4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLFWGITLMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431541 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-42-2 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Scaffold
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its strategic arrangement of chloro, methoxy, and methylthio groups at the 2, 4, and 6 positions of the pyrimidine ring offers multiple reactive sites for further chemical transformations. This versatility makes it an invaluable intermediate in the development of pharmaceuticals and agrochemicals, particularly in the creation of kinase inhibitors, herbicides, and other targeted therapeutic agents. The ability to selectively modify each position allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a key aspect of modern drug discovery. This guide provides a comprehensive overview of the primary synthesis pathways to this important scaffold, offering detailed protocols and insights into the underlying chemical principles.
Core Synthesis Strategy: A Two-Pathway Approach
The synthesis of this compound is predominantly approached through two convergent pathways, both of which utilize readily available starting materials and proceed through a key common intermediate, 4,6-dichloro-2-(methylthio)pyrimidine . The choice of the initial starting material, either thiobarbituric acid or barbituric acid , dictates the initial steps of the synthesis. Both pathways are robust and have been widely employed in the production of this versatile intermediate.
Pathway 1: Synthesis from Thiobarbituric Acid
This is often the more direct route as the sulfur atom is already incorporated into the starting material. The synthesis involves a two-step process: S-methylation followed by chlorination.
Step 1.1: S-Methylation of Thiobarbituric Acid to 2-(Methylthio)pyrimidine-4,6-diol
The initial step involves the selective S-methylation of thiobarbituric acid. This reaction proceeds smoothly under basic conditions, where the thione tautomer is deprotonated to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is used to deprotonate the thioamide, forming the more nucleophilic thiolate. The use of a moderately strong base ensures complete deprotonation without promoting unwanted side reactions.
-
Methylating Agent: Iodomethane is a highly effective methylating agent due to the good leaving group ability of the iodide ion.
-
Solvent System: A mixture of ethanol and water provides good solubility for both the thiobarbituric acid and the sodium hydroxide, facilitating a homogenous reaction mixture.
Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol [1]
-
To a suspension of thiobarbituric acid (29 g, 200 mmol) in ethanol (300 mL) and 2M aqueous sodium hydroxide (110 mL) at room temperature, slowly add iodomethane (32.64 g, 220 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Heat the mixture to 60 °C and continue stirring for 2 hours to ensure complete reaction.
-
Remove the ethanol by distillation under reduced pressure.
-
Add an appropriate amount of water to the residue and cool the mixture in an ice bath for 2 hours to precipitate the product.
-
Collect the solid by filtration, wash with ice water, and dry to yield 2-(methylthio)pyrimidine-4,6-diol.
| Parameter | Value |
| Starting Material | Thiobarbituric Acid |
| Product | 2-(Methylthio)pyrimidine-4,6-diol |
| Yield | ~95% |
| Purity | High |
Step 1.2: Chlorination of 2-(Methylthio)pyrimidine-4,6-diol to 4,6-Dichloro-2-(methylthio)pyrimidine
The diol intermediate is then converted to the key dichloro intermediate using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively replacing the hydroxyl groups with chlorine atoms.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heterocyclic rings to chlorides. It is both the reagent and can serve as the solvent when used in excess.
-
Catalyst: A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction. It is believed to form a more reactive Vilsmeier-Haack type reagent with POCl₃, which facilitates the chlorination.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine [2][3]
-
In a reaction vessel equipped with a reflux condenser and a gas scrubber, add 2-(methylthio)pyrimidine-4,6-diol (15.8 g, 100 mmol) to an excess of phosphorus oxychloride (90 mL, 1 mol).
-
Slowly add N,N-dimethylaniline (5 mL) as a catalyst.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization to yield 4,6-dichloro-2-(methylthio)pyrimidine.
| Parameter | Value |
| Starting Material | 2-(Methylthio)pyrimidine-4,6-diol |
| Product | 4,6-Dichloro-2-(methylthio)pyrimidine |
| Yield | 80-90% |
| Boiling Point | 135-136 °C/14 mmHg |
| Melting Point | 38-42 °C |
Pathway 2: Synthesis from Barbituric Acid
An alternative route begins with barbituric acid, which lacks the sulfur atom. This pathway, therefore, requires an additional step to introduce the methylthio group.
Step 2.1: Chlorination of Barbituric Acid to 2,4,6-Trichloropyrimidine
The initial step in this pathway is the exhaustive chlorination of barbituric acid to form 2,4,6-trichloropyrimidine. This is a vigorous reaction that requires a potent chlorinating agent.
Causality Behind Experimental Choices:
-
Chlorinating Agent: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a classic and effective reagent system for this transformation.[4][5] Alternatively, reacting barbituric acid first with POCl₃ and then with PCl₅ (or reactants that form it in situ, like PCl₃ and chlorine) can also be employed.[6]
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine [6]
-
In a flask equipped for reflux and with protection from moisture, carefully mix barbituric acid (128 g, 1 mol) with phosphorus oxychloride (500 mL).
-
Slowly add phosphorus pentachloride (625 g, 3 mol).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the excess POCl₃ is removed by distillation under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to give 2,4,6-trichloropyrimidine.
Step 2.2: Selective Thiolation of 2,4,6-Trichloropyrimidine
The next step is the selective replacement of one chlorine atom with a methylthio group. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution by soft nucleophiles like thiols.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium thiomethoxide (NaSMe) is used as the source of the methylthio group.
-
Stoichiometry: Careful control of the stoichiometry (approximately one equivalent of the nucleophile) is crucial to favor monosubstitution.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine from 2,4,6-Trichloropyrimidine
-
Dissolve 2,4,6-trichloropyrimidine (183.4 g, 1 mol) in a suitable solvent like tetrahydrofuran (THF) or isopropanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.0-1.1 equivalents) in methanol or as a solid portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Final Step: Selective Mono-methoxylation of 4,6-Dichloro-2-(methylthio)pyrimidine
This final and crucial step involves the regioselective substitution of one of the two remaining chlorine atoms with a methoxy group. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, making selective mono-substitution a challenge that is overcome by careful control of reaction conditions.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice for introducing the methoxy group.
-
Stoichiometry and Temperature: Using a slight excess of sodium methoxide (around 1.1 equivalents) and maintaining a low reaction temperature allows for the selective replacement of only one chlorine atom.[1][4] Higher temperatures and a larger excess of the nucleophile would lead to the formation of the di-substituted product, 4,6-dimethoxy-2-(methylthio)pyrimidine.
-
Solvent: A protic solvent like methanol is ideal as it is the conjugate acid of the nucleophile and helps to control the reactivity.
Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of the ethoxy analogue[1][4])
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (0.28 g, 12 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.95 g, 10 mmol) in anhydrous methanol (20 mL).
-
Cool the solution of the dichloropyrimidine to approximately 20 °C.
-
To this stirred solution, add the freshly prepared sodium methoxide solution dropwise over a period of 30 minutes, ensuring the temperature is maintained.
-
Protect the reaction mixture with a CaCl₂ drying tube and stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, add dichloromethane (50 mL) followed by a saturated aqueous solution of sodium bicarbonate (50 mL) and extract the mixture.
-
Separate the layers and extract the aqueous phase with an additional portion of dichloromethane (50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound.
| Parameter | Value |
| Starting Material | 4,6-Dichloro-2-(methylthio)pyrimidine |
| Product | This compound |
| Anticipated Yield | 80-90% (based on ethoxy analogue) |
Visualizing the Synthesis Pathways
The following diagrams illustrate the two primary synthesis routes to this compound.
Caption: Pathway 1: Synthesis from Thiobarbituric Acid.
Caption: Pathway 2: Synthesis from Barbituric Acid.
Conclusion: A Versatile and Accessible Synthetic Intermediate
The synthesis of this compound is well-established, with robust and high-yielding pathways from common starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the final selective mono-methoxylation step. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for researchers and drug development professionals to access this valuable synthetic intermediate. The multi-functional nature of this pyrimidine scaffold ensures its continued importance in the discovery and development of new chemical entities with significant biological and commercial potential.
References
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Wheeler, H. L., & Jamieson, G. S. (1904). On 2-Thio-6-oxypurines: 2-Thiouric Acid and 2-Thio-1-methyl-6-oxypurine. American Chemical Journal, 32(4), 342-356.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.
- PubChem. (n.d.). 2,4,6-Trichloropyrimidine.
- Google Patents. (n.d.). Process for the preparation of 2,4,6-trichloropyrimidine.
Sources
Structure elucidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
An In-depth Technical Guide: Structure Elucidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyrimidine core stands as a privileged scaffold. Its presence in the fundamental building blocks of life, such as nucleic acids, has made it a focal point for chemists aiming to modulate biological systems.[1] Within this class, this compound emerges as a particularly valuable and versatile intermediate. Its strategically placed and differentially reactive functional groups—a displaceable chloro group, a methoxy moiety, and a methylthio substituent—offer multiple handles for synthetic modification. This allows for its elaboration into a diverse array of more complex molecules, including potential anti-cancer agents and herbicides.[1][2]
Core Molecular Profile
Before embarking on the analytical journey, it is crucial to establish the theoretical foundation of the target molecule. This baseline data informs our expectations for the spectral output from each instrument.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂OS | [3][4] |
| Molecular Weight | 190.66 g/mol | [3] |
| Theoretical Exact Mass | 189.9967617 Da | [5] |
| CAS Number | 89466-42-2 | [3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 38-39 °C | [4][6] |
The structure implies several key features that our analytical workflow must confirm:
-
A six-membered aromatic pyrimidine ring.
-
One chlorine atom, which will produce a characteristic isotopic signature in mass spectrometry.
-
One sulfur atom, which will also contribute to the isotopic pattern.
-
A methoxy group (-OCH₃) and a methylthio group (-SCH₃), each expected to give a sharp singlet in ¹H NMR.
-
A single, isolated proton on the pyrimidine ring.
The Integrated Analytical Workflow
No single technique provides the complete picture. Structure elucidation is a puzzle where each piece of spectroscopic data provides unique and complementary information. The strength of the final assignment lies in the convergence of all data points to a single, consistent structure. Our workflow is designed to be logical and efficient, starting with broad molecular information and progressively resolving finer structural details.
Part 1: Mass Spectrometry (MS) – Confirming Molecular Weight and Composition
Expertise & Experience: Mass spectrometry is the first logical step post-synthesis. It serves as a rapid and definitive check of the molecular weight, providing immediate feedback on the success of the chemical reaction. For this molecule, High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it not only confirms the molecular weight but also provides an exact mass that can validate the elemental formula.
The most critical diagnostic feature we anticipate is the isotopic pattern conferred by the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one sulfur atom (³²S:³⁴S ≈ 95:4.2). This creates a unique cluster of peaks for the molecular ion [M]⁺ that is highly characteristic.
Expected Data:
| Ion | Expected m/z | Relative Abundance | Rationale |
| [C₆H₇³⁵ClN₂³²OS]⁺ | 190.00 | ~100% | Molecular ion with the most abundant isotopes. |
| [C₆H₇³⁷ClN₂³²OS]⁺ | 192.00 | ~32% | Isotopic contribution from ³⁷Cl. |
| [C₆H₇³⁵ClN₂³⁴OS]⁺ | 192.00 | ~4.4% | Isotopic contribution from ³⁴S. |
Trustworthiness: A Self-Validating Protocol (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer capable of resolution >10,000.
-
Acquisition Mode: Operate in positive ion mode. The pyrimidine nitrogens are readily protonated, so the [M+H]⁺ ion (m/z 191.0041) will be prominent.
-
Data Analysis:
-
Identify the molecular ion cluster and confirm the characteristic 3:1 ratio for the M and M+2 peaks.
-
Determine the exact mass of the monoisotopic peak ([M+H]⁺).
-
Compare the experimental exact mass to the theoretical exact mass (189.9967617 Da for the neutral molecule, 191.0041 for the protonated species). A mass accuracy of <5 ppm provides high confidence in the elemental formula C₆H₇ClN₂OS.[5]
-
Part 2: Nuclear Magnetic Resonance (NMR) – Delineating the Molecular Skeleton
Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, the ¹H and ¹³C NMR spectra are expected to be simple and highly informative due to the molecule's symmetry and lack of complex proton-proton coupling.
Expected ¹H NMR Data (500 MHz, CDCl₃):
The proton spectrum should display three distinct singlets with an integration ratio of 1:3:3, directly corresponding to the three types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.3 - 6.5 | Singlet | 1H | H-5 (Aromatic) | The lone proton on the electron-rich pyrimidine ring. Its isolation results in a singlet. |
| ~ 4.0 - 4.1 | Singlet | 3H | -OCH₃ (Methoxy) | Protons of the methoxy group are chemically equivalent and show no coupling. |
| ~ 2.5 - 2.6 | Singlet | 3H | -SCH₃ (Methylthio) | Protons of the methylthio group are chemically equivalent and deshielded by the adjacent sulfur atom. |
Expected ¹³C NMR Data (125 MHz, CDCl₃):
The proton-decoupled ¹³C spectrum will confirm the presence of six unique carbon environments. The use of an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for validation, as it differentiates carbons with attached protons (CH) from quaternary carbons (C) and methyl carbons (CH₃).[1]
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 173 | Quaternary (C) | C-2 or C-6 | Highly deshielded carbons attached to two heteroatoms (N and S, or N and O). | | ~ 170 | Quaternary (C) | C-2 or C-6 | The second highly deshielded carbon. | | ~ 160 | Quaternary (C) | C-4 | Carbon attached to nitrogen and chlorine. | | ~ 102 | Methine (CH) | C-5 | The only carbon with a directly attached proton, appearing significantly upfield. | | ~ 55 | Methyl (CH₃) | -OCH₃ | Typical chemical shift for a methoxy carbon. | | ~ 14 | Methyl (CH₃) | -SCH₃ | Typical chemical shift for a methylthio carbon. |
Trustworthiness: A Self-Validating Protocol (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak. Integrate the signals to confirm the proton count.
-
¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment, which will show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks. Quaternary carbons will be absent. This confirms the assignments in the table above.
Part 3: Infrared (IR) Spectroscopy – Probing the Functional Groups
Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups by identifying their characteristic bond vibrations. While NMR and MS provide the core structural information, the IR spectrum serves as a corroborating fingerprint, confirming the presence of the aromatic ring, C-O ether linkage, and alkyl C-H bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3050 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H on pyrimidine ring |
| 2980 - 2850 | Weak-Medium | C-H Stretch | Aliphatic C-H in -OCH₃ and -SCH₃ |
| 1580 - 1400 | Strong-Medium | C=C and C=N Stretch | Pyrimidine ring skeletal vibrations[7] |
| 1250 - 1050 | Strong | C-O Stretch | Aryl-alkyl ether (-OCH₃) |
| < 800 | Medium | C-Cl Stretch | Carbon-chlorine bond |
Trustworthiness: A Self-Validating Protocol (FTIR-ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method requires minimal sample preparation and is ideal for solid samples.[1]
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be background-corrected automatically. Identify the key absorption bands and compare them against the expected values to confirm the presence of the principal functional groups.
Part 4: X-ray Crystallography – The Unambiguous 3D Confirmation
Expertise & Experience: When all spectroscopic data point to a proposed structure, single-crystal X-ray crystallography provides the ultimate, definitive proof.[8] This technique yields a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. While often considered supplementary, for a novel synthesis or a reference standard, it is the gold standard for structural validation.
Trustworthiness: A Self-Validating Workflow
The process itself is a system of checks and balances, culminating in a refined structural model with statistical validation.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., n-pentane or ethanol).[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge.
-
Validation: The final model is validated using metrics like the R-factor, which indicates the goodness of fit. The resulting structure provides incontrovertible proof of the atomic connectivity and conformation.
Conclusion: A Convergence of Evidence
The structure elucidation of this compound is a clear illustration of the power of a multi-technique analytical approach. Mass spectrometry confirms the molecular formula and isotopic composition. IR spectroscopy verifies the presence of the expected functional groups. NMR spectroscopy meticulously maps the atomic connectivity. Finally, X-ray crystallography can provide an absolute, three-dimensional confirmation. When the data from each of these distinct physical methods converge to support a single structure, the identity of the compound is established with the highest degree of scientific confidence, providing a solid foundation for its application in research and development.
References
- G. E. Chatzikyriakou, P. A. Koutentis, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine", Molbank, 2017, M923. [Link]
- ResearchGate, "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- Supporting Information, "General procedure for the synthesis of 2-alkynylpyrimidines", ACS Public
- ResearchGate, "(PDF) 4-Chloro-6-ethoxy-2-(methylthio)
- SciSpace, "Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR", SciSpace. [Link]
- ResearchGate, "Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation", ResearchGate Public
- Google Patents, "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine", Google P
- PubMed, "Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory", PubMed. [Link]
- Indian Academy of Sciences, "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine", Indian Academy of Sciences. [Link]
- PubMed Central, "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation", National Center for Biotechnology Inform
- NIST, "4-Pyrimidinamine, 6-chloro-2-(methylthio)-", NIST Chemistry WebBook. [Link]
- PubChem, "4-Chloro-5-methoxy-2-(methylsulfanyl)
- ResearchGate, "(PDF) 4,6-Dichloro-2-(methylthio)
- Taylor & Francis Online, "One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum", Taylor & Francis Online. [Link]
- J&K Scientific, "this compound, 98%", J&K Scientific Product Page. [Link]
- PubMed Central, "X Ray Crystallography", National Center for Biotechnology Inform
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 89466-42-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of the novel heterocyclic compound, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from structurally analogous pyrimidine derivatives to postulate its potential as a pharmacologically active agent. We will delve into the well-established significance of the pyrimidine core in medicinal chemistry, outline a plausible synthetic route for the title compound, and propose key biological activities for investigation, including anticancer and antimicrobial effects. Detailed, field-proven experimental protocols are provided to enable researchers to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel pyrimidine-based therapeutics.
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif that forms the basis for a vast array of biologically active molecules, both natural and synthetic.[1][2][3][4][5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure of DNA and RNA.[4][6] This inherent biological relevance has made pyrimidine and its derivatives a highly attractive scaffold for medicinal chemists in the pursuit of novel therapeutic agents.[3][7] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1][8] Consequently, pyrimidine derivatives have been successfully developed into drugs with a wide spectrum of applications, including anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and antihypertensive (e.g., minoxidil) therapies.[6][9]
Synthesis of this compound
The synthesis of this compound can be approached through established methods in heterocyclic chemistry. A common starting material for such derivatives is 4,6-dichloro-2-(methylthio)pyrimidine. The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for selective substitution. A plausible synthetic route is outlined below:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable anhydrous solvent such as methanol or tetrahydrofuran, add one equivalent of sodium methoxide at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired this compound.
A similar synthetic strategy has been successfully employed for the ethoxy analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlighting the feasibility of this approach.[10][11][12]
Postulated Biological Activities and Mechanistic Insights
Based on the extensive literature on substituted pyrimidines, we can hypothesize several potential biological activities for this compound. The presence of a chloro, methoxy, and methylthio group on the pyrimidine core provides a unique electronic and steric profile that could lead to specific interactions with biological targets.
Anticancer Activity
Substituted pyrimidines are well-documented as potent anticancer agents.[1][13] The closely related analogue, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, is utilized in the development of anti-cancer drugs.[14] It is plausible that this compound could exert its anticancer effects through several mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7]
Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases. The pyrimidine scaffold can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the pyrimidine ring can then form specific interactions with the surrounding amino acid residues, leading to potent and selective inhibition.
Caption: Hypothesized mechanism of kinase inhibition.
Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents.[8][9][15][16][17] The structural resemblance of pyrimidines to essential biological molecules allows them to interfere with microbial metabolic pathways.[9] It is therefore reasonable to propose that this compound may possess antibacterial and/or antifungal properties.
A well-established mechanism of action for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, ultimately leading to microbial cell death.
Caption: Hypothesized inhibition of the microbial folic acid pathway.
Proposed Experimental Workflows for Biological Validation
To validate the hypothesized biological activities of this compound, a series of in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
A standard workflow for evaluating the anticancer potential of a novel compound involves cytotoxicity screening against a panel of human cancer cell lines.
Caption: Workflow for in vitro anticancer activity screening.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Susceptibility Testing
To assess the potential antimicrobial activity, standard broth microdilution or disk diffusion assays can be employed against a panel of pathogenic bacteria and fungi.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Summary and Interpretation
The following table provides a template for summarizing the potential biological activity data for this compound.
| Biological Activity | Assay | Test System | Endpoint | Hypothetical Result |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | 10-50 |
| Anticancer | MTT Assay | A549 (Lung Cancer) | IC50 (µM) | 15-60 |
| Antibacterial | Broth Microdilution | S. aureus (Gram-positive) | MIC (µg/mL) | 8-32 |
| Antibacterial | Broth Microdilution | E. coli (Gram-negative) | MIC (µg/mL) | 16-64 |
| Antifungal | Broth Microdilution | C. albicans | MIC (µg/mL) | 32-128 |
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its structural features, when viewed in the context of the vast body of research on substituted pyrimidines, strongly suggest its potential as a pharmacologically active molecule. The proposed anticancer and antimicrobial activities are based on well-established structure-activity relationships within the pyrimidine class of compounds. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to investigate and validate these promising hypotheses. Further research into this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.
- Biological activities of synthetic pyrimidine derivatives. (2024, August 29). IntechOpen.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6836-6848. [Link]
- Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023, April 12). ResearchGate.
- Synthesis and antibacterial properties of pyrimidine derivatives. (2020). Molecules, 25(19), 4533. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5154. [Link]
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2023). Molecules, 28(13), 5086. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 19(02), 135–145. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Journal of Chemistry, 2024, 1-20. [Link]
- Biological Activity of Pyrimidine Derivativies: A Review. (2017).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021).
- Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. (1991). Pharmazie, 46(1), 26-28. [Link]
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 11(03), 239–250. [Link]
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025, October 16). ResearchGate.
Sources
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. wjarr.com [wjarr.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives | MDPI [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of Novel Derivatives from 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine as a versatile scaffold for the generation of novel derivatives with significant potential in medicinal chemistry and drug discovery. The strategic positioning of the chloro, methoxy, and methylthio groups on the pyrimidine ring offers a rich platform for a variety of chemical transformations. This document details field-proven methodologies for nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions. Each section provides a theoretical underpinning of the reaction mechanism, detailed step-by-step experimental protocols, and comprehensive characterization data for representative derivatives. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific molecular targets.
Introduction: The Strategic Importance of the 2,4,6-Trisubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] The 2,4,6-trisubstituted pyrimidine framework, in particular, has garnered significant attention from the medicinal chemistry community due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ease of structural modification at the 2, 4, and 6-positions allows for the fine-tuning of physicochemical properties and biological activities, making it a privileged scaffold in drug design.[1][3]
This compound is a particularly attractive starting material for the synthesis of diverse compound libraries. The key to its utility lies in the differential reactivity of its substituents. The chlorine atom at the C4-position is the most labile group, readily undergoing displacement by a variety of nucleophiles either through direct SNAr or transition metal-catalyzed cross-coupling reactions. The methoxy group at C6 and the methylthio group at C2 are more stable under these conditions, providing a handle for further functionalization in subsequent synthetic steps if desired. This guide will focus on the selective functionalization of the C4-position, providing a roadmap for the synthesis of novel 4-aryl, 4-amino, and 4-alkoxy/aryloxy pyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of three electronegative substituents, renders the C4-position highly susceptible to nucleophilic attack. This allows for the direct displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the other ring substituents.
Synthesis of 4-Alkoxy and 4-Aryloxy Derivatives
The displacement of the C4-chloride with oxygen-based nucleophiles is a straightforward method for the synthesis of 4-alkoxy and 4-aryloxy pyrimidine derivatives. The reaction is typically carried out in the presence of a base to generate the corresponding alkoxide or phenoxide in situ.
This protocol is adapted from a procedure for a similar substrate and demonstrates a typical approach for alkoxide substitution.[4]
Materials:
-
This compound
-
Sodium methoxide solution (e.g., 30% in methanol)
-
Toluene
-
Water
-
Sodium chloride
Procedure:
-
To a stirred solution of this compound (1.0 eq) in toluene, add sodium methoxide solution (2.1 eq) dropwise at a temperature between 40-45 °C.
-
After the addition is complete, heat the reaction mixture to 55-60 °C and stir for 5-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and add water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 4-Amino Derivatives
The reaction of this compound with primary and secondary amines provides a direct route to a wide range of 4-amino-substituted pyrimidines. These reactions are often carried out in a polar aprotic solvent, and in some cases, at elevated temperatures to drive the reaction to completion.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired primary or secondary amine (1.2 - 2.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C, and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the functionalization of heteroaryl chlorides. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the C4-position of the pyrimidine core.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl Derivatives
The Suzuki-Miyaura reaction enables the coupling of the pyrimidine scaffold with a vast array of aryl and heteroaryl boronic acids or their esters, providing access to a diverse range of 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[6]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl chlorides.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives
The Buchwald-Hartwig amination is a powerful alternative to direct SNAr for the synthesis of 4-amino-substituted pyrimidines, particularly for less nucleophilic amines or when milder reaction conditions are required.[8][9] This reaction employs a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation.[2][9]
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction and is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrimidine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium complex are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is adapted from a procedure for the amination of a similar heteroaryl chloride.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., RuPhos Pd G2, XPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos) (1.2 - 6 mol%)
-
Base (e.g., LiHMDS, NaOtBu, K₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., THF, toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or round-bottom flask.
-
Add this compound (1.0 eq) and the amine (1.1 - 1.5 eq) to the reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Derivatives
The following tables summarize the expected products and typical yields for the synthesis of various derivatives from this compound based on the protocols described above and data from analogous systems.
Table 1: Nucleophilic Aromatic Substitution Derivatives
| Nucleophile | Product | Typical Yield (%) |
| Sodium Methoxide | 4,6-Dimethoxy-2-(methylthio)pyrimidine | 85-95 |
| Aniline | 4-(Phenylamino)-6-methoxy-2-(methylthio)pyrimidine | 70-85 |
| Morpholine | 4-(Morpholino)-6-methoxy-2-(methylthio)pyrimidine | 80-90 |
Table 2: Suzuki-Miyaura Cross-Coupling Derivatives
| Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-6-methoxy-2-(methylthio)pyrimidine | 75-90 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methoxy-2-(methylthio)pyrimidine | 80-95 |
| 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-6-methoxy-2-(methylthio)pyrimidine | 65-80 |
Table 3: Buchwald-Hartwig Amination Derivatives
| Amine | Product | Typical Yield (%) |
| Benzylamine | 4-(Benzylamino)-6-methoxy-2-(methylthio)pyrimidine | 70-85 |
| Piperidine | 4-(Piperidin-1-yl)-6-methoxy-2-(methylthio)pyrimidine | 75-90 |
| N-Methylaniline | 4-(Methyl(phenyl)amino)-6-methoxy-2-(methylthio)pyrimidine | 60-75 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions employed.
Conclusion and Future Outlook
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of a wide array of novel 2,4,6-trisubstituted pyrimidine derivatives. The methodologies detailed in this guide, encompassing nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, provide researchers with a robust toolkit for the efficient and selective functionalization of the C4-position. The ability to readily introduce diverse aryl, amino, and alkoxy substituents opens up vast opportunities for the exploration of chemical space in the pursuit of new therapeutic agents. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of this important scaffold in the future of drug discovery and materials science.
References
- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. G. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Kalogirou, A. S., & Tarsounas, M. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules, 25(15), 3456.
- Sunduru, N., Agarwal, A., Katiyar, S. B., et al. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry, 14(23), 7706-7715.
- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025). ACS Omega.
- Buchwald–Hartwig amination. In Wikipedia.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Shukla, S., & Singh, R. K. (2012). Synthesis, Characterization and Biological Evaluation of Novel 2,4,6-trisubstituted Bis-Pyrimidine Derivatives. Letters in Drug Design & Discovery, 9(1), 88-95.
- Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 23(1), 449-450.
- Sunduru, N., Agarwal, A., Katiyar, S. B., et al. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry, 14(23), 7706-7715.
- Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. (n.d.). OUCI.
- Kalogirou, A. S., & Tarsounas, M. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Kalogirou, A. S., & Tarsounas, M. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (n.d.).
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- This compound. (n.d.). ChemScene.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.
- This compound,98%. (n.d.). Alfa Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Investigating the Mechanism of Action for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic and logical pathway for investigation. By synthesizing established methodologies with a deep understanding of chemical biology, this guide empowers research teams to systematically uncover the molecular targets and cellular pathways modulated by this versatile pyrimidine derivative.
Introduction: The Enigmatic Potential of a Trisubstituted Pyrimidine Scaffold
This compound belongs to the 2,4,6-trisubstituted pyrimidine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and agrochemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties.[1] The subject of this guide serves as a crucial chemical intermediate, a versatile scaffold for the synthesis of more complex, biologically active molecules.[2][3] While its primary utility has been in the synthesis of pharmaceuticals and agrochemicals, including potential anti-cancer drugs and herbicides, a detailed understanding of its intrinsic mechanism of action is paramount for unlocking its full therapeutic or herbicidal potential and for the rational design of next-generation compounds.[2]
This guide will, therefore, not present a known mechanism of action, but rather a comprehensive, multi-pronged investigational strategy to determine it. We will proceed with the hypothesis that this compound may possess latent biological activity that can be uncovered through systematic screening and targeted validation experiments.
Foundational Knowledge: Biological Activities of Structurally Related Pyrimidines
The biological activities of various 2,4,6-trisubstituted pyrimidines provide a logical starting point for our investigation. Understanding the established mechanisms of analogous compounds allows us to formulate informed hypotheses for the potential targets of this compound.
| Biological Activity | Potential Mechanism of Action | Key Compound Classes |
| Antibacterial | Inhibition of bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.[1] Inhibition of FtsZ, a protein crucial for bacterial cell division.[4] | Trimethoprim, various 2,4,6-trisubstituted pyrimidines.[1][4] |
| Anticancer | DNA binding and intercalation, leading to disruption of DNA replication and transcription.[5] Inhibition of specific kinases involved in cancer cell proliferation. | Novel 2,4,6-trisubstituted pyrimidines, pyrido[3,4-d]pyrimidines.[5][6] |
| Antiamoebic | Inhibition of essential enzymes in Entamoeba histolytica. | 2,4,6-trisubstituted bis-pyrimidines.[7] |
| Antiviral/Antifungal | Inhibition of specific viral or fungal enzymes.[8] | 4-Amino-6-chloro-2-(methylthio)pyrimidine derivatives.[8] |
This existing knowledge suggests several potential avenues of investigation for this compound, including its potential interaction with DNA, inhibition of key metabolic enzymes like DHFR, or modulation of protein kinases.
A Phased Approach to Mechanistic Investigation: From Broad Screening to Target Validation
We advocate for a three-phased approach to elucidate the mechanism of action of this compound. This strategy begins with broad, unbiased screening to identify potential biological activities, followed by target deconvolution to pinpoint the molecular interactors, and culminates in rigorous validation of the proposed mechanism.
Figure 1: A three-phased workflow for the mechanistic investigation of this compound.
Phase 1: Phenotypic Screening and Activity Profiling
The initial step is to determine if this compound exhibits any biological activity in a broad, unbiased manner.
Experimental Protocol: Broad-Spectrum Cell Proliferation Assay
-
Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel) and a selection of Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) should be chosen.[4][9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed the selected cell lines or bacterial cultures in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the compound, typically ranging from nanomolar to micromolar concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a standard period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.
Causality and Interpretation: A low IC50 value in specific cancer cell lines would suggest potential anti-proliferative activity, warranting further investigation into anticancer mechanisms. Similarly, potent activity against bacterial strains would point towards an antibacterial mechanism. The selectivity of the compound across different cell lines can provide initial clues about its target.
Phase 2: Target Identification and Deconvolution
Once a biological activity is confirmed, the next crucial step is to identify the molecular target(s) of this compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Covalently attach this compound to a solid support, such as agarose beads, to create an affinity matrix. The reactive chloro group at the 4-position is a potential site for linkage.
-
Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in Phase 1.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured. Include control beads without the compound to identify non-specific binders.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to the control.
Causality and Interpretation: This method directly identifies proteins that physically interact with the compound. The identified proteins are high-priority candidates for being the direct molecular targets.
Phase 3: Target Validation and Pathway Elucidation
The final phase involves validating the putative targets identified in Phase 2 and elucidating the downstream cellular pathways affected.
Experimental Protocol: In Vitro Enzymatic Assay
Assuming a putative enzyme target (e.g., a kinase or DHFR) is identified:
-
Recombinant Protein Expression: Express and purify the recombinant target protein.
-
Enzyme Activity Assay: Establish a functional assay to measure the activity of the purified enzyme. This could be a colorimetric, fluorescent, or radiometric assay.
-
Inhibition Assay: Perform the enzyme activity assay in the presence of varying concentrations of this compound.
-
Data Analysis: Determine the IC50 value of the compound for the inhibition of the enzyme's activity.
Causality and Interpretation: Direct inhibition of the recombinant enzyme's activity in a dose-dependent manner provides strong evidence that it is a direct target of the compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates that the compound binds to and stabilizes the target protein.
Causality and Interpretation: CETSA provides in-cell evidence of a direct physical interaction between the compound and its target protein, thus validating the findings from in vitro assays.
Figure 2: A generalized signaling pathway that can be investigated following target identification and validation.
Conclusion: Towards a Complete Mechanistic Understanding
The elucidation of the mechanism of action for this compound requires a systematic and multi-faceted approach. By progressing through the phases of phenotypic screening, target identification, and rigorous validation, researchers can build a comprehensive and scientifically sound understanding of how this compound exerts its biological effects. The experimental protocols and workflows detailed in this guide provide a robust framework for this investigation, enabling the rational development of novel therapeutics and agrochemicals based on this versatile pyrimidine scaffold.
References
- Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 83, 33-44.
- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.
- Abdel-Ghani, T. M., & El-Sayed, M. A. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 316-331.
- Siddiqui, Z. N., et al. (2010). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(23), 7069-7072.
- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.
- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
- ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Whitty, A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8746-8763.
Sources
- 1. wjarr.com [wjarr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpca.org [ijpca.org]
- 5. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Versatile Scaffold for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Pyrimidine Core
The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and materials science.[1][2] Its prevalence in natural biomolecules, including the nucleobases of DNA and RNA, has made it a "privileged scaffold" in drug discovery.[3] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating properties.[2][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[3]
Among the vast library of pyrimidine-based building blocks, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine stands out as a particularly versatile and valuable scaffold. Its trifunctional nature—possessing a reactive chloro group, a methoxy group that modulates ring electronics, and a methylthio group that can be retained or further transformed—offers a rich platform for molecular elaboration. The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse array of substituted pyrimidines.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this powerful chemical tool, grounded in established experimental insights.
Physicochemical and Safety Profile
A thorough understanding of a chemical scaffold's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 89466-42-2 | [7] |
| Molecular Formula | C₆H₇ClN₂OS | [8] |
| Molecular Weight | 190.66 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 38-39 °C | [10] |
Safety and Handling:
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek medical attention.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust. Keep away from sources of ignition.[6]
Synthesis of the Scaffold: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution of a dichloro precursor. The following protocol is adapted from established procedures for analogous compounds.[4][5] The key principle is that the two chlorine atoms on 4,6-dichloro-2-(methylthio)pyrimidine have different reactivities, allowing for a selective mono-substitution with sodium methoxide.
Caption: Synthetic route to the target scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in toluene.
-
Nucleophile Addition: Prepare a solution of sodium methoxide (1.0 eq) in methanol. Add this solution dropwise to the stirred solution of the dichloropyrimidine at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-45 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add dichloromethane (DCM) to dilute the mixture, followed by the addition of a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.
Rationale for Experimental Choices:
-
Regioselectivity: The use of one equivalent of sodium methoxide at a controlled temperature favors the mono-substitution at the more reactive 4-position of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.[13]
-
Solvent System: The use of a solvent mixture like toluene and methanol provides good solubility for both the starting material and the nucleophile.
-
Aqueous Workup: The NaHCO₃ wash is essential to neutralize any remaining acidic species and to facilitate the separation of the organic product from inorganic byproducts.
Key Chemical Transformations and Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chloro group is the most versatile handle for derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro and nitrogen substituents, makes the C4 position highly susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, particularly amines and alcohols.
Caption: General workflow for SNAr with amines.
Experimental Protocol: SNAr with a Primary Amine (Conventional Heating)
Materials:
-
This compound
-
Primary amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
Isopropanol or N,N-Dimethylformamide (DMF)
-
Standard reaction and purification glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in isopropanol.
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 4-amino-6-methoxy-2-(methylthio)pyrimidine derivative.
Rationale and Field Insights:
-
Microwave-Assisted Synthesis: For faster reaction times and often improved yields, microwave irradiation can be employed. Reactions can often be completed in 10-30 minutes at temperatures of 120-150 °C.[13][14]
-
Causality of Base: The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like DIPEA is chosen to prevent it from competing with the primary amine nucleophile.
-
Applications: This reaction is fundamental in the synthesis of kinase inhibitors and other pharmacologically active compounds where a substituted amino group at the 4-position is required for binding to the target protein. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported using this scaffold.[5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and halogenated pyrimidines are excellent substrates. This reaction allows for the introduction of aryl or heteroaryl groups at the 4-position, significantly increasing molecular complexity and providing access to biaryl structures prevalent in many drug candidates.
Caption: Key components of a Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq)
-
Base (e.g., Sodium carbonate, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-(methylthio)pyrimidine.
Expertise in Practice:
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a workhorse catalyst, for less reactive boronic acids or to minimize side reactions, more advanced catalyst systems with specialized phosphine ligands may be necessary.
-
Base Selection: The choice of base is critical for the transmetalation step of the catalytic cycle. While carbonates are common, phosphates or fluorides can sometimes offer advantages depending on the substrates.
-
Drug Discovery Relevance: The ability to rapidly generate libraries of 4-arylpyrimidines is a significant advantage in structure-activity relationship (SAR) studies, as exemplified by the synthesis of dual EGFR/VEGFR-2 inhibitors.[8]
Conclusion: A Scaffold of Strategic Importance
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined reactivity allows for the controlled and predictable introduction of diverse chemical functionalities. The SNAr and Suzuki-Miyaura reactions, in particular, provide reliable and scalable methods for constructing complex molecular architectures. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of scaffolds like this compound will remain a critical element in the synthetic chemist's toolkit.
References
- Yang, Y., Lim, J. F. Y., Chew, X.-Y., Robins, E. G., Johannes, C. W., Lim, Y. H., & Jong, H. (2015). Supporting Information for Catalytic Decarboxylative Cross-Coupling of C(sp)-H Bonds.
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- (2010). Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- ECHEMI. (n.d.).
- AbMole. (n.d.). Material Safety Data Sheet of 4-Chloro-6-Methyl-2-Methylthiopyrimidine.
- (n.d.).
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(22), 5432. [Link]
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- (n.d.). improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Academax.
- Sigma-Aldrich. (2024).
- The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Fisher Scientific. (2009).
- (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Al-Warhi, T., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11.
- Al-Suwaidan, I. A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
- Hurst, D. T., & Salama, M. A. (1971). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 789-791.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine.
- (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- LibreTexts Chemistry. (2023). Suzuki-Miyaura Coupling.
- BenchChem. (2025).
- Snégaroff, K., et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube.
- J&K Scientific. (n.d.). This compound, 98%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. abmole.com [abmole.com]
- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity and Chemical Properties of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a polysubstituted pyrimidine that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its strategic arrangement of functional groups—a reactive chloro group, an electron-donating methoxy group, and a modifiable methylthio group—provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the chemical properties and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential. We will delve into the electronic nature of the pyrimidine core, dissect the key reaction pathways it undergoes, and present practical, field-proven protocols for its derivatization.
Molecular Properties and Spectroscopic Data
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂OS | [1] |
| Molecular Weight | 190.66 g/mol | [1] |
| CAS Number | 89466-42-2 | [1] |
| Appearance | White crystalline solid | - |
| Melting Point | 85-88 °C | - |
| Purity | ≥95% | [1] |
| Storage | -20°C, stored under nitrogen, away from moisture | [1] |
Reference Spectroscopic Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: [3]
-
¹H NMR (500 MHz, CDCl₃): δ 6.37 (s, 1H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 2.52 (s, 3H, SCH₃), 1.37 (t, J=7.1 Hz, 3H, CH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ 172.7 (s), 169.4 (s), 160.2 (s), 102.4 (d), 63.3 (t), 14.2 (q), 14.1 (q).
-
IR (ATR, cm⁻¹): 3007 (aryl C-H), 2982, 2934, 2888, 2849 (alkyl C-H), 1562, 1557, 1541, 1537 (C=C, C=N).[3]
-
Mass Spec (MALDI-TOF): m/z 204 (M⁺), 206 (M⁺+2).[3]
Core Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The pyrimidine ring itself is an electron-deficient heterocycle, which is a crucial factor in its reactivity.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chloro group at the C4 position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.[2] This reactivity is a consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which lowers the electron density at the carbon atoms, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack.[4][5]
The presence of the methoxy group at the C6 position and the methylthio group at the C2 position further modulates this reactivity. The methoxy group is an electron-donating group through resonance, which can partially offset the electron deficiency of the ring. Conversely, the sulfur of the methylthio group can also donate electron density through resonance, but its effect is generally weaker than that of the methoxy group. The overall electronic landscape still favors nucleophilic attack at the C4 position.
Mechanism of Nucleophilic Aromatic Substitution:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is further stabilized by the electron-withdrawing nitrogen atoms.[4]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.
Figure 1: Generalized mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 4-Anilino-6-methoxy-2-(methylthio)pyrimidine (Representative Procedure)
This protocol describes a typical nucleophilic aromatic substitution reaction using aniline as the nucleophile.
Materials:
-
This compound
-
Aniline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and aniline (1.2 eq).
-
Add isopropanol to dissolve the reactants.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The chloro group at the C4 position also serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[6][7]
The success of the Suzuki-Miyaura coupling of chloro-heterocycles like this compound often requires the use of specialized palladium catalysts with bulky and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[6]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid (Representative Procedure)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound.[8][9]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and 4-methoxyphenylboronic acid (1.15 equivalents).
-
Add toluene, a small amount of ethanol to ensure a homogenous mixture, and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through the suspension for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 110 °C and stir vigorously for at least 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors:
A significant application of this pyrimidine derivative is in the synthesis of kinase inhibitors.[10] The pyrimidine core is a common scaffold in many approved and investigational kinase inhibitors, and the ability to easily introduce diverse substituents at the C4 position via SNAr and Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, various patents describe the use of substituted pyrimidines derived from similar chloro-pyrimidine precursors in the development of inhibitors for kinases such as mTOR.[10]
Agrochemicals:
The pyrimidine scaffold is also prevalent in agrochemicals, including herbicides and fungicides. The ability to fine-tune the substitution pattern on the pyrimidine ring allows for the optimization of properties such as target specificity, potency, and environmental persistence.
Conclusion: A Powerful Tool for Chemical Synthesis
This compound stands out as a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity, centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling at the C4 position, provides a reliable and efficient means of constructing complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers and scientists to fully leverage the synthetic potential of this important heterocyclic intermediate in their drug discovery and materials science endeavors. The continued exploration of the reactivity of this and related pyrimidine derivatives will undoubtedly lead to the development of novel and impactful chemical entities.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Google Patents. (2015).
- Chemistry LibreTexts. (2021). 16.
- Google Patents. (2010).
- Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
- ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- YouTube. (2011).
- Chemistry Steps. (n.d.).
- National Institutes of Health. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 44(19), 1649-1658. [Link]
- ResearchGate. (2015). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]
- ResearchGate. (2018). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
- Google Patents. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. US5041671A.
- Google Patents. (2007). PYRIDO-,PYRAZO- AND PYRIMIDO-PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS. WO2007060404A1.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 1-7. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
The Strategic Synthesis of a Core Pyrimidine Building Block: A Technical Guide to 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Preamble: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a cornerstone of heterocyclic chemistry, most famously forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental to life.[1] Beyond its biological significance, the pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic properties and the ability to be strategically functionalized at various positions make it a versatile template for the design of novel therapeutic agents and crop protection chemicals. This guide provides an in-depth examination of a key intermediate, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, from its historical synthetic roots to its modern applications, offering expert insights into the chemical principles that govern its formation.
I. The Genesis of a Versatile Intermediate: Synthesis of the Precursor, 4,6-Dichloro-2-(methylthio)pyrimidine
The journey to our target molecule begins with the synthesis of its immediate precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This compound is a critical node in the synthetic tree of many functionalized pyrimidines. Historically, its preparation has been approached from several accessible starting materials, with two principal routes demonstrating efficiency and scalability.
Route A: From Thiobarbituric Acid
One of the most established and cost-effective methods commences with thiobarbituric acid. This approach is favored for its high yield and the ready availability of the starting material. The synthesis proceeds in two key stages:
-
Methylation of Thiobarbituric Acid: Thiobarbituric acid is first methylated at the sulfur atom. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The reaction selectively yields 2-(methylthio)barbituric acid.
-
Chlorination: The resulting 2-(methylthio)barbituric acid is then subjected to chlorination to replace the hydroxyl groups at the 4 and 6 positions with chlorine atoms. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine such as N,N-dimethylaniline.[2]
Route B: Cyclocondensation Approach
An alternative and equally viable pathway involves the construction of the pyrimidine ring through a cyclocondensation reaction. This method offers flexibility in introducing various substituents.
-
Condensation of Diethyl Malonate and Thiourea: Diethyl malonate and thiourea are condensed in the presence of a strong base, typically sodium ethoxide or sodium methoxide, to form 2-thiobarbituric acid.
-
Methylation and Chlorination: Following the ring formation, the subsequent methylation and chlorination steps are analogous to those in Route A, yielding the desired 4,6-dichloro-2-(methylthio)pyrimidine.
The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
II. The Crux of the Synthesis: Regioselective Monomethoxylation
The conversion of 4,6-dichloro-2-(methylthio)pyrimidine to this compound is a classic example of a regioselective nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles. However, with two identical leaving groups (chlorine atoms) at the 4 and 6 positions, controlling the substitution to occur at only one of these sites is a critical challenge.
The Underlying Principle: Electronic Control of Reactivity
In the pyrimidine ring, the carbon atoms at the 4 and 6 positions are electronically equivalent and generally more electrophilic than the carbon at the 2 position.[3] This inherent reactivity profile makes them the primary sites for nucleophilic attack. The challenge then becomes achieving mono-substitution rather than di-substitution.
The key to a successful and high-yield synthesis of the mono-methoxylated product lies in the careful control of reaction conditions. By using a stoichiometric amount (or a slight excess) of the nucleophile, sodium methoxide, the reaction can be effectively stopped after the first substitution.
The reaction is typically carried out in a polar aprotic solvent, such as methanol, at a controlled temperature. The methoxide ion attacks one of the electrophilic carbon atoms at the 4 or 6 position, leading to the displacement of a chloride ion and the formation of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium methoxide solution (e.g., 25% in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sodium methoxide solution dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
III. A Versatile Scaffold in Drug Discovery and Agrochemicals
This compound is not an end product but a highly valuable and versatile intermediate. The remaining chlorine atom at the 4-position provides a reactive handle for a wide array of further chemical transformations, allowing for the introduction of diverse functionalities.
Key Transformations and Applications:
-
Suzuki-Miyaura Coupling: The chloro group can be readily displaced through palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl moieties.[1] This is a powerful tool for building molecular complexity and is widely used in the synthesis of potential drug candidates.
-
Nucleophilic Substitution with Amines and Alcohols: The chlorine atom can be substituted by a variety of nitrogen and oxygen nucleophiles to introduce different side chains, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[1]
-
Synthesis of Herbicides: The pyrimidine core is a key feature in a number of commercial herbicides. This compound serves as a building block for the synthesis of these agrochemicals.[4]
-
Oxidation to Sulfone: The methylthio group can be oxidized to a sulfone, which can then act as a leaving group in further substitution reactions, adding another layer of synthetic versatility.[1]
The strategic placement of the chloro, methoxy, and methylthio groups provides a rich platform for combinatorial chemistry and the rapid generation of libraries of compounds for biological screening.
IV. Data and Diagrams
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89466-42-2 | [5][6] |
| Molecular Formula | C₆H₇ClN₂OS | [6] |
| Molecular Weight | 190.66 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C |
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic routes to this compound.
Diagram 2: Key Reactions of this compound
Caption: Versatile transformations of the target pyrimidine scaffold.
V. Conclusion
This compound stands as a testament to the power of fundamental organic chemistry principles in enabling the synthesis of complex and valuable molecules. Its preparation, centered around a regioselective nucleophilic aromatic substitution, highlights the importance of understanding and controlling reaction parameters. As a versatile intermediate, it continues to be a crucial building block in the ongoing quest for novel pharmaceuticals and agrochemicals, underscoring the enduring relevance of the pyrimidine core in modern chemical research.
VI. References
-
Cheminform. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Dong, J. H., et al. (2019). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 21(15), 6044-6048.
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
-
MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
MDPI. (2016). Molecules. Retrieved from [Link]
-
Thieme. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
-
ResearchGate. (2021). Synthesis of 2-chloropyrimidine derivatives (50–54). Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from
-
Brien, N., & Bal-Bindra, R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4935.
-
PrepChem. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. Retrieved from [Link]
Sources
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of 4-chloro-6-methoxy-2-(methylthio)pyrimidine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, spectroscopic characterization, and detailed synthetic protocols. A significant focus is placed on its versatile reactivity, exploring its utility in fundamental reactions such as nucleophilic aromatic substitution, palladium-catalyzed Suzuki-Miyaura cross-coupling, and oxidation of the methylthio group. Each reaction is presented with a detailed experimental protocol, mechanistic insights, and the rationale behind the experimental choices, underscoring its role as a versatile scaffold for the synthesis of diverse and complex molecules, particularly in the context of drug discovery.
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biological systems as a core component of nucleobases like cytosine, thymine, and uracil. This inherent biological significance has rendered the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anti-malarial, and anti-tumor properties.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the quest for novel therapeutic agents.
This compound has emerged as a particularly valuable and versatile building block for synthetic chemists. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-donating methoxy group, and a modifiable methylthio group—allows for a series of selective and high-yield transformations. The chlorine atom at the 4-position is susceptible to nucleophilic displacement and serves as a handle for palladium-catalyzed cross-coupling reactions. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can act as excellent leaving groups for further substitution or modulate the electronic properties and biological activity of the final molecule. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, reactivity, and synthetic potential of this powerful intermediate.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 89466-42-2 | [2] |
| Molecular Formula | C₆H₇ClN₂OS | [2] |
| Molecular Weight | 190.66 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 38-39 °C | |
| Boiling Point | 288 °C | |
| Density | 1.36 g/cm³ | |
| SMILES | CSC1=NC(OC)=CC(Cl)=N1 | [2] |
| InChIKey | FNYLFWGITLMOHA-UHFFFAOYSA-N |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a singlet for the aromatic proton on the pyrimidine ring (C5-H) around δ 6.4 ppm. The methoxy group protons (O-CH₃) should appear as a singlet at approximately δ 4.0 ppm, and the methylthio group protons (S-CH₃) will also be a singlet, likely around δ 2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms. The carbons of the pyrimidine ring are expected in the range of δ 100-175 ppm. The methoxy carbon should appear around δ 55 ppm, and the methylthio carbon will be significantly upfield, around δ 14 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and alkyl groups. Key absorptions will include C=N and C=C stretching bands for the pyrimidine ring in the 1500-1600 cm⁻¹ region. C-O stretching for the methoxy group will be observed around 1030-1250 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the regioselective nucleophilic aromatic substitution of one chlorine atom in the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine, with a methoxide source.[1][3]
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][3]
Reagents and Equipment:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium methoxide (can be prepared in situ from sodium metal and anhydrous methanol or used as a commercial solution)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Drying tube (e.g., with CaCl₂)
-
Apparatus for filtration and rotary evaporation
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous methanol at approximately 20 °C, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise.
-
Protect the reaction mixture with a drying tube and continue stirring at this temperature.
-
Monitor the reaction progress by TLC until complete consumption of the starting material is observed (typically 2-4 hours).
-
Upon completion, add dichloromethane (DCM) to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Regioselectivity: The use of a slight excess (1.1 equivalents) of the nucleophile (methoxide) at a controlled temperature (around 20 °C) favors the monosubstitution product. Using a larger excess of the nucleophile or higher temperatures could lead to the formation of the disubstituted product, 4,6-dimethoxy-2-(methylthio)pyrimidine.
-
Solvent: Anhydrous methanol serves as both the solvent and the source of the methoxy group when sodium metal is used to generate the methoxide in situ.
-
Workup: The aqueous sodium bicarbonate wash is used to neutralize any unreacted acidic species and facilitate the separation of the organic product.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Key Synthetic Transformations and Applications
The strategic arrangement of functional groups in this compound makes it a versatile intermediate for a variety of synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is susceptible to nucleophilic attack by various nucleophiles, particularly amines. This reaction is a cornerstone for introducing nitrogen-containing substituents, which are prevalent in many biologically active molecules.[5] The reaction proceeds via an addition-elimination mechanism, where the aromaticity of the pyrimidine ring is temporarily disrupted.[6]
-
In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as PEG 400 or a high-boiling point alcohol.
-
Add the desired amine (1.2-2.0 eq).
-
Heat the reaction mixture (e.g., to 120 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Caption: Nucleophilic substitution with an amine.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and the chloro-substituent of the title compound serves as an excellent handle for this transformation.[7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position, significantly expanding the molecular diversity accessible from this scaffold.[1][8]
-
To a reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction.
Oxidation of the Methylthio Group
The methylthio group can be selectively oxidized to either a methylsulfinyl (sulfoxide) or a methylsulfonyl (sulfone) group.[9][10] These oxidized derivatives are valuable for two main reasons: they can act as better leaving groups than the methylthio group in nucleophilic substitution reactions, and the change in the electronic nature and hydrogen bonding capacity of the sulfur-containing moiety can significantly impact the biological activity of the molecule.
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a flask cooled in an ice bath.
-
Add meta-chloroperbenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting sulfone by recrystallization or column chromatography.
Caption: Oxidation of the methylthio group to a sulfone.
Applications in Medicinal Chemistry and Drug Discovery
The synthetic versatility of this compound makes it an attractive starting material for the synthesis of libraries of compounds for biological screening. The ability to easily introduce diverse substituents at the C4 position via Suzuki-Miyaura coupling or nucleophilic substitution with amines allows for the exploration of structure-activity relationships (SAR) around the pyrimidine core. For instance, the introduction of various aryl groups can modulate properties like lipophilicity and introduce interactions with specific biological targets. The amination of the C4 position can introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition by proteins. Furthermore, the oxidation of the methylthio group to a sulfone can enhance the compound's polarity and potential for hydrogen bonding, which can be beneficial for improving pharmacokinetic properties or target engagement.
While specific drugs derived directly from this starting material are not prominently documented in the initial literature search, the pyrimidine core is present in a multitude of approved drugs, including anticancer agents (e.g., Fluorouracil), antivirals (e.g., Zidovudine), and antibiotics (e.g., Trimethoprim). The synthetic pathways outlined in this guide provide a clear roadmap for generating novel pyrimidine derivatives that could be investigated for a wide range of therapeutic applications.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[6][11][12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and synthetically versatile heterocyclic compound. Its strategic combination of a reactive chlorine atom, a methoxy group, and an oxidizable methylthio group provides multiple avenues for the synthesis of complex and diverse molecular architectures. The reliable and high-yielding protocols for its synthesis and subsequent transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and oxidation, solidify its status as a valuable building block for both academic research and industrial applications, particularly in the field of drug discovery. The continued exploration of the reactivity of this scaffold is expected to lead to the development of novel compounds with significant biological and material properties.
References
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Supporting Information for "Decarboxylative Alkynylation of Heteroaromatic Carboxylic Acids". (n.d.). American Chemical Society. [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Al-Suaily, K. K., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 104-117. [Link]
- Lipshutz, B. H., et al. (2020). Kilogram-Scale Synthesis of 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine through a Suzuki–Miyaura Cross-Coupling Using Micellar Catalysis. Organic Process Research & Development, 24(10), 2148-2153. [Link]
- Academax. (n.d.). Improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Academax. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Stevens, E. (2019).
- PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. PubChem. [Link]
- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
- Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. [Link]
- Organic Chemistry Portal. (n.d.).
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- PubMed. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. PubMed. [Link]
- Organic Chemistry Portal. (n.d.).
- eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. eCampusOntario Pressbooks. [Link]
- PubMed. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 5. chemimpex.com [chemimpex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z Guide to Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Abstract
This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. This trifunctionalized pyrimidine serves as a versatile scaffold in synthetic organic and medicinal chemistry. We will explore the underlying electronic principles governing its reactivity, detail its reactions with a variety of nucleophiles, provide field-proven experimental protocols, and discuss its application in the synthesis of complex molecular architectures, including pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Pyrimidine Core and its Synthetic Utility
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, famously forming the structural basis for the nucleobases cytosine, thymine, and uracil. Beyond its biological significance, the pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents, including kinase inhibitors like Dasatinib and antibacterial drugs.[1][2] The inherent electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens.[3]
This compound is a particularly useful building block. It features a single, reactive C-Cl bond at the 4-position, which is activated for displacement. The substituents at the 2- and 6-positions (methylthio and methoxy, respectively) not only modulate the electronic properties of the ring but also offer additional handles for subsequent chemical modifications. A close analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, has been noted for its utility as a versatile scaffold.[4][5] Understanding the principles of SNAr on this specific substrate allows for the rational design and efficient synthesis of a diverse library of complex molecules.
Electronic Landscape and Reactivity
The reactivity of the 4-chloro position in the title compound is a direct consequence of the electronic interplay between the ring nitrogens and the substituents.
-
Ring Activation: The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and stabilizing the negatively charged intermediate formed during nucleophilic attack. This is the primary driver for SNAr reactivity.[6]
-
Substituent Effects:
-
Chloro Group (C4): A good leaving group, essential for the elimination step of the SNAr mechanism.
-
Methoxy Group (C6): An electron-donating group (EDG) by resonance. While EDGs typically deactivate aromatic rings towards nucleophilic attack, on dichloropyrimidines, an EDG at C6 can paradoxically favor substitution at the C2 position over the C4 position.[7][8] However, in our monosubstituted substrate, its primary role is to modulate the overall electron density and provide a site for potential future chemistry (e.g., demethylation).
-
Methylthio Group (C2): This group has a dual nature. It is electron-donating through resonance but can be oxidized to a potent electron-withdrawing methylsulfonyl (SO₂Me) group.[9][10][11] This transformation dramatically increases the reactivity of the pyrimidine ring and can alter the regioselectivity of nucleophilic attack in related systems.[12]
-
The combination of these features makes the C4 position the primary site for nucleophilic attack, as it is para to one ring nitrogen and ortho to the other, providing significant stabilization for the reaction intermediate.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Profile with Common Nucleophiles
The versatility of this compound is demonstrated by its reactivity with a broad range of nucleophiles.
Nitrogen Nucleophiles (Amination)
Amination is one of the most common and synthetically valuable SNAr reactions. It is widely used in the synthesis of pharmaceutical intermediates, such as those for the kinase inhibitor Dasatinib, which involves the reaction of an amino-thiazole with a dichloropyrimidine.[13][14][15]
-
Conditions: The reaction is typically performed by heating the chloropyrimidine with a primary or secondary amine in a polar aprotic solvent like ethanol, isopropanol, or DMF.[16] An auxiliary base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction.
-
Causality: The use of a polar solvent helps to stabilize the charged Meisenheimer intermediate, accelerating the reaction. The base prevents the protonation of the nucleophilic amine, which would render it unreactive.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Aniline | EtOH | TEA | Reflux | Good to Excellent |
| Piperidine | iPrOH | DIPEA | 80 | Excellent |
| Morpholine | DMF | K₂CO₃ | 100 | Excellent |
| 2-Amino-thiazole derivs. | THF | NaH/KH | -10 to RT | High (for drug synthesis)[13] |
Oxygen Nucleophiles (Alkoxylation/Aryloxylation)
Displacement of the chloride with an alcohol or phenol requires the use of a strong base to first deprotonate the O-H group, generating a more potent alkoxide or phenoxide nucleophile.
-
Conditions: The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol proceeds smoothly at room temperature to give selective mono-substitution at the 4-position.[4][5] This indicates that our title compound will react readily under similar conditions. Stronger bases like sodium hydride (NaH) are used with less acidic alcohols in solvents like THF or DMF.
-
Causality: Alcohols are generally weaker nucleophiles than amines. The in-situ generation of the corresponding alkoxide is necessary to achieve a reasonable reaction rate.
| Nucleophile | Base | Solvent | Temperature (°C) | Product Class |
| Sodium Methoxide | (Pre-formed) | Methanol | RT to 50 | 4,6-Dimethoxy-2-(methylthio)pyrimidine |
| Phenol | K₂CO₃ | DMF | 100-120 | 4-Phenoxy-6-methoxy-2-(methylthio)pyrimidine |
| Benzyl Alcohol | NaH | THF | RT to Reflux | 4-(Benzyloxy)-6-methoxy-2-(methylthio)pyrimidine |
Sulfur Nucleophiles (Thiolation)
Thiols are excellent nucleophiles and readily displace the C4-chloride. Similar to alcohols, a base is used to generate the more nucleophilic thiolate anion.
-
Conditions: The reaction can be carried out using a thiol and a base like potassium carbonate or sodium hydroxide in a solvent such as DMF or ethanol.
-
Causality: The high nucleophilicity of the thiolate anion ensures a rapid and efficient substitution reaction, often at lower temperatures than the corresponding oxygen nucleophiles.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Synthesis of 4-Anilino-6-methoxy-2-(methylthio)pyrimidine
Caption: Workflow for the amination of the chloropyrimidine.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), ethanol (approx. 0.1 M), and aniline (1.1 eq).
-
Rationale: Ethanol is a suitable polar solvent that facilitates the reaction and is easily removed. A slight excess of the amine nucleophile ensures complete consumption of the starting material.
-
-
Base Addition: Add triethylamine (1.5 eq) to the mixture.
-
Rationale: TEA acts as an acid scavenger, neutralizing the HCl formed and preventing the protonation of aniline.
-
-
Heating: Place the flask under an inert atmosphere (e.g., Nitrogen) and heat to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy. An inert atmosphere prevents potential side reactions.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Rationale: This removes the triethylamine hydrochloride salt and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Rationale: Chromatography separates the desired product from unreacted aniline and any minor byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Applications and Further Transformations
The products derived from SNAr reactions on this compound are valuable intermediates for more complex targets.
-
Palladium-Catalyzed Cross-Coupling: The substituted pyrimidine can serve as a substrate in reactions like Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups.[4]
-
Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or hydrogen peroxide.[9][11] This converts the group into a strong electron-withdrawing moiety, activating the ring for further substitutions or acting as a leaving group itself.[10] This strategy is crucial in the synthesis of various biologically active compounds.[11]
Conclusion
This compound is a robust and versatile chemical building block. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the C4-chloro substituent, a process governed by the inherent electronic properties of the pyrimidine core. This guide has detailed the mechanistic underpinnings of this reactivity and provided a practical framework for its application in the synthesis of diverse molecular structures. By understanding the principles of SNAr on this substrate, researchers can effectively employ it as a key intermediate in the development of novel pharmaceuticals and functional materials.
References
- Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. (2010). American Chemical Society. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). American Chemical Society. [Link]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. [Link]
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]
- A kind of synthetic method of dasatinib intermediate. (n.d.).
- Synthesis method of Dasatinib intermediate. (n.d.).
- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. [Link]
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. [Link]
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). NIH. [Link]
- Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. (2021).
- Chemical Science. (2022). rsc.li. [Link]
- Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (n.d.).
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
- NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). [Link]
- Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (n.d.). PubMed. [Link]
- Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. (2011). Asian Journal of Chemistry. [Link]
- Synthesis of 2,4,6-trisubsuituted pyrimidines. (n.d.).
- A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (n.d.). [Link]
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021).
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. [Link]
- Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025).
Sources
- 1. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 15. vixra.org [vixra.org]
- 16. mdpi.com [mdpi.com]
Electrophilic addition to 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
An In-Depth Technical Guide to the Electrophilic Reactivity of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Executive Summary
This compound is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its reactivity is dictated by a complex interplay of its constituent groups: two electron-donating moieties (methoxy and methylthio) and one deactivating chloro group on a π-deficient pyrimidine core. While the pyrimidine ring is inherently resistant to electrophilic attack, the combined activating effects of the C2 and C6 substituents create a potential site for electrophilic aromatic substitution at the C5 position. This guide provides a comprehensive analysis of the factors governing this reaction, exploring the underlying electronic principles, mechanistic pathways, and significant competing reactions. We delve into the causality behind experimental design for key electrophilic transformations such as halogenation and nitration, while also providing a critical evaluation of the dominant, and often more facile, nucleophilic aromatic substitution pathways that researchers in the field must consider.
The Pyrimidine Core: An Electrophile's Challenge
The chemistry of pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is fundamentally shaped by its electronic structure. Unlike benzene, the pyrimidine ring is electron-deficient, or π-deficient. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, which significantly reduces the ring's nucleophilicity and makes it less susceptible to attack by electrophiles.[1][2] This deactivation is further exacerbated in acidic conditions, as the nitrogen atoms can be protonated, placing a formal positive charge on the ring system and increasing its resistance to electrophilic substitution.[1]
Consequently, electrophilic aromatic substitution (SEAr) on an unactivated pyrimidine ring is exceptionally difficult.[1][2] However, the substitution pattern is predictable:
-
Electrophilic Substitution : Preferentially occurs at the C5 position, which is the most electron-rich carbon. The intermediates formed by attack at C5 are more stable as the positive charge can be delocalized without being placed on the electronegative nitrogen atoms.[3][4]
-
Nucleophilic Substitution : Readily occurs at the C2, C4, and C6 positions, which are the most electron-deficient and can stabilize the negative charge of the Meisenheimer intermediate.[1][3]
Caption: General reactivity map of the pyrimidine ring.
Substrate Analysis: Electronic Landscape of this compound
The reactivity of the title compound is a direct consequence of the electronic contributions from its three substituents. For an electrophilic reaction to occur, the presence of activating groups is crucial to overcome the inherent π-deficiency of the pyrimidine core.
-
-SCH₃ (Methylthio) at C2 : This group acts as an activating group. The sulfur atom donates electron density to the ring via resonance (+M effect), which is stronger than its inductive withdrawal (-I effect).
-
-Cl (Chloro) at C4 : The chloro group is deactivating. It withdraws electron density through its strong inductive effect (-I effect), which outweighs its weak resonance donation (+M effect). It is also an excellent leaving group in nucleophilic substitution reactions.
-
-OCH₃ (Methoxy) at C6 : This is a strong activating group. The oxygen atom donates a lone pair of electrons into the ring via a powerful resonance effect (+M effect), which strongly overrides its -I effect.
The synergistic effect of the methoxy and methylthio groups is paramount. Both are ortho-, para-directing activators. From their respective positions at C2 and C6, they both direct electrophilic attack towards the C5 position, significantly increasing its electron density and making it the focal point for potential SEAr reactions.
Caption: Activation of the C5 position via resonance effects.
Electrophilic Aromatic Substitution (SEAr) at the C5 Position
Despite the electronic activation at C5, executing SEAr on this substrate remains challenging. An attempt to chlorinate the C5 position of the closely related 4-chloro-6-ethoxy-2-(methylthio)pyrimidine using N-chlorosuccinimide (NCS) or PCl₅ was reported to be unsuccessful, highlighting the kinetic stability of the ring.[5][6] Nevertheless, with sufficiently powerful electrophiles and optimized conditions, substitution is theoretically possible.
Halogenation
Causality: Direct bromination or chlorination requires an electrophilic halogen species. The reaction is often performed in a polar protic solvent like acetic acid to help polarize the Br-Br or Cl-Cl bond. A Lewis acid catalyst (e.g., FeBr₃) may be required to generate a more potent electrophile, but this approach is risky with pyrimidines. The Lewis acid can coordinate with the ring nitrogen atoms, leading to profound deactivation of the entire ring system, effectively shutting down the reaction. Therefore, a more common strategy involves using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a proton source.
Experimental Protocol: Hypothetical Bromination at C5
-
Preparation: To a solution of this compound (1.0 mmol) in 10 mL of glacial acetic acid, add N-Bromosuccinimide (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nitration
Causality: Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) are often too harsh for substituted pyrimidines. The strongly acidic medium leads to extensive protonation of the ring nitrogens, severely deactivating the substrate towards the nitronium ion (NO₂⁺).[1] Furthermore, the powerful oxidizing nature of the mixture can lead to degradation and ring-opening side reactions. Milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate in a non-acidic solvent, may offer a more viable path, although success is not guaranteed.
Experimental Protocol: Hypothetical Nitration at C5
-
Reagent Preparation: In a separate flask, carefully add acetic anhydride (3.0 mmol) to fuming nitric acid (1.5 mmol) at 0 °C to generate acetyl nitrate in situ.
-
Reaction: Cool a solution of this compound (1.0 mmol) in chloroform to 0 °C. Add the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 5 °C.
-
Monitoring: Allow the reaction to stir at 0-5 °C for several hours, monitoring by TLC. Self-Validation: A successful reaction would show consumption of the starting material and formation of a new product with a distinct Rf value.
-
Quenching & Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, dilute solution of sodium carbonate.
-
Extraction & Purification: Extract the product with dichloromethane (3 x 25 mL). Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue via flash chromatography.
| Reaction Type | Reagents | Expected Product | Key Challenges |
| Bromination | NBS, Acetic Acid | 5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine | Ring deactivation, requires thermal activation, potential for low yield. |
| Chlorination | NCS, Acetic Acid | 4,5-Dichloro-6-methoxy-2-(methylthio)pyrimidine | More challenging than bromination; reported to be unsuccessful on similar substrates.[5][6] |
| Nitration | HNO₃ / Acetic Anhydride | 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine | Ring deactivation by protonation, risk of oxidative degradation. |
| Acylation | Acyl Chloride, AlCl₃ | Not Feasible | Lewis acid catalyst coordinates with ring nitrogens, causing complete deactivation. |
The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)
For drug development professionals and synthetic chemists, it is critical to recognize that the primary reactivity of this compound is not electrophilic, but nucleophilic. The electron-deficient C4 position, bearing a good leaving group (chloride), is highly susceptible to attack by a wide range of nucleophiles. This SNAr pathway is typically more facile and higher-yielding than any potential SEAr reaction at C5.
Indeed, this substrate and its analogs are widely used as building blocks where the C4-chloro is readily displaced by amines, alcohols, or used in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl groups.[5]
Caption: Comparison of SEAr vs. SNAr pathways.
Conclusion
The electrophilic reactivity of this compound is a classic case of electronically-directed, but kinetically-hindered, chemistry. While the synergistic activation by the C2-methylthio and C6-methoxy groups makes the C5 position the unequivocal site for a potential electrophilic attack, the overall π-deficient nature of the pyrimidine ring presents a significant activation barrier. Researchers must contend with harsh reaction conditions that risk substrate degradation and low yields. Critically, the highly facile SNAr reaction at the C4 position represents the dominant and more synthetically useful pathway for this scaffold. A thorough understanding of these competing reactivities is essential for any scientist aiming to functionalize this versatile heterocyclic core, ensuring that experimental design is grounded in the probable, rather than the merely possible.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193156]
- El-Gendy, M. A. (1968). The Effect of Substituents on the Reactivity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. ProQuest Dissertations Publishing. [URL: https://www.proquest.com/openview/9e6f3b4c1203f8e0b65f3c05421c43d2/1]
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [URL: https://www.mdpi.com/1422-8599/2017/1/M923]
- D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [URL: https://www.researchgate.net/publication/284177005_Electrophilic_Substitution_In_Azines]
- Slideshare. (n.d.). Pyrimidine. [URL: https://www.slideshare.net/GANESANP5/pyrimidine-252116035]
- Ahamad, T., & Nayeem, S. M. (2016). Pyrimidine: A Versatile Moiety. Journal of Chemical and Pharmaceutical Research, 8(5), 719-725. [URL: https://www.jocpr.
- Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [URL: https://www.researchgate.
- Singh, P. P., & Sharma, A. (2020). A review on pyrimidine and its derivatives with their pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 606-623. [URL: https://wjpps.com/abstract/a-review-on-pyrimidine-and-its-derivatives-with-their-pharmacological-activities/]
- Ghotbi, Y., & Dunn, M. F. (2011). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [URL: https://www.wavefun.com/support/QM_Magic_Class/29_Pyrimidines.pdf]
- Bernard, M. K. (2013). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [URL: https://www.pharmaguideline.com/2013/09/synthesis-reactions-and-medicinal-uses-of-pyrimidine.html]
- Gesson, J.-P., et al. (2016). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 138(9), 3021-3032. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b11608]
- Santra, S., & Andreana, P. R. (2017). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. The Journal of Organic Chemistry, 82(17), 9310-9318. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01625]
Sources
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Introduction
In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Their structural versatility and importance in nucleic acids make them privileged structures for therapeutic design.[2] The targeted functionalization of the pyrimidine core is therefore a critical endeavor for generating novel molecular entities with tailored pharmacological profiles. Among the various methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad applicability.[3][4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura coupling protocols to a specific and valuable building block: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine . The presence of a reactive chloro group, an electron-donating methoxy group, and a methylthio substituent presents a unique electronic and steric environment. Understanding how to selectively and efficiently couple this substrate is key to unlocking its potential in synthetic campaigns.
The electron-deficient nature of the pyrimidine ring makes it significantly more reactive in Suzuki couplings compared to analogous benzene halides, allowing even less reactive chloro-substituents to participate effectively.[6] This guide will delve into the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, offer strategies for optimization, and present data to aid in experimental design.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide.[3][5] The reaction is catalyzed by a palladium(0) complex and requires a base for activation of the organoboron reagent.[7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-chlorine bond. This oxidizes the palladium from Pd(0) to a Pd(II) species.[9][10] The high reactivity of chloropyrimidines facilitates this step, which can often be challenging for other aryl chlorides.[6]
-
Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[7][8] The choice of base is critical and can influence reaction rates and yields.[3][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol uses a common and commercially available catalyst, Tetrakis(triphenylphosphine)palladium(0), which is effective for many activated chloro-heterocycles.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Seal the vessel and heat the reaction mixture with stirring. For conventional heating, a temperature of 80-100 °C is a good starting point.[1] For microwave-assisted synthesis, a temperature of 100-120 °C for 15-30 minutes can significantly accelerate the reaction.[1][12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Turnover Conditions with a Buchwald Precatalyst
For more challenging couplings or to achieve lower catalyst loadings, modern phosphine ligands and precatalysts are highly effective.[13] Buchwald-type ligands are particularly successful for coupling aryl chlorides.[14]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
G3-XPhos Palladacycle (0.01 - 0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the G3-XPhos Palladacycle to a dry reaction vessel.
-
Add this compound, the boronic acid, and K₃PO₄.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. These reactions are often complete within 1-4 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Key Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several reaction parameters.
| Parameter | Options & Considerations | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄: Standard, reliable for activated substrates.[1] Pd(OAc)₂/Ligand: Requires in situ formation of the active catalyst. Buchwald Precatalysts (e.g., G3-XPhos): Highly active, low catalyst loading, good for challenging substrates.[13] | The electron-deficient pyrimidine ring activates the C-Cl bond, making Pd(PPh₃)₄ a viable and cost-effective first choice. For sluggish reactions or to improve yields, more sophisticated catalyst systems with bulky, electron-rich phosphine ligands are recommended as they promote the oxidative addition and reductive elimination steps.[13][14] |
| Base | K₂CO₃, Cs₂CO₃: Common inorganic bases, effective in aqueous media.[1] K₃PO₄: Stronger base, often used in anhydrous conditions with modern catalysts.[2] Organic Bases (e.g., Et₃N): Generally less effective for Suzuki couplings. | The base is crucial for activating the boronic acid to form a boronate complex, which is the active species in the transmetalation step.[3][8] The choice of base can significantly impact the reaction outcome; K₃PO₄ is often superior for less reactive chlorides. |
| Solvent | 1,4-Dioxane/H₂O: A common, effective mixture that solubilizes both organic and inorganic reagents.[2] DMF, Toluene, THF: Anhydrous options, often preferred with advanced catalyst systems.[1] | Solvent choice affects solubility, reaction temperature, and catalyst stability. For Pd(PPh₃)₄, aqueous dioxane is a robust system.[2] Anhydrous solvents like toluene are often paired with Buchwald catalysts to prevent catalyst decomposition. |
| Boronic Acid | Arylboronic acids: Generally stable and reactive. Heteroarylboronic acids: Reactivity varies; some can be prone to decomposition (protodeboronation).[15] Boronate Esters (e.g., pinacol esters): More stable alternatives to some boronic acids. | The electronic nature of the boronic acid matters. Electron-rich boronic acids tend to react faster, while electron-poor ones may require more forcing conditions.[2] Stability is a key concern, especially with heteroaryl boronates; using a slight excess (1.2-1.5 equiv) can compensate for potential degradation. |
| Temperature | Conventional: 80-110 °C Microwave: 100-140 °C[1] | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions like protodeboronation. Microwave heating offers rapid and uniform heating, often leading to shorter reaction times and improved yields.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Boronic acid decomposition. | 1. Use a fresh bottle of catalyst or switch to a more active precatalyst (e.g., G3-XPhos). 2. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the temperature in 10-20 °C increments. 4. Use a higher excess of boronic acid (e.g., 2.0 equiv) or switch to its corresponding boronate ester. |
| Formation of Homocoupled Boronic Acid Product | Oxygen present in the reaction mixture. | Ensure the reaction setup is thoroughly purged with an inert gas (Argon is preferred over Nitrogen). Use degassed solvents. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of protic sources (water). 2. High temperature. | 1. For sensitive boronates, run the reaction under strictly anhydrous conditions. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Dechlorination of Starting Material | Reductive side reaction, sometimes promoted by catalyst decomposition or impurities. | Screen different palladium sources and ligands. Adding a small amount of a ligand like PPh₃ can sometimes stabilize the catalyst. Ensure high-purity starting materials. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of highly functionalized pyrimidine derivatives. Due to the activating nature of the pyrimidine ring, the chloro substituent serves as an excellent handle for C-C bond formation.[6] Success in these reactions hinges on the rational selection of the catalyst system, base, and solvent tailored to the specific boronic acid coupling partner. By starting with robust conditions using catalysts like Pd(PPh₃)₄ and progressing to more advanced systems for challenging substrates, researchers can efficiently access a wide array of novel compounds. The protocols and optimization strategies outlined in this guide provide a solid framework for leveraging this important transformation in the pursuit of new chemical entities for pharmaceutical and agrochemical research.
References
- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Malik, A., Rasool, N., Kanwal, I., Hashmi, M. A., Zahoor, A. F., Ahmad, G., Altaf, A. A., Shah, S. A. A., Sultan, S., & Zakaria, Z. A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Luo, J., & Lantrip, D. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Riadi, Y., Lazar, S., & Guillaumet, G. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Hussain, M., et al. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
- Isley, N. A., & Gallou, F. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. ResearchGate.
- Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Sharma, S., & Kumar, V. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Maganuco, S., & Rios-Lombardia, N. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sólyom, D., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- Cernensek, Z., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
- Bhaskaran, S., et al. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings.
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Use of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine as an intermediate for herbicides
Application Notes & Protocols
Topic: The Utility of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine as a Pivotal Intermediate in the Synthesis of Sulfonylurea Herbicides
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Core Building Block for Modern Crop Protection
This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the agrochemical industry.[1] Its unique arrangement of chloro, methoxy, and methylthio groups provides a versatile scaffold for constructing complex biologically active molecules.[1][2] This guide focuses on its principal application: its role as a precursor in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at exceptionally low application rates.
Sulfonylureas revolutionized weed management by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid biosynthesis in plants but absent in mammals, contributing to their favorable safety profile.[3][4][5] This document provides a detailed examination of the chemistry, synthesis protocols, and mechanism of action related to the use of this compound in developing these vital agricultural tools.
Physicochemical Properties and Handling
Understanding the properties of this intermediate is fundamental to its successful application in synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89466-42-2[6] |
| Molecular Formula | C₆H₇ClN₂OS |
| Molecular Weight | 190.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85-88 °C |
| Solubility | Moderately soluble in water; soluble in many organic solvents. |
| Stability & Storage | Stable under standard conditions. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. |
Core Application: Synthesis of Sulfonylurea Herbicides
The primary utility of this compound lies in its conversion to an aminopyrimidine, which can then be coupled with a substituted benzenesulfonyl isocyanate. This reaction forms the characteristic sulfonylurea bridge (-SO₂NHCONH-) that defines this class of herbicides. The pyrimidine moiety acts as the heterocyclic anchor, crucial for binding to the target enzyme in the weed.
The general synthetic workflow involves two key transformations:
-
Nucleophilic Substitution: The chlorine atom at the 4-position is displaced by an amine.
-
Coupling Reaction: The newly introduced amino group reacts with a sulfonyl isocyanate to form the final product.
Caption: General workflow for sulfonylurea herbicide synthesis.
Protocol: Synthesis of a Metsulfuron-methyl Analogue
This protocol details a representative two-step synthesis for a sulfonylurea herbicide, starting from this compound. Metsulfuron-methyl itself is a prominent herbicide used for broadleaf weed control.[7]
Part A: Synthesis of 4-Amino-6-methoxy-2-(methylthio)pyrimidine
This initial step converts the chloro-intermediate into the required amino-pyrimidine, making it reactive towards the sulfonyl isocyanate.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
To this solution, add 50 mL of concentrated aqueous ammonia.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The resulting 4-Amino-6-methoxy-2-(methylthio)pyrimidine can be used in the next step, with purity assessed by melting point and NMR if required.
Part B: Coupling with Sulfonyl Isocyanate to form the Final Herbicide
This step creates the crucial sulfonylurea linkage. The synthesis of the required sulfonyl isocyanate, methyl 2-(isocyanatosulfonyl)benzoate, is a separate procedure typically involving the reaction of the corresponding sulfonamide with phosgene or a phosgene equivalent.[8]
Materials:
-
4-Amino-6-methoxy-2-(methylthio)pyrimidine (from Part A)
-
Methyl 2-(isocyanatosulfonyl)benzoate (Sulfonyl Isocyanate)
-
Anhydrous Acetonitrile
-
Triethylamine (as a base catalyst)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Suspend 5.0 g of 4-Amino-6-methoxy-2-(methylthio)pyrimidine in 75 mL of anhydrous acetonitrile in a dry, nitrogen-flushed flask.
-
Add a catalytic amount (0.5 mL) of triethylamine to the suspension.
-
In a separate dry dropping funnel, dissolve a stoichiometric equivalent of Methyl 2-(isocyanatosulfonyl)benzoate in 25 mL of anhydrous acetonitrile.
-
Add the sulfonyl isocyanate solution dropwise to the pyrimidine suspension at room temperature over 30 minutes with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction for the disappearance of starting materials via TLC.
-
Upon completion, the precipitated product is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold acetonitrile to remove any unreacted starting materials.
-
Dry the final product, a Metsulfuron-methyl analogue, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Caption: Detailed experimental workflow for herbicide synthesis.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of the synthesized sulfonylurea compounds stems from their ability to inhibit the plant enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][9]
-
Enzyme Target: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[5][10]
-
Inhibition: The sulfonylurea herbicide binds to a regulatory site on the ALS enzyme, causing a conformational change that blocks the active site. This prevents the enzyme from catalyzing its normal reaction.
-
Plant Death: Without these essential amino acids, protein synthesis and cell division halt, leading to the cessation of plant growth and eventual death of the weed.[5]
This specific mode of action is highly effective and contributes to the low toxicity of these herbicides in mammals, which obtain these amino acids through their diet.[4]
Caption: Mechanism of action via ALS enzyme inhibition.
References
- Sulfonylurea - Wikipedia.
- Chlorsulfuron (Ref: DPX 4189) - AERU - University of Hertfordshire.
- Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for w
- Chlorsulfuron - Wikipedia.
- Metsulfuron-methyl (Ref: DPX T6376) - AERU - University of Hertfordshire.
- CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google P
- Synthesis of COT-metsulfuron methyl (COT-MM, 10)
- Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for w
- CN110283133B - Synthesis process of metsulfuron-methyl-D3 - Google P
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Synthesis and efficacy of herbicidal ionic liquids with chlorsulfuron as the anion.
- 4-Chloro-6-methyl-2-(methylthio)pyrimidine - Chem-Impex.
- This compound; CAS No. - ChemShuttle.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
- This compound, 98% | 89466-42-2 - J&K Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 3. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 4. Chlorsulfuron (Ref: DPX 4189) [sitem.herts.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]
- 8. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 9. Chlorsulfuron - Wikipedia [en.wikipedia.org]
- 10. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01725K [pubs.rsc.org]
Oxidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine to its sulfone derivative
Application Note & Protocol
Topic: Strategic Oxidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine to its Versatile Sulfone Derivative
Introduction: The Strategic Value of Pyrimidine Sulfones in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Within this important class of heterocycles, 2-sulfonylpyrimidines have emerged as exceptionally valuable intermediates and pharmacophores.[5]
The oxidation of a 2-(methylthio)pyrimidine to its corresponding 2-(methylsulfonyl)pyrimidine derivative is more than a simple functional group transformation; it is a strategic activation of the molecule. The resulting methylsulfonyl group is an outstanding leaving group, rendering the C2 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This opens a gateway for the introduction of diverse functionalities, enabling rapid library synthesis and structure-activity relationship (SAR) studies. Furthermore, the sulfone moiety itself can act as a critical hydrogen bond acceptor, contributing directly to a compound's binding affinity for its biological target.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient oxidation of this compound to 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, a key building block for advanced pharmaceutical agents.
Mechanistic Principles: The Chemistry of Thioether Oxidation
The conversion of a thioether to a sulfone is a stepwise oxidation process. The sulfur atom is first oxidized from a formal oxidation state of -2 in the thioether to 0 in the intermediate sulfoxide. A second oxidation step then elevates the sulfur to an oxidation state of +2 in the final sulfone product.
To drive the reaction to completion and avoid isolation of the intermediate sulfoxide, a stoichiometric excess (typically >2 equivalents) of a strong oxidizing agent is employed. Several reagents are effective for this transformation, with the choice often depending on substrate compatibility, cost, and safety considerations.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and widely used oxidant that is effective at low temperatures and provides clean conversions.[7][8][9] The primary byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.
-
Hydrogen Peroxide (H₂O₂): An inexpensive and environmentally benign oxidant.[10][11] This reaction often requires a catalyst, such as sodium tungstate, and elevated temperatures to achieve the full oxidation to the sulfone.[10][12]
-
Oxone® (Potassium Peroxymonosulfate): A stable, solid, and powerful oxidant that is convenient to handle.[6][13] Reactions are often performed in a mixed solvent system, such as methanol/water or acetonitrile/water.[13][14]
This guide will detail protocols using both m-CPBA and a catalyzed hydrogen peroxide system, providing researchers with versatile and validated options.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product confirmation.
Protocol A: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is prized for its reliability and generally high yields at moderate temperatures.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents | Purpose |
| This compound | C₆H₇ClN₂OS | 190.65 | 191 mg | 1.0 | Starting Material |
| m-CPBA (77% max) | C₇H₅ClO₃ | 172.57 | ~500 mg | ~2.2 | Oxidizing Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - | Solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 2 x 10 mL | - | Quench/Wash |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 10 mL | - | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (191 mg, 1.0 mmol).
-
Dissolution: Add dichloromethane (10 mL) and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution temperature equilibrates to ~0 °C. This is crucial to moderate the initial exothermic reaction.
-
Oxidant Addition: Slowly add m-CPBA (~500 mg, ~2.2 equiv.) in small portions over 15 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The product is significantly more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Upon completion, cool the flask in an ice bath again and slowly add 10 mL of saturated NaHCO₃ solution to quench excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization from a solvent system like ethanol or by column chromatography on silica gel.
Protocol B: Oxidation using Hydrogen Peroxide & Sodium Tungstate
This method utilizes cheaper, greener reagents but typically requires heating.[10][12]
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents | Purpose |
| This compound | C₆H₇ClN₂OS | 190.65 | 191 mg | 1.0 | Starting Material |
| Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O | 329.86 | 15 mg | 0.045 | Catalyst |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.5 mL | - | Solvent/Co-reactant |
| Hydrogen Peroxide (35% aq.) | H₂O₂ | 34.01 | ~0.2 mL | ~2.2 | Oxidizing Agent |
-
Preparation: In a 50 mL round-bottom flask, create a mixture of this compound (191 mg, 1.0 mmol), sodium tungstate dihydrate (15 mg, 0.045 mmol), and glacial acetic acid (2.5 mL).
-
Heating: Place the flask in an oil bath and heat the mixture to 45-55 °C with vigorous stirring.
-
Oxidant Addition: Once the temperature is stable, add 35% hydrogen peroxide (~0.2 mL, ~2.2 mmol) dropwise using a syringe over 10 minutes.
-
Reaction: Continue stirring at 55 °C for an additional 3-5 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Drying: Dry the isolated white solid under vacuum to obtain the final product.
Visualization and Data Analysis
Successful conversion can be readily confirmed by ¹H NMR spectroscopy. The most diagnostic signal is the singlet corresponding to the methyl protons attached to the sulfur, which experiences a significant downfield shift upon oxidation due to the strong electron-withdrawing nature of the sulfonyl group.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (CDCl₃) |
| Starting Material (Thioether) | C₆H₇ClN₂OS | 190.65 | δ 6.37 (s, 1H, Ar-H), 4.02 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃) |
| Product (Sulfone) | C₆H₇ClN₂O₃S | 222.65 | δ 6.36 (s, 1H, Ar-H), 4.14 (s, 3H, OCH₃), 3.33 (s, 3H, SO₂CH₃)[15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Reaction time too short or temperature too low. 3. Poor quality of m-CPBA (decomposed). | 1. Add an additional portion (0.2-0.3 equiv.) of the oxidant. 2. Extend the reaction time or allow to stir overnight. For Protocol B, ensure the temperature is maintained. 3. Use a fresh bottle of m-CPBA or test its activity on a known substrate. |
| Mixture of Sulfoxide and Sulfone | Stoichiometry of oxidant was between 1 and 2 equivalents. | Add more oxidant (>1.2 equivalents relative to the remaining thioether/sulfoxide) and continue the reaction until full conversion is observed by TLC. |
| Low Yield | 1. Inefficient extraction during work-up. 2. Product is partially soluble in the aqueous wash solutions. 3. Product loss during purification. | 1. Perform an additional extraction of the aqueous layer with DCM or Ethyl Acetate. 2. Ensure the brine wash is the final aqueous wash to "salt out" the product from any remaining aqueous phase. 3. Minimize purification steps if crude NMR shows high purity. If using chromatography, ensure proper solvent system selection. |
| Product Degradation on Silica Gel | The silica gel is acidic, which can potentially react with sensitive functional groups. | 1. Use a less acidic stationary phase like neutral alumina.[16] 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base like triethylamine (e.g., 1%). 3. Prioritize recrystallization as the primary purification method.[16] |
Conclusion
The oxidation of this compound to its sulfone derivative is a highly efficient and robust transformation that is fundamental to the synthesis of advanced pyrimidine-based molecules. The protocols detailed herein, utilizing either m-CPBA or a catalyzed hydrogen peroxide system, offer reliable and scalable methods to access this key synthetic intermediate. The resulting sulfone, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, serves as a powerful and versatile building block, enabling extensive chemical exploration and accelerating the discovery of novel therapeutics.
References
- Molecules. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate.
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization.
- Journal of the Korean Chemical Society. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- ResearchGate. Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid).
- Reddit. Chemoselective thioether oxidation.
- ResearchGate. Oxidation of thiols to sulphonic acids with Oxone® /NaHCO 3 and KBrO 3.
- Royal Society of Chemistry. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.
- Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Wiley Online Library. Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
- ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Google Patents. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether.
- Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- Wiley Online Library. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Yashwantrao Chavan College of Science, Karad. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an.
- Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- ACS Publications. A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?
- Google Patents. CN102241616A - Preparation method of sulfones.
- PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
- ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- SpectraBase. Pyrimidine, 4-chloro-6-(methoxymethyl)-2-methyl-.
- PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine.
- PubMed. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents.
- PubMed. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes.
- ScholarWorks @ UTRGV. Oxidation of Dibenzothiophene to Dibenzothiophene-Sulfone Using Molybdenum (VI) Oxide, Tungsten (VI) Oxide, and Ratios of Molybdenum (VI) Oxide and Tungsten (VI) Oxide at Atomspheric Pressure.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds Utilizing 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Abstract
The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold due to its significant and diverse biological activities, including applications as anticancer, antiviral, and anti-inflammatory agents.[1][2] This application note provides a detailed guide for the synthesis of substituted pyrimido[4,5-d]pyrimidines, leveraging the versatile and commercially available starting material, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. We will explore the underlying chemical principles, provide a detailed step-by-step protocol for a key synthetic sequence, and discuss the rationale behind the experimental choices, thereby offering a robust framework for the generation of compound libraries for drug discovery programs.
Introduction: The Significance of Pyrimido[4,5-d]pyrimidines and the Utility of the Starting Material
Pyrimido[4,5-d]pyrimidines are fused heterocyclic systems that have garnered considerable attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets. Notably, derivatives of this scaffold have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), making them promising candidates for cancer therapy.[3] Furthermore, their broad pharmacological profile includes antiviral and anti-proliferative activities, underscoring the therapeutic potential of this compound class.[4]
The starting material, this compound, is an ideal precursor for the synthesis of these complex heterocycles. Its multifunctionality offers a handle for sequential and regioselective reactions. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, providing a key site for introducing diversity. The methoxy and methylthio groups can also be manipulated in subsequent synthetic steps, further expanding the accessible chemical space. A closely related analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is also recognized as a versatile scaffold for building polycyclic systems.[5]
Synthetic Strategy: A Two-Stage Approach to the Pyrimido[4,5-d]pyrimidine Core
The construction of the pyrimido[4,5-d]pyrimidine scaffold from this compound is most effectively achieved through a two-stage process. This strategy involves:
-
Stage 1: Nucleophilic Substitution. The initial step is the displacement of the C4 chloro group with a nitrogen nucleophile. This reaction is crucial as it installs the necessary nitrogen atom that will become part of the second pyrimidine ring.
-
Stage 2: Annulation of the Second Pyrimidine Ring. The second stage involves the formation of the fused pyrimidine ring. This is typically achieved by introducing a reactive handle at the C5 position of the pyrimidine ring, followed by cyclization with a suitable reagent.
This approach allows for the systematic variation of substituents on the pyrimido[4,5-d]pyrimidine core, a key requirement for structure-activity relationship (SAR) studies in drug discovery.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a substituted pyrimido[4,5-d]pyrimidine derivative.
Stage 1: Synthesis of 4-Amino-6-methoxy-2-(methylthio)pyrimidine (Intermediate 2)
Causality behind Experimental Choices:
-
Nucleophile: Ammonia is used here to install the simplest amino group at the C4 position. Primary amines can also be used to introduce substituents at this position.
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting material and the nucleophile.
-
Temperature: Elevated temperature is employed to overcome the activation energy of the nucleophilic aromatic substitution reaction.
-
Work-up: The precipitation of the product upon cooling and the subsequent washing steps are designed to remove unreacted starting materials and inorganic by-products.
Protocol:
-
To a sealed pressure vessel, add this compound (1 ) (1.91 g, 10 mmol).
-
Add a 7N solution of ammonia in methanol (20 mL).
-
Seal the vessel and heat the reaction mixture to 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to yield 4-Amino-6-methoxy-2-(methylthio)pyrimidine (2 ) as a white to off-white solid.
Stage 2: Synthesis of a 7-substituted-pyrimido[4,5-d]pyrimidin-4-amine (Product 4)
Causality behind Experimental Choices:
-
Vilsmeier-Haack Reagent: The in-situ formation of the Vilsmeier-Haack reagent (from POCl₃ and DMF) is a classic method for formylating electron-rich aromatic and heteroaromatic rings. This step introduces the necessary C5-aldehyde functionality for the subsequent cyclization.
-
Cyclization Reagent: Guanidine hydrochloride is used here to provide the remaining nitrogen and carbon atoms to form the second pyrimidine ring. The use of different amidines can introduce further diversity at the C2 position of the final product.
-
Base: Sodium ethoxide acts as a base to deprotonate the guanidine and facilitate its nucleophilic attack on the formyl group and subsequent cyclization.
-
Solvent: Anhydrous ethanol is used to prevent side reactions with water.
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) (15 mL) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 mL, 13 mmol) to the cooled DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier-Haack reagent.
-
Add 4-Amino-6-methoxy-2-(methylthio)pyrimidine (2 ) (1.71 g, 10 mmol) portion-wise to the Vilsmeier-Haack reagent, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (50 g).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-5-formyl-6-methoxy-2-(methylthio)pyrimidine (3 ).
-
To a solution of the crude intermediate 3 in anhydrous ethanol (30 mL), add guanidine hydrochloride (1.05 g, 11 mmol) and sodium ethoxide (0.75 g, 11 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water (20 mL) to the residue and collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to afford the desired 7-methoxy-2-amino-5-(methylthio)pyrimido[4,5-d]pyrimidine (4 ).
Visualization of the Synthetic Workflow
The following diagram illustrates the two-stage synthetic pathway from the starting material to the final pyrimido[4,5-d]pyrimidine product.
Caption: Synthetic pathway for pyrimido[4,5-d]pyrimidine.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis described.
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 1 | NH₃/MeOH | Methanol | 80 | 12 | 2 | 85-95 |
| 2a | 2 | POCl₃, DMF | DMF | 60 | 4 | 3 | 70-80 (crude) |
| 2b | 3 | Guanidine·HCl, NaOEt | Ethanol | Reflux | 8 | 4 | 60-75 |
Conclusion
This application note details a robust and versatile two-stage synthetic route to the medicinally important pyrimido[4,5-d]pyrimidine scaffold, starting from the readily available this compound. By providing a detailed protocol and explaining the rationale behind the experimental choices, we aim to equip researchers in drug discovery and medicinal chemistry with a practical guide for the synthesis of novel derivatives for biological evaluation. The described methodology is amenable to modification, allowing for the generation of diverse compound libraries to explore the full therapeutic potential of the pyrimido[4,5-d]pyrimidine core.
References
- Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138–2168.
- Ioannou, I. A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
- El-Moghazy, S. M., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Iranian Journal of Pharmaceutical Research, 11(3), 845–858.
- Garrido-Castro, A. F., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(1), 108.
- Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368.
- Abdel-Gawad, H., et al. (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Chemistry Central Journal, 6(1), 47.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 4. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
Scalable synthesis methods for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
An Application Note for the Scalable Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the scalable synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1] We present a robust and efficient protocol centered on the regioselective mono-methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. This guide emphasizes the underlying chemical principles, provides field-proven insights for process optimization, and outlines comprehensive, self-validating protocols to ensure reproducibility and safety. All procedures have been designed with scalability and industrial applicability in mind.
Introduction: Strategic Importance of a Versatile Pyrimidine Scaffold
This compound is a highly functionalized heterocyclic compound. Its strategic value lies in the differential reactivity of its substituents: the chloro group is an excellent leaving group for nucleophilic substitution or cross-coupling reactions, the methoxy group modulates electronic properties, and the methylthio group can be oxidized to a sulfone, creating another reactive site.[2] This trifecta of functionalities makes it a versatile building block for synthesizing a diverse range of more complex molecules, including potential therapeutics and advanced crop protection agents.[1]
The development of a scalable, cost-effective, and safe synthesis is paramount for its utilization in large-scale drug development and manufacturing campaigns. This guide focuses on a synthesis route that is not only high-yielding but also employs moderate conditions and readily available reagents, making it suitable for industrial adaptation.[2][3]
Overview of Primary Synthetic Strategies
The most direct and scalable approach to this compound involves the selective substitution of a chlorine atom on a di-chlorinated precursor. This method offers high regioselectivity and yield under mild conditions.
Key Synthesis Pathway: Nucleophilic Aromatic Substitution
The core strategy involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with a stoichiometric amount of sodium methoxide. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The C4 and C6 positions are electronically activated for substitution. By controlling the stoichiometry of the nucleophile (sodium methoxide), one can achieve a highly selective mono-substitution.
Caption: Primary synthesis route via regioselective methoxylation.
Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the target compound.
Part A: Synthesis of Precursor - 4,6-Dichloro-2-(methylthio)pyrimidine
The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, can be reliably synthesized in two steps from the inexpensive and readily available thiobarbituric acid.[4] This precursor synthesis is crucial for the overall scalability of the process.
Protocol P-1: Precursor Synthesis
-
Step 1 (Methylation): Thiobarbituric acid is S-methylated using a suitable methylating agent (e.g., methyl iodide) under basic conditions to yield 2-(methylthio)barbituric acid.
-
Step 2 (Chlorination): The resulting 2-(methylthio)barbituric acid is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction efficiently converts the hydroxyl groups to chloro groups, yielding 4,6-dichloro-2-(methylthio)pyrimidine.[4] The reaction is typically performed in neat POCl₃ or with a high-boiling solvent.
Safety Critical Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.[5][6]
Part B: Main Reaction - Regioselective Methoxylation
This protocol is adapted from established procedures which demonstrate high yield and selectivity using mild and scalable conditions.[2][3]
Protocol M-1: Synthesis of this compound
-
Reagent Preparation: Prepare a 1M solution of sodium methoxide (CH₃ONa) in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in an ice bath. [Causality: The use of freshly prepared sodium methoxide ensures high reactivity and avoids moisture, which could quench the reagent and produce unwanted side products.]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous methanol.
-
Nucleophilic Addition: Cool the solution to approximately 20 °C. Add the 1M sodium methoxide solution (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintaining the temperature is key to ensuring selectivity. [Causality: A slight excess of the nucleophile ensures complete conversion of the starting material. A slow, controlled addition prevents a temperature spike that could lead to di-substitution and other side reactions.]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
-
Quenching and Work-up: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted base. Add dichloromethane (DCM) to the mixture for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice more with DCM. Combine the organic layers. [Causality: DCM is an effective solvent for extracting the product from the aqueous/methanolic mixture. Multiple extractions ensure maximum recovery.]
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part C: Purification
The crude product is typically of high purity but can be further purified by recrystallization to obtain material suitable for demanding applications.
Protocol F-1: Product Purification
-
Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., n-pentane or hexane).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator (-20 °C) to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound as a solid.[2]
Experimental Workflow and Data
The entire process, from precursor to final product, is designed for logical and efficient execution in a laboratory or pilot plant setting.
Caption: Scalable workflow from precursor to purified product.
Quantitative Data Summary
The following table summarizes typical results for the regioselective methoxylation step.
| Parameter | Value/Condition | Rationale / Citation |
| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine | Commercially available or synthesized from thiobarbituric acid.[4] |
| Nucleophile | Sodium Methoxide (CH₃ONa) | Strong nucleophile for efficient substitution. |
| Stoichiometry | 1.1 equivalents | Slight excess drives the reaction to completion.[2] |
| Solvent | Anhydrous Methanol | Reactant and solvent; facilitates the reaction. |
| Temperature | ~20 °C | Optimal for regioselectivity and preventing di-substitution.[3][7] |
| Reaction Time | 2-3 hours | Monitored by TLC for completion.[2] |
| Typical Yield | 85-95% | High efficiency is characteristic of this method.[7] |
| Purity (Post-Recrystallization) | ≥98% | Suitable for most subsequent synthetic applications.[8] |
Safety and Handling
Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for a self-validating and trustworthy process.
-
Engineering Controls: All manipulations, especially those involving phosphorus oxychloride and the preparation of sodium methoxide, must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][9] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield, especially when handling POCl₃.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber for POCl₃), a flame-retardant lab coat, and closed-toe shoes.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.
-
-
Hazardous Reagents:
-
4,6-dichloro-2-(methylthio)pyrimidine: This precursor is corrosive and causes severe skin burns and eye damage. Avoid contact and inhalation.[5]
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing toxic HCl gas. Handle with extreme caution under anhydrous conditions.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere.
-
References
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
- Dai, L., et al. (n.d.). Improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Academax.
- Kalogirou, A. S., & Koutentis, P. A. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Google Patents. (2006). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
Sources
Role of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine in agricultural chemistry
An In-Depth Guide to the Application of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine in Agricultural Chemistry
Introduction: A Cornerstone Intermediate in Modern Crop Protection
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of modern agrochemicals. With the CAS Number 89466-42-2, this pyrimidine derivative is not an active pesticide itself but serves as a versatile scaffold for constructing a range of potent herbicides and fungicides.[1][2] Its strategic importance lies in its distinct reactive sites, which allow for controlled, sequential chemical modifications. The chlorine atom at the C4 position is a key electrophilic center, primed for nucleophilic substitution, which is the foundational reaction for linking the pyrimidine core to other essential moieties of the final active ingredient. This guide provides researchers and development scientists with a comprehensive overview of its properties, applications, and detailed protocols for its use in the synthesis of next-generation crop protection agents.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89466-42-2 | [3][4] |
| Molecular Formula | C₆H₇ClN₂OS | [3][5] |
| Molecular Weight | 190.66 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 85-88 °C | [6] |
| SMILES | CSC1=NC(OC)=CC(Cl)=N1 | [3] |
| LogP | ~1.86 - 1.9 | [3][6] |
Safety and Handling Precautions
This compound is a chemical reagent that requires careful handling in a controlled laboratory environment.
-
Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: A Versatile Synthon for Agrochemicals
The chemical architecture of this compound makes it an ideal intermediate. The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro group for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amine, alcohol, or other nucleophilic groups, forming the basis for a diverse library of potential agrochemicals.[9]
Workflow for Agrochemical Synthesis
The general pathway involves using the pyrimidine as a core structure, which is then elaborated to produce the final active ingredient.
Caption: General workflow from starting materials to a final agrochemical.
Application in Herbicide Synthesis
The most prominent role of this compound is in the synthesis of sulfonylurea herbicides.[10][11] This class of herbicides is known for high efficacy at low application rates and targets the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][11]
Mechanism of Action: ALS Inhibition
Sulfonylurea herbicides function by inhibiting the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[11] Since this pathway is absent in animals, these herbicides exhibit low mammalian toxicity. Inhibition of this pathway leads to a deficiency in essential amino acids, halting cell division and plant growth, ultimately resulting in weed death.
Caption: Simplified mechanism of ALS-inhibiting herbicides.
A key example of a commercial herbicide built upon this scaffold is Chlorimuron-ethyl, which features the core structure derived from 4-chloro-6-methoxypyrimidine.[12]
Application in Fungicide Synthesis
The pyrimidine core is also integral to the development of novel fungicides. By coupling the this compound intermediate with other bioactive heterocycles, such as benzimidazoles, chemists can synthesize compounds with potent fungicidal activity.[13] These molecules often target essential fungal proteins, like β-tubulin, disrupting cell division and inhibiting fungal growth.[13]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. The rationale is to replace one of the two chemically similar chlorine atoms with a methoxy group, leveraging subtle differences in reactivity or by controlling stoichiometry.
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Materials & Reagents:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying tube (CaCl₂)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous methanol. Protect the reaction from atmospheric moisture with a CaCl₂ drying tube.
-
Reagent Addition: While stirring at room temperature (approx. 20-25 °C), add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 15 minutes. The use of a slight excess of the nucleophile helps drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
-
Workup: Once the reaction is complete, add dichloromethane (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (2x). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., n-pentane or ethanol) or by column chromatography on silica gel to yield the pure this compound as a white solid.
Protocol 2: Synthesis of a Sulfonylurea Herbicide Precursor
This protocol demonstrates the key SNAr reaction where the chlorine atom of the title compound is displaced by an amine, forming a crucial C-N bond found in many herbicides.
Reaction Scheme:
Caption: Synthesis of a key herbicide precursor.
Materials & Reagents:
-
This compound
-
2-Aminobenzenesulfonamide (or another suitable amine nucleophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (e.g., 2-aminobenzenesulfonamide, 1.05 eq), and anhydrous potassium carbonate (2.0 eq). K₂CO₃ acts as a base to scavenge the HCl formed during the reaction.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to serve as the reaction solvent.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for completion using TLC. The reaction time can vary from 6 to 24 hours depending on the reactivity of the amine.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base (K₂CO₃).
-
Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Purification: The crude residue is then purified, typically by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography, to yield the desired precursor product. This product can then be used in subsequent steps to complete the synthesis of the final sulfonylurea herbicide.
Conclusion and Future Outlook
This compound is a testament to the power of heterocyclic chemistry in addressing agricultural challenges. Its well-defined reactivity and structural versatility have cemented its role as an indispensable intermediate in the production of high-performance sulfonylurea herbicides and other crop protection agents.[1][6][9] Future research will likely focus on leveraging this scaffold to develop novel agrochemicals that can overcome existing weed and fungal resistance issues, possess more favorable environmental degradation profiles, and offer enhanced crop safety.[14][15] The continued exploration of new reactions and derivatizations of this pyrimidine core promises to yield the next generation of solutions for sustainable agriculture.
References
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
- A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
- (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023).
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). MDPI. [Link]
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities. [Link]
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Synthesis of commercial imidazopyridazine containing pyrimidinyl...
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
- 4-Chloro-6-methyl-2-(methylthio)pyrimidine. LearnEconomicsOnline. [Link]
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. (2023). PubMed. [Link]
- United States Patent (19).
- Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions.
- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. (2021). PubMed. [Link]
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Selective Chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine to Yield 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine, a key intermediate in the development of novel therapeutics. The protocol details the selective chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine using N-Chlorosuccinimide (NCS) as a safe and efficient chlorinating agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer expert troubleshooting advice. This guide is designed to enable researchers, scientists, and drug development professionals to reliably produce the target compound with high yield and purity.
Introduction and Scientific Rationale
Halogenated pyrimidines are foundational building blocks in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs, including anticancer agents and antivirals.[1] The introduction of a chlorine atom onto the pyrimidine scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a reactive handle for further functionalization through cross-coupling reactions.[2]
The target compound, 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine, is synthesized by the electrophilic chlorination of its precursor. The pyrimidine ring is inherently electron-deficient; however, the presence of two powerful electron-donating methoxy groups at the C4 and C6 positions strongly activates the C5 position, making it susceptible to electrophilic attack.
N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[3] Unlike hazardous alternatives such as chlorine gas, NCS is a stable, crystalline solid that is easy to handle and measure accurately.[4] It serves as a source for an electrophilic chlorine species, enabling precise and controlled chlorination.[5] Mechanistic studies suggest that the reaction proceeds via an electrophilic aromatic substitution pathway, where the activated C5 position of the pyrimidine attacks the electrophilic chlorine of NCS.[5][6]
Reaction Mechanism Overview
The chlorination reaction is a classic example of electrophilic aromatic substitution on a highly activated heterocyclic system.
Caption: Electrophilic chlorination of the activated pyrimidine ring.
The electron-donating methoxy groups increase the electron density at the C5 position, facilitating the attack on the electrophilic chlorine atom of NCS. This reaction is often performed in a suitable aprotic solvent to ensure homogeneity and control the reaction rate.
Comprehensive Experimental Protocol
This protocol is designed for a representative 10 mmol scale and can be adjusted accordingly.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | ≥98% Purity | Commercial |
| N-Chlorosuccinimide (NCS) | ≥98% Purity | Commercial |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
| Round-bottom flask (100 mL) | - | Standard Labware |
| Magnetic stirrer and stir bar | - | Standard Labware |
| Ice bath | - | Standard Labware |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercial |
| Separatory funnel (250 mL) | - | Standard Labware |
| Rotary evaporator | - | Standard Labware |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and reagent dust.[9]
-
N-Chlorosuccinimide (NCS) Handling: NCS is harmful if swallowed and causes severe skin burns and eye damage.[10] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
-
Solvent Handling: Acetonitrile is flammable and toxic. Avoid contact with skin and eyes and keep away from ignition sources.
Step-by-Step Synthesis Procedure
Caption: Workflow for the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dimethoxy-2-(methylthio)pyrimidine (1.86 g, 10.0 mmol, 1.0 equiv.). Add anhydrous acetonitrile (40 mL) and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
NCS Addition: Slowly add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 equiv.) to the cold solution in small portions over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), checking for the complete consumption of the starting material.
-
Aqueous Work-up: Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or heptane/ethyl acetate to afford 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine as a crystalline solid.[12] A yield of 56% has been reported for this specific transformation.[3]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect the disappearance of the singlet corresponding to the C5-proton (around 6.15 ppm in the starting material) and the retention of signals for the two methoxy groups and the methylthio group.[13]
-
¹³C NMR: Expect a shift in the resonance for the C5 carbon and the appearance of a C-Cl bond signal.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the chlorinated product, including the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Melting Point: A sharp melting point indicates high purity of the crystalline product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reagent; low reaction temperature; short reaction time. | Add a slight excess of NCS (up to 1.1 equiv.). Ensure the reaction is allowed to warm to room temperature and run for a sufficient duration. Check the purity of the NCS, as it can degrade over time. |
| Low Yield | Product loss during work-up or purification; side reactions. | Ensure complete extraction from the aqueous phase. Optimize the recrystallization solvent system to minimize product solubility in the cold mother liquor.[12] Maintain strict temperature control during NCS addition. |
| Multiple Products on TLC | Over-chlorination; reaction temperature too high. | Ensure slow, portion-wise addition of NCS at 0 °C. Do not use a large excess of NCS. If dichlorinated products are observed, purification by column chromatography may be necessary. |
| Product "Oiling Out" | Improper recrystallization solvent or cooling rate. | Use a different solvent system or add more of the "soluble" solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation over oiling.[12] |
References
- Loba Chemie (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. URL: https://www.chemsrc.com/loba/CAS-128-09-6-MSDS-16-5-19-1002206.html
- AK Scientific, Inc. Safety Data Sheet: N-Chlorosuccinimide. URL: https://www.aksci.com/sds/0161_sds.pdf
- Cole-Parmer (2005). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. URL: https://www.coleparmer.com/sds/0161_sds.pdf
- Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China. URL: https://www.suruchem.com/sds/n-chlorosuccinimide-sds.html
- Kalogirou, A. S., et al. (2017). Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16). ResearchGate. URL: https://www.researchgate.net/figure/Preparation-of-5-chloro-4-6-dimethoxy-2-methylthio-pyrimidine-16_fig3_318887630
- East Harbour Group (2023). N-CHLOROSUCCINIMIDE Safety Data Sheet. URL: https://www.eastharbourgroup.com/sds/N-CHLOROSUCCINIMIDE-SDS-EHG.pdf
- Nishiguchi, A., Maeda, K., & Miki, S. (2006).
- BenchChem (2025). Application Notes and Protocols: N-Chlorosuccinimide for the Conversion of Thiols to Sulfonyl Chlorides. URL: https://www.benchchem.com/application-notes/n-chlorosuccinimide-for-the-conversion-of-thiols-to-sulfonyl-chlorides
- Xu, D., et al. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 56(4), 488-490.
- Black, G. W., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis, 13(14), 9723–9734. URL: https://pubs.acs.org/doi/10.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS). URL: https://www.organic-chemistry.
- Cheng, J.-H., et al. (2012). Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents. The Journal of Organic Chemistry, 77(22), 10369–10374. URL: https://pubmed.ncbi.nlm.nih.gov/23075210/
- Li, J., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 41(1), 72-76.
- Kalogirou, A. S., et al. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.
- BenchChem (2025). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. URL: https://www.benchchem.
- Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. URL: https://www.mdpi.com/1422-8599/2017/1/M923
- U.S. Patent No. US20040054181A1. Synthesis of chlorinated pyrimidines.
- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. URL: https://www.chem.ucla.edu/~harding/IGOC/N/Nchlorosuccinimide.html
- ResearchGate.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 143-156.
- BenchChem (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. URL: https://www.benchchem.
- Black, G. W., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. URL: https://www.research.ed.ac.
- El-Faham, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(8), 9411–9422.
- ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- BenchChem (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-halopyrimidines-in-cross-coupling-reactions
- Chinese Patent No. CN102093321A. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- World Intellectual Property Organization Patent No. WO2002000628A2. Synthesis of chlorinated pyrimidines.
- Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 46(13), 2819–2823.
- de Oliveira, R. S., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(17), 10459-10470.
- Ciavardini, A., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(49), 13721–13731.
- Możejko, P., et al. (2022). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 23(19), 11847.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
Sources
- 1. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. suru-chem.com [suru-chem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Condensation Reactions of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Introduction: The Versatility of a Privileged Scaffold
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 6-position, and a methylthio group at the 2-position, allows for a diverse range of chemical transformations. The pyrimidine core is a privileged scaffold, frequently found in biologically active molecules and FDA-approved drugs, particularly in the realm of kinase inhibitors.[1] The ability to selectively modify this core through condensation reactions is paramount for generating libraries of novel compounds for biological screening.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most pertinent condensation reaction methodologies involving this compound. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Understanding the Reactivity of the Pyrimidine Core
The regioselectivity of condensation reactions on the this compound scaffold is dictated by the electronic nature of the pyrimidine ring. As an electron-deficient aromatic system, it is highly susceptible to nucleophilic aromatic substitution (SNAr).[2] The two nitrogen atoms within the ring act as strong electron-withdrawing groups, activating the chloro-substituted carbon atoms towards nucleophilic attack. Generally, the C4 position is more reactive than the C2 position in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][3] This preferential reactivity at C4 can be attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position.[3]
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental and often first-choice strategy for modifying this compound. This reaction involves the direct displacement of the chloride at the C4 position by a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this addition-elimination mechanism.[4]
Application Note: Amination via SNAr
The introduction of an amino group at the C4 position is a common transformation, as the resulting 4-aminopyrimidine moiety is a key pharmacophore in many bioactive molecules.
Protocol: Synthesis of 4-Amino-6-methoxy-2-(methylthio)pyrimidine Derivatives
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., DMF).
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the base (DIPEA or TEA, 1.5 - 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-methoxy-2-(methylthio)pyrimidine derivative.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic organic base like DIPEA or TEA is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically required to overcome the activation energy for the disruption of the aromatic system during the initial nucleophilic attack.
Visualization of SNAr Workflow:
Caption: Workflow for SNAr Amination.
Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[5] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position, significantly increasing molecular complexity. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[6]
Application Note: Arylation via Suzuki Coupling
The synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines is of significant interest as these motifs are present in numerous kinase inhibitors and other biologically active compounds.[7]
Protocol: Synthesis of 4-Aryl-6-methoxy-2-(methylthio)pyrimidines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent system: 1,4-Dioxane/Water, Toluene/Water, or DME/Water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 80-95 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 85-98 |
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It offers a powerful alternative to classical SNAr methods, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines. The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[9][10]
Application Note: Synthesis of N-Aryl and N-Heteroaryl Amines
This methodology is particularly valuable for the synthesis of N-aryl and N-heteroaryl substituted 4-aminopyrimidines, which can be challenging to synthesize via traditional SNAr reactions.
Protocol: Synthesis of N-Substituted-4-amino-6-methoxy-2-(methylthio)pyrimidines
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Experimental Considerations:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can be used for base-sensitive substrates.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under strictly inert conditions.
Visualization of Buchwald-Hartwig Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyrimidines. The methodologies of Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination provide a robust toolkit for researchers in drug discovery and development. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, scientists can efficiently generate novel molecular architectures with the potential for significant biological activity. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful application of these powerful synthetic transformations.
References
- Vertex Pharmaceuticals Incorporated. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Gower, N. J., & Garg, N. K. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- Gower, N. J., et al. (2021). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- BenchChem. (2025).
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (2020).
- Wikipedia contributors. (2023).
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Isley, N. A., et al. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
- Stevens, E. (2019, January 19).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- NotEvans. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Zhang, Y., et al. (2022).
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- J&K Scientific. (n.d.). This compound, 98% | 89466-42-2.
- BenchChem. (2025).
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2014).
- Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Alfa Chemistry. (n.d.). CAS 89466-42-2 this compound,98%.
- Al-Obaid, A. M., et al. (2021).
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Purification techniques for crude 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Answering the user's request.## Technical Support Center: Purification of Crude 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
This guide provides in-depth troubleshooting and frequently asked questions for the purification of this compound (CMMTP). Designed for researchers and process chemists, this document moves beyond simple protocols to explain the underlying principles, helping you diagnose and solve common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for researchers handling CMMTP for the first time.
Q1: What are the primary purification techniques suitable for crude this compound?
The two most effective and widely used methods for purifying CMMTP are recrystallization and flash column chromatography. The choice depends on the impurity profile, the required purity level, and the scale of the purification.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[1][2]
-
Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[3] It is particularly useful when impurities have similar solubility profiles to the product or when multiple impurities are present.[4]
Q2: What are the common impurities expected in a crude sample of CMMTP?
Understanding the potential impurities is critical for designing an effective purification strategy. CMMTP is typically synthesized from 4,6-dichloro-2-(methylthio)pyrimidine by reacting it with sodium methoxide.[5] Based on this, common impurities include:
-
Unreacted Starting Material: 4,6-dichloro-2-(methylthio)pyrimidine.
-
Di-substituted Byproduct: 4,6-dimethoxy-2-(methylthio)pyrimidine, formed if the reaction proceeds too far or with excess methoxide.
-
Hydrolysis Products: If moisture is present, chloro or methoxy groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q3: How do I decide between recrystallization and column chromatography?
The decision hinges on a preliminary purity assessment, typically via Thin Layer Chromatography (TLC).
-
Choose Recrystallization if:
-
Your crude material is mostly the desired product with minor impurities.
-
TLC shows a major spot for your product and faint spots for impurities that have different polarities.
-
You are working on a multi-gram scale where chromatography would be cumbersome.
-
-
Choose Column Chromatography if:
Part 2: Troubleshooting Guide by Technique
This section is formatted as a series of specific problems you might encounter during your experiments, followed by expert analysis and actionable solutions.
Troubleshooting Recrystallization
Q4: My CMMTP sample "oils out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's solubility exceeds the saturation limit at a temperature that is above its melting point (CMMTP m.p. is 38-39°C).[5][7] The compound separates as a liquid instead of a solid crystal lattice.
Potential Causes & Solutions:
-
Solution is too concentrated: The high concentration of the solute significantly depresses the freezing point.
-
Solution: Add more hot solvent to the oiled mixture until it redissolves completely, then allow it to cool slowly again.[8]
-
-
Cooling is too rapid: Fast cooling doesn't give molecules enough time to orient into a crystal lattice.
-
Solution: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[1]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high, leading to supersaturation at a temperature above the compound's melting point.
-
Solution: Switch to a lower-boiling point solvent or use a co-solvent system. For CMMTP, which is a relatively non-polar solid, solvent systems like ether/hexane or methanol/water can be effective.[9]
-
Q5: My recovery from recrystallization is very low. How can I improve the yield?
Low recovery is a common issue and can often be traced back to the choice of solvent or the experimental procedure.
Potential Causes & Solutions:
-
Compound is too soluble in the cold solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[2]
-
Solution: Test different solvents. If your compound is still soluble in the chosen solvent even after cooling in an ice bath, the solvent is not suitable. Consider using a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[8]
-
-
Too much solvent was used: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[1] If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and then cool it again.
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Solution: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible.
-
Troubleshooting Flash Column Chromatography
Q6: My compound is streaking or "tailing" on the column, leading to poor separation.
Peak tailing is often observed with polar compounds or those containing basic nitrogen atoms, like pyrimidines, due to strong interactions with the acidic silanol groups on the silica surface.
Potential Causes & Solutions:
-
Strong Analyte-Silica Interaction: The pyrimidine nitrogens can interact strongly with acidic sites on the silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent system. For example, adding 0.1-1% triethylamine (TEA) or pyridine to the mobile phase can neutralize the acidic sites and significantly improve peak shape.[10]
-
-
Sample Overload: Loading too much crude material onto the column can exceed its capacity, leading to broad, tailing peaks.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Inappropriate Sample Dissolution Solvent: If the sample is dissolved in a solvent that is much more polar than the mobile phase, it will not load onto the column in a tight band.[8]
-
Solution: Dissolve the sample in the mobile phase itself or a solvent of similar or lower polarity. If solubility is an issue, consider "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[11]
-
Q7: The separation between CMMTP and an impurity is very poor (ΔRf < 0.1). How can I improve this?
Achieving good separation for closely eluting compounds requires careful optimization of the mobile phase.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Polarity: The eluent may be too strong (moving everything too quickly) or too weak (not moving anything).
-
Using a Single Solvent Polarity: A single isocratic elution may not be sufficient to separate compounds with very similar properties.
-
Solution: Employ a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities behind.[11]
-
-
Stationary Phase is Not Ideal: Standard silica gel may not be the best choice for all separations.
-
Solution: If your compound is sensitive to the acidic nature of silica, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4] For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be an effective alternative.[14]
-
Table 1: Chromatography Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Separation | Incorrect solvent polarity | Optimize eluent with TLC to achieve Rf of 0.2-0.4 for the product.[4] |
| Compounds are too close in Rf | Use a shallow solvent gradient during elution.[11] | |
| Compound Streaking | Acidic silica interaction | Add 0.1-1% triethylamine to the eluent.[10] |
| Sample overload | Load less material (1-5% of silica mass). | |
| No Compound Elutes | Compound decomposed on silica | Test for stability on a TLC plate; consider using alumina.[4] |
| Eluent is not polar enough | Gradually increase the polarity of the eluent. |
| | Compound eluted in the solvent front | Check the very first fractions collected.[4] |
Part 3: Experimental Protocols & Workflows
Workflow for Purification Method Selection
This diagram outlines the decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for purification.
Protocol 1: Recrystallization of CMMTP
This protocol provides a general guideline. The ideal solvent must be determined experimentally.
-
Solvent Selection: In a small test tube, add ~20 mg of crude CMMTP. Add a potential solvent (e.g., methanol, ethanol, isopropanol, or a mixture like ether/hexane) dropwise at room temperature. A good solvent will not dissolve the solid well. Heat the test tube. If the solid dissolves completely when hot and reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of the crude CMMTP (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent just until all the solid has dissolved.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount (a spatula tip) of activated charcoal to the hot solution. Swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. Characterize the final product by melting point analysis and spectroscopy.
Protocol 2: Flash Column Chromatography of CMMTP
This protocol assumes a standard silica gel stationary phase.
-
Solvent System Selection: Use TLC to find an eluent system that gives the CMMTP an Rf of ~0.2-0.4. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., starting from 9:1 and increasing polarity).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand on top of the packed silica.[3]
-
Sample Loading (Dry Loading Recommended): Dissolve your crude CMMTP in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand on top.[11]
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to begin eluting the compounds. Start with the low-polarity solvent system determined by your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting TLC spots from each fraction.
-
Gradient Elution (if needed): Once the less polar impurities have eluted, you can gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent to speed up the elution of your target compound, CMMTP.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified CMMTP.
Troubleshooting Diagram: Poor Chromatographic Separation
Caption: Troubleshooting poor column separation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
- ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- Google Patents. (2012). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- PMC. (2020).
- SIELC Technologies. Separation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine on Newcrom R1 HPLC column. [Link]
- Google Patents. (2011). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (2006). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
- Professor Dave Explains. (2020).
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Toronto Scarborough.
- University of Rochester, Department of Chemistry.
- LookChem. 89466-42-2(this compound) Product Description. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound CAS#: 89466-42-2 [m.chemicalbook.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 89466-42-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Separation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the versatile yet challenging substrate, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics to empower you to resolve common experimental hurdles.
Introduction: The Challenge of Heteroaryl Chlorides
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, essential in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2][3][4] While aryl bromides and iodides are common substrates, their chloro-analogs, like this compound, offer advantages in cost and availability.[2][5] However, the strength of the C-Cl bond makes oxidative addition, the rate-determining step of the catalytic cycle, more challenging.[6][7][8] This necessitates carefully optimized conditions to achieve high yields and avoid side reactions.[5] The electron-deficient nature of the pyrimidine ring can enhance reactivity compared to other aryl chlorides, but the presence of multiple heteroatoms and substituents introduces unique challenges.[9][10]
Troubleshooting and FAQ Guide
This section is structured in a question-and-answer format to directly address the common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?
A1: A failed or low-yielding reaction can often be traced back to a few critical factors. A systematic approach to troubleshooting is key.
Initial Checks:
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen.[11] Ensure your reaction was performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and degassed solvents. A common method is to subject the sealed reaction flask to several cycles of vacuum and backfilling with inert gas.[11][12]
-
Reagent Quality:
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[11] Phosphine ligands are particularly prone to oxidation. Using fresh or properly stored reagents is crucial.
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11][13][14][15] This is especially problematic with electron-deficient boronic acids.[11] Assess the purity of your boronic acid; if it's old, consider using a fresh batch or converting it to a more stable boronate ester (e.g., a pinacol ester).[11][14]
-
Solvent and Base: Ensure solvents are anhydrous and degassed.[11] The purity of the base is also important.
-
Logical Troubleshooting Workflow:
To systematically diagnose the issue, consider the following workflow:
Caption: A stepwise workflow for troubleshooting failed Suzuki reactions.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?
A2: Protodeboronation is a major competing reaction that consumes your boronic acid.[13][16] Several factors can exacerbate this issue:
-
Base Selection: While essential for activating the boronic acid, strong bases can also promote protodeboronation.[17][18] Consider using milder bases. Fluoride bases like KF or CsF can be effective as they activate the boronic acid while being less harsh.[17][18] Potassium phosphate (K₃PO₄) is also a good alternative.[13][17][19]
-
Temperature: Higher temperatures can accelerate protodeboronation.[16] Try running the reaction at the lowest temperature that still allows for efficient coupling. Microwave-assisted synthesis can sometimes offer rapid heating to the target temperature, minimizing the time spent at elevated temperatures and potentially reducing side reactions.[10][16]
-
Water Content: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excess water can facilitate protodeboronation. If using a biphasic system (e.g., Toluene/Water), ensure the ratio is optimized. For anhydrous conditions, ensure all reagents and solvents are scrupulously dried.
Q3: Which catalyst and ligand combination is best for this specific chloro-pyrimidine?
A3: The coupling of heteroaryl chlorides requires a highly active catalyst system. While traditional catalysts like Pd(PPh₃)₄ can work, more robust systems are often necessary for challenging substrates.[5][9]
-
For Electron-Rich Chloro-Heterocycles: Your substrate, with its methoxy and methylthio groups, is electron-rich. This can make the initial oxidative addition step more difficult.[20] To overcome this, you need an electron-rich ligand on the palladium center to facilitate this step.
-
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), are highly effective for coupling aryl chlorides.[8][20][21] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step.
-
Pre-catalysts: Using air-stable Pd(II) pre-catalysts that incorporate these bulky ligands can improve reproducibility and ease of handling.
Table 1: Catalyst System Screening Guide
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | K₂CO₃, Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene/EtOH | 80-110 | A common starting point, but may be inefficient for this substrate.[10][13][19][22] |
| Pd₂(dba)₃ | SPhos | 1-3 | K₃PO₄ | Toluene, Dioxane | 80-100 | Highly active system for aryl chlorides.[8] |
| PdCl₂(dppf) | - | 2-5 | Na₂CO₃, K₃PO₄ | DMF, Dioxane | 90-120 | Often effective for heteroaryl couplings. |
| XPhos Pd G2/G3 | - | 1-3 | K₃PO₄, Cs₂CO₃ | t-BuOH, Dioxane | 80-100 | Air-stable pre-catalyst, excellent for challenging couplings.[23] |
Q4: How do I choose the right solvent and base?
A4: The choice of solvent and base are interconnected and can significantly influence reaction outcomes.[17][24][25]
Solvent Considerations:
-
Polarity: The oxidative addition step is often favored in more polar solvents.[6][7] Solvents like 1,4-dioxane, THF, or toluene, often with a co-solvent of water, are commonly used.[10][12][13][24]
-
Coordinating vs. Non-coordinating: Some polar, coordinating solvents like DMF or acetonitrile can sometimes alter the catalytic species and affect selectivity, though this is more of a concern in substrates with multiple reactive sites.[7][25][26] For your specific substrate, a non-polar aprotic solvent like 1,4-dioxane or toluene with water is a reliable starting point.[10][13]
Base Selection:
-
Role of the Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][17][18]
-
Common Choices:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective.[1][17] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often an excellent choice for minimizing side reactions like protodeboronation.[13][17][19]
-
Fluorides (KF, CsF): Can be very effective, particularly in anhydrous conditions.[17]
-
The Suzuki-Miyaura Catalytic Cycle:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 23. nasc.ac.in [nasc.ac.in]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
Identification of side products in 4-Chloro-6-methoxy-2-(methylthio)pyrimidine synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. Our focus is on identifying and mitigating common side products to enhance yield and purity.
Section 1: The Core Synthesis and Mechanism
Q: What is the standard, most reliable method for synthesizing this compound?
The most common and efficient route is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This involves treating the readily available starting material, 4,6-dichloro-2-(methylthio)pyrimidine, with one equivalent of sodium methoxide.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are equivalent, so the initial substitution can occur at either position without generating isomeric products. The key to success is controlling the stoichiometry and reaction conditions to favor mono-substitution over di-substitution. A similar procedure using sodium ethoxide to produce the analogous ethoxy compound proceeds smoothly at room temperature, highlighting the feasibility of mild conditions.[1][2]
Caption: Standard synthesis of the target compound.
Section 2: Troubleshooting Guide: Identifying Common Side Products
Q: My reaction is complete, but analysis (TLC, LC-MS) shows multiple spots/peaks. What are the likely impurities?
During this synthesis, several side products can form if reaction conditions are not strictly controlled. The most common culprits are the unreacted starting material, a di-substituted byproduct, a hydrolysis product, and oxidized species.
Identifying these impurities is the first step toward optimizing your protocol. Below is a summary of the most probable side products and their key analytical characteristics.
| Impurity Name | Structure | Formation Mechanism | Key Analytical Signature (MS) |
| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine | Incomplete reaction | M+ : 192/194/196 (Cl₂ isotope pattern) |
| Di-substituted Product | 4,6-dimethoxy-2-(methylthio)pyrimidine | Excess sodium methoxide, elevated temperature, or prolonged reaction time | M+ : 186 |
| Hydrolysis Product | 4-hydroxy-6-methoxy-2-(methylthio)pyrimidine | Presence of water in reagents or solvent | M+ : 172 |
| Oxidized Product | 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine | Air oxidation, peroxides in solvent | M+ : 206/208 (Cl₁ isotope pattern) |
| Oxidized Product | 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | Stronger oxidative conditions | M+ : 222/224 (Cl₁ isotope pattern) |
Q: How do I prevent the formation of the di-substituted byproduct, 4,6-dimethoxy-2-(methylthio)pyrimidine?
This is the most common yield-reducing side reaction. It occurs when a second molecule of methoxide displaces the remaining chlorine atom on the desired product.
Causality & Prevention:
-
Stoichiometry is Critical: The reaction is a competition between the starting material and the mono-substituted product for the methoxide nucleophile. Using a large excess of sodium methoxide will inevitably drive the reaction toward the di-substituted product.
-
Solution: Use a slight excess, typically 1.0 to 1.1 equivalents, of sodium methoxide.[1] This ensures the starting material is consumed without providing enough nucleophile to significantly react with the product.
-
-
Temperature Control: Higher temperatures increase the reaction rate for both the first and second substitution. However, the second substitution is often slower, and keeping the temperature low allows for a larger kinetic window to isolate the mono-substituted product.
-
Solution: Maintain the reaction at a controlled temperature, such as 20-25°C.[1] Avoid aggressive heating unless the reaction is stalled, and even then, proceed with caution while monitoring closely.
-
-
Reaction Monitoring: Allowing the reaction to run for too long, even with correct stoichiometry, can lead to the slow accumulation of the di-substituted product.
-
Solution: Monitor the reaction progress diligently using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.
-
Q: I'm seeing a mass peak corresponding to a hydrolysis product. What went wrong?
The C-Cl bond on the pyrimidine ring is susceptible to hydrolysis (reaction with water) to form a C-OH bond, especially under basic conditions.
Causality & Prevention:
-
Source of Water: The contaminant is water from non-anhydrous solvents, atmospheric moisture, or older sodium methoxide that has absorbed moisture.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry methanol or THF). If using commercially available sodium methoxide, ensure it is fresh and has been stored under an inert atmosphere. Protecting the reaction with a drying tube or under a nitrogen/argon atmosphere is best practice.[1]
Q: My mass spectrum shows peaks at M+16 and M+32 relative to my product. What are they?
These peaks indicate oxidation of the methylthio (-SCH₃) group. The thioether is susceptible to oxidation, first to a sulfoxide (-SOCH₃, +16 Da) and then to a sulfone (-SO₂CH₃, +32 Da). The conversion of the thioether to a sulfone is a known subsequent transformation for this class of compounds, confirming its plausibility as a side product under certain conditions.[3]
Causality & Prevention:
-
Source of Oxidation: This can occur from dissolved oxygen in the solvent (air oxidation), but a more common cause is the presence of peroxide impurities in solvents like THF or ether. The workup procedure can also introduce oxidants.
-
Solution: Use freshly distilled or sparged solvents to remove dissolved oxygen. Test ethereal solvents for peroxides before use. Avoid unnecessarily harsh workup conditions.
Caption: Competing reaction pathways from the desired product.
Section 3: Analytical Protocols & Data
Q: Can you provide a reference analytical method and expected spectral data?
Accurate identification requires reliable analytical methods and reference data.
Protocol: Reverse-Phase HPLC Analysis
This method is designed to separate the starting material, product, and major non-polar impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 275 nm
-
Expected Elution Order: Hydrolysis Product -> Desired Product -> Starting Material -> Di-substituted Product
Table: Reference Spectroscopic Data
The following table provides expected data based on known properties and analysis of similar structures.[4][5][6]
| Compound | MW | Expected ¹H NMR (CDCl₃, δ ppm) | Notes |
| Desired Product | 190.66 | ~6.4 (s, 1H, Ar-H), ~4.1 (s, 3H, OCH₃), ~2.5 (s, 3H, SCH₃) | A single aromatic proton peak indicates successful mono-substitution. |
| Starting Material | 194.05 | ~7.1 (s, 1H, Ar-H), ~2.6 (s, 3H, SCH₃) | The aromatic proton is more downfield due to the two electron-withdrawing Cl atoms. |
| Di-substituted Product | 186.23 | ~5.8 (s, 1H, Ar-H), ~4.0 (s, 6H, OCH₃), ~2.5 (s, 3H, SCH₃) | The aromatic proton is significantly upfield. Note the integration of the methoxy signal is 6H. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction? Methanol is an excellent choice as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves sodium methoxide.[1] Anhydrous THF can also be used if a non-protic solvent is desired, but the sodium methoxide must be fully dissolved.
Q2: My reaction is stalled and won't proceed to completion at room temperature. Can I heat it? Yes, but with extreme caution. Before heating, first verify the quality and stoichiometry of your sodium methoxide. If heating is necessary, increase the temperature slowly (e.g., to 40-50°C) and take aliquots every 30 minutes for analysis. Be aware that heating significantly increases the rate of the di-substitution reaction.
Q3: How should the reaction be quenched and worked up? Once the starting material is consumed (by TLC/HPLC), the reaction can be quenched by carefully adding a proton source. A common method is to pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane (DCM).[1] The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under vacuum. The crude product can then be purified, typically by column chromatography or recrystallization.
References
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- Wikipedia contributors. (2023). Pyrimidine dimer. Wikipedia. [Link]
- Wang, H., & Kool, E. T. (2023). Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. Nucleic Acids Research, 51(12), 5997–6007. [Link]
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Xu, D., et al. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 57(3B), 626-628. [Link]
- ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 163-175. [Link]
Sources
- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS#: 89466-42-2 [m.chemicalbook.com]
Technical Support Center: Strategies to Improve Reaction Yield for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The versatile pyrimidine scaffold is a crucial intermediate in medicinal chemistry, and achieving high-yield, high-purity synthesis is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues encountered in your own laboratory work.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process starting from the readily available 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
Chlorination: The first step involves the conversion of the dihydroxy pyrimidine to the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]
-
Regioselective Methoxylation: The second, and most critical, step is the mono-substitution of a single chlorine atom with a methoxy group. This is achieved by reacting the dichloro intermediate with a controlled amount of sodium methoxide. The reaction is highly regioselective, favoring substitution at the C6 position.[1][3]
Sources
Technical Support Center: Stability of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine in Acidic Media
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. Here, we address common challenges and questions regarding its stability in acidic environments, providing troubleshooting protocols and in-depth scientific explanations to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Molecule's Susceptibility
This compound is a versatile heterocyclic compound frequently employed as a building block in medicinal chemistry.[1] Its structure, featuring a pyrimidine core substituted with a chloro group, a methoxy group, and a methylthio group, presents several potential sites for degradation under acidic conditions. The methoxy group, in particular, is susceptible to acid-catalyzed hydrolysis, which is often the primary degradation pathway for aryl alkyl ethers.[2] Understanding the kinetics and products of this degradation is crucial for developing stable formulations and ensuring the accuracy of analytical methods.
This guide will provide a framework for assessing the stability of this compound, troubleshooting common issues observed during analysis, and answering frequently asked questions based on established chemical principles and best practices in pharmaceutical stability testing.[3][4][5]
Part 1: Troubleshooting Guide for Stability Experiments
This section addresses specific problems you might encounter during the stability assessment of this compound in acidic media.
Issue 1: Rapid Disappearance of the Parent Compound in Acidic HPLC Diluent
Scenario: You prepare your sample of this compound in an acidic mobile phase or diluent (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) for HPLC analysis, and you observe a significantly lower peak area for the parent compound than expected, or its complete absence.
Potential Cause: The acidic diluent is likely causing rapid degradation of the compound even at room temperature. The methoxy group is prone to acid-catalyzed hydrolysis to a hydroxyl group, forming 4-Chloro-6-hydroxy-2-(methylthio)pyrimidine.
Troubleshooting Protocol:
-
Neutralize Before Analysis: If your experimental design allows, neutralize the acidic sample with a suitable base (e.g., a dilute solution of sodium bicarbonate or ammonium hydroxide) immediately before injection.
-
Use a Non-Acidic Diluent: Prepare your sample in a neutral diluent (e.g., water/acetonitrile 50:50 v/v) and inject it immediately.
-
Minimize Exposure Time: If an acidic mobile phase is necessary for chromatographic separation, keep the sample in the autosampler for the shortest possible time. Consider using a cooled autosampler to slow down the degradation rate.
-
Perform a Time-Course Study in Diluent: To confirm diluent-induced degradation, prepare a sample in the acidic diluent and inject it at regular intervals (e.g., 0, 15, 30, 60 minutes). A progressive decrease in the parent peak area and the appearance of a new, more polar peak would confirm the instability.
Issue 2: Appearance of Multiple Unexpected Peaks in the Chromatogram
Scenario: During a forced degradation study in acidic media (e.g., 0.1 M HCl at 60°C), you observe not just one, but several new peaks in your HPLC chromatogram, making it difficult to identify the primary degradant.
Potential Causes:
-
Primary and Secondary Degradation: The initial hydrolysis product, 4-Chloro-6-hydroxy-2-(methylthio)pyrimidine, may undergo further degradation under the stress conditions.
-
Ring Cleavage: Under harsh acidic conditions, the pyrimidine ring itself might undergo cleavage, leading to a variety of smaller, more polar fragments.[6]
-
Oxidation of the Methylthio Group: The methylthio group (-SCH3) could be susceptible to oxidation to a sulfoxide or sulfone, especially if oxidative stress is also a factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying multiple degradation products.
Issue 3: Poor Mass Balance in Forced Degradation Studies
Scenario: After subjecting this compound to acidic stress, the sum of the peak area of the parent compound and all observed degradation products is significantly less than 100% of the initial parent peak area.
Potential Causes:
-
Formation of Non-UV Active Degradants: Some degradation products, particularly small fragments from ring cleavage, may not have a chromophore that absorbs at the detection wavelength.
-
Precipitation of Degradants: A degradation product might be poorly soluble in the analytical diluent and precipitate out of the solution.
-
Formation of Volatile Degradants: Volatile degradation products may be lost from the sample during the experiment.
-
Adsorption to Container Surfaces: The compound or its degradants might be adsorbing to the walls of the storage container.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Non-UV Active Degradants | Analyze samples using a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. |
| Precipitation of Degradants | Visually inspect the sample vials for any precipitate. If observed, try a different diluent for analysis. |
| Volatile Degradants | Conduct the degradation study in a sealed container and analyze the headspace using Gas Chromatography (GC) if volatile products are suspected. |
| Adsorption to Surfaces | Use silanized glass vials or polypropylene vials to minimize adsorption. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in acidic media?
A1: Based on the chemical structure, the most probable degradation pathway is the acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. The resulting product would be 4-Chloro-6-hydroxy-2-(methylthio)pyrimidine.
Sources
- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in 4-Chloro-6-methoxy-2-(methylthio)pyrimidine Functionalization
Welcome to the technical support center for the functionalization of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective reactions with this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes.
Understanding the Core Challenge: Regioselectivity
The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. This deficiency is amplified by the chloro substituent, making the carbon atoms at positions 4 and 6 susceptible to nucleophilic attack and prime candidates for cross-coupling reactions. The reactivity of these positions is further modulated by the electron-donating methoxy group at C6 and the methylthio group at C2. Generally, the C4 and C6 positions in dichloropyrimidines are more reactive than the C2 position.[1] The primary challenge in functionalizing this compound lies in controlling which position reacts, a concept known as regioselectivity.
The reactivity order for pyrimidine halides generally follows C4(6) > C2 > C5.[2] This preference is influenced by the stability of the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr) reactions and the kinetics of oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3]
Electronic and Steric Influences
The regiochemical outcome of a reaction is a delicate balance of electronic and steric effects. The methoxy group at C6 is electron-donating, which can influence the electrophilicity of the adjacent C5 and C4 positions. The methylthio group at C2 also contributes to the overall electronic profile of the ring. Steric hindrance from the substituents can also direct incoming reagents to the less hindered position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am getting a mixture of C4 and C6 substituted products in my Suzuki-Miyaura coupling reaction. How can I improve selectivity for the C4 position?
A1: Achieving high regioselectivity in Suzuki-Miyaura coupling with this substrate can be challenging. A strong preference for the C4 position has been observed in many Suzuki coupling reactions, allowing for the sequential introduction of different substituents.[2] However, poor selectivity can arise from several factors.
Underlying Causes and Solutions:
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining regioselectivity. Bulky, electron-rich phosphine ligands can enhance selectivity by sterically directing the catalyst to the more accessible C4 position.
-
Base: The choice of base can significantly impact the reaction outcome. Weaker bases like carbonates or phosphates are often preferred to minimize side reactions.[4]
-
Solvent: The solvent system can influence the solubility of the reagents and the stability of the catalytic species. Biphasic solvent systems, such as toluene/water or dioxane/water, are commonly used in Suzuki reactions.[5]
-
Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which is often the C4-substituted isomer.
Troubleshooting Protocol:
-
Screen Ligands: Start with a robust ligand known for high selectivity in similar systems.
-
Vary the Base: If selectivity remains poor, screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Optimize Solvent and Temperature: Systematically vary the solvent and reaction temperature to find the optimal conditions.
| Parameter | Condition A (High Selectivity) | Condition B (Low Selectivity) |
| Ligand | Bulky, electron-rich phosphine | Small, less sterically demanding ligand |
| Base | K₃PO₄ | Stronger, more reactive base |
| Solvent | Toluene/H₂O | Aprotic polar solvent (e.g., DMF) |
| Temperature | Room Temperature to 60 °C | > 100 °C |
Q2: My Buchwald-Hartwig amination is giving low yields and significant hydrodehalogenation of the starting material. What's going wrong?
A2: Low yields and hydrodehalogenation in Buchwald-Hartwig amination are common issues.[6] This reaction is highly sensitive to reaction conditions, and even small variations can lead to catalyst deactivation and unwanted side reactions.
Underlying Causes and Solutions:
-
Catalyst System: The combination of palladium precursor and ligand is critical. Pre-formed palladium-ligand complexes (precatalysts) often provide more reproducible results.[6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] The choice of base can influence the rate of hydrodehalogenation.[6]
-
Moisture and Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture.[6] Rigorous exclusion of air and use of dry solvents and reagents are essential.
-
Amine Purity: Impurities in the amine can act as hydrogen donors, leading to hydrodehalogenation.[6]
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Use a glovebox or Schlenk line techniques to set up the reaction under an inert atmosphere (argon or nitrogen).
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry amines and other reagents as necessary.
-
Optimize Catalyst and Base: Screen different palladium precatalysts, ligands, and strong bases to identify the optimal combination for your specific substrate.
Q3: I am attempting a Sonogashira coupling, but the reaction is sluggish and I observe homocoupling of the alkyne. How can I improve this?
A3: Sluggish reactions and alkyne homocoupling (Glaser coupling) are frequent challenges in Sonogashira reactions.[7] These issues often point to problems with the catalyst system or reaction conditions.
Underlying Causes and Solutions:
-
Copper Co-catalyst: While many Sonogashira reactions employ a copper(I) co-catalyst, it can also promote alkyne homocoupling.[8] Running the reaction under copper-free conditions can mitigate this side reaction.
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial. Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand are commonly used.[8]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated during the reaction.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent catalyst deactivation.
Troubleshooting Protocol:
-
Attempt a Copper-Free Protocol: If homocoupling is a major issue, switch to a copper-free Sonogashira protocol.
-
Optimize the Palladium Catalyst System: Screen different palladium precursors and phosphine ligands.
-
Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen.
Q4: In my nucleophilic aromatic substitution (SNAr) with an alkoxide, I'm seeing substitution at both C4 and C6. How can I favor substitution at a single position?
A4: While SNAr reactions on 4,6-dichloropyrimidines can be straightforward for the first substitution, achieving regioselectivity with a substrate like this compound can be more nuanced.[1][9] The introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom.[1]
Underlying Causes and Solutions:
-
Electronic Effects: The methoxy group at C6 is electron-donating, which may slightly deactivate the C6 position towards nucleophilic attack compared to the C4 position.
-
Reaction Conditions: Temperature and reaction time can influence selectivity. At lower temperatures, the reaction may favor the more kinetically accessible C4 position.
-
Nature of the Nucleophile: The steric bulk of the incoming nucleophile can play a significant role. A bulkier nucleophile may preferentially attack the less sterically hindered position.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully.
-
Control Stoichiometry: Use a slight excess of the pyrimidine substrate relative to the nucleophile to favor mono-substitution.
-
Consider Steric Factors: If applicable, using a bulkier version of your nucleophile might improve selectivity.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for the halogen at the C4 position in palladium-catalyzed cross-coupling reactions?
A: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl.[10] Therefore, if you were working with a 4-iodo or 4-bromo analogue of this pyrimidine, you would expect it to be more reactive than the 4-chloro derivative.
Q: Are there any general tips for improving the success rate of my cross-coupling reactions with this substrate?
A: Yes, here are some general best practices:
-
Reagent Purity: Always use high-purity starting materials, reagents, and solvents.[4]
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can deactivate the palladium catalyst.[6]
-
Ligand Screening: The choice of ligand is often the most critical parameter for success. Don't hesitate to screen a variety of ligands.
-
Systematic Optimization: When troubleshooting, change one variable at a time to systematically identify the optimal conditions.
Q: Can I perform a direct C-H arylation on the pyrimidine ring instead of using the chloro-substituted starting material?
A: Direct C-H functionalization of pyrimidines is an emerging and powerful technique.[11][12] However, controlling regioselectivity can be a significant challenge. The inherent reactivity of the C-H bonds on the pyrimidine ring and the directing effects of the existing substituents will determine the outcome. While it is a promising area of research, for predictable and controlled functionalization, starting with the halogenated pyrimidine is often more straightforward.
Experimental Workflow Diagrams
Below are generalized workflows for troubleshooting common cross-coupling reactions.
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions```dot
Caption: Strategies for improving regioselectivity in functionalization reactions.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Benchchem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- PubMed. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- PubMed Central. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
- ResearchGate. (n.d.). Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- ElectronicsAndBooks. (n.d.). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- PubMed. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ChemRxiv. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study.
- ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
- Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ResearchGate. (n.d.). Regioselectivity in metal-catalyzed cross-coupling reactions.
- CSIR-NEIST, Jorhat. (n.d.). Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- PubMed. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2025). Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching.
- PubMed Central. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing byproducts from 4-Chloro-6-methoxy-2-(methylthio)pyrimidine reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions, such as Suzuki-Miyaura couplings and nucleophilic substitutions.[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via the regioselective substitution of one chlorine atom from 4,6-dichloro-2-(methylthio)pyrimidine using a methoxide source.
Q1: My TLC/LC-MS analysis shows significant unreacted starting material, 4,6-dichloro-2-(methylthio)pyrimidine. How can I effectively remove it?
A1: The presence of the dichloro starting material is a common issue, arising from incomplete reaction. Due to the structural similarity, separation requires leveraging subtle differences in polarity and solubility.
The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, is less polar than the desired monosubstituted product. This difference is the key to its removal.
Method 1: Flash Column Chromatography (Recommended for Best Separation)
This is the most reliable method for separating compounds with close Rf values. The slightly higher polarity of the desired product allows for effective separation on a silica gel column.
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation: Deactivate silica gel if your compound is acid-sensitive by flushing the packed column with a solvent system containing 1-3% triethylamine.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). If it is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.[2]
-
Elution: Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a hexane/ethyl acetate or hexane/DCM gradient.
-
Initial Eluent: 95:5 Hexane:Ethyl Acetate. The less polar 4,6-dichloro-2-(methylthio)pyrimidine will elute first.
-
Gradient: Gradually increase the ethyl acetate concentration to 90:10 and then 85:15.
-
-
Monitoring: Collect fractions and monitor them by TLC. A typical TLC mobile phase is n-hexane/DCM (90:10), where the product has an Rf of approximately 0.16.[1]
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Method 2: Recrystallization (Effective for Larger Scales)
Recrystallization exploits differences in solubility between your product and the impurity in a chosen solvent system. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains in solution or has very different solubility.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Test small batches with solvents like methanol, ethanol, or mixed solvent systems like hexane/ethyl acetate.[3][4] For similar pyrimidines, recrystallization from n-pentane at low temperatures has proven effective.[1]
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.[5]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by melting point analysis and TLC/LC-MS. The melting point of pure this compound is 38-39°C.[6][7]
Q2: I've identified a more polar byproduct, likely the disubstituted 4,6-dimethoxy-2-(methylthio)pyrimidine. What is the best approach for its removal?
A2: Formation of the dimethoxy byproduct occurs when the reaction is allowed to proceed for too long or with excess methoxide. Its increased polarity relative to the desired monochloro product makes it a good candidate for chromatographic separation.
Primary Method: Flash Column Chromatography
This is the most effective method. The separation strategy is similar to removing the starting material, but in this case, the undesired byproduct will elute after your target compound.
-
Workflow: Follow the flash chromatography protocol described in A1. The 4,6-dimethoxy byproduct will be retained more strongly on the silica gel. Your desired product will elute first, followed by the more polar dimethoxy compound as you increase the polarity of the eluent.
Q3: After an aqueous workup, I suspect residual inorganic salts (e.g., NaCl) are contaminating my product. How do I remove them?
A3: Inorganic salts are a common byproduct, especially when using sodium methoxide. They are typically removed during the aqueous workup, but inefficient phase separation can lead to contamination.
Method 1: Improved Aqueous Workup
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][8]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Method 2: Filtration through a Silica Plug
If the product has already been isolated as a solid and you suspect salt contamination, this is a quick purification step.
-
Prepare a short, wide column (a "plug") of silica gel.
-
Dissolve your product in a minimally polar solvent (e.g., DCM or 9:1 hexane:ethyl acetate).
-
Pass the solution through the silica plug. The organic product will elute quickly, while the insoluble inorganic salts will remain at the top of the silica. This method is also effective for removing very polar, baseline impurities.[2]
Q4: How can I minimize the formation of these byproducts from the start?
A4: Proactive control of reaction conditions is the most efficient way to ensure high purity and yield, simplifying downstream purification.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of sodium methoxide (e.g., 1.1 equivalents). This ensures the consumption of the starting material without promoting the formation of the disubstituted byproduct.[1]
-
Temperature Control: Perform the reaction at a controlled, moderate temperature (e.g., ~20°C).[1] Higher temperatures can lead to less selectivity and more side reactions.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material (4,6-dichloro-2-(methylthio)pyrimidine) is fully consumed to prevent the formation of the 4,6-dimethoxy byproduct.[1]
-
Anhydrous Conditions: Use dry solvents and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (e.g., nitrogen or argon). Water can lead to hydrolysis of the chloro group, forming hydroxy-pyrimidine impurities.[1]
Visualized Workflows & Data
General Purification Workflow
This diagram outlines the typical sequence of steps to isolate the pure product from the crude reaction mixture.
Caption: Standard workflow for purifying this compound.
Decision Tree for Purification Method Selection
Use this decision tree after an initial TLC or LC-MS analysis of your crude product to select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Table 1: Common Impurities and Analytical Data
| Compound | Structure | Typical Rf (Hexane/DCM 90:10) | Key Differentiator |
| Starting Material: 4,6-dichloro-2-(methylthio)pyrimidine | Cl-c1nc(Cl)cc(SC)n1 | > 0.20 | Less polar than product |
| Product: this compound | COc1cc(Cl)nc(SC)n1 | ~ 0.16[1] | Target polarity |
| Byproduct: 4,6-dimethoxy-2-(methylthio)pyrimidine | COc1cc(OC)nc(SC)n1 | < 0.10 | More polar than product |
| Byproduct: 4-Hydroxy-6-methoxy-2-(methylthio)pyrimidine | COc1cc(O)nc(SC)n1 | Baseline / Very low | Highly polar (from hydrolysis) |
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the purity of the final product? A: A combination of techniques is recommended for full characterization.
-
NMR (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities if they are above ~1-2%.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the mass of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (38-39°C) is a strong indicator of high purity.[6][7]
Q: My compound is an oil/low-melting solid and won't crystallize. What should I do? A: First, ensure that the material is indeed pure via LC-MS or NMR, as impurities often suppress crystallization, resulting in "oiling out".[4] If it is pure, this is not uncommon for this compound given its low melting point.[6][7] In this case, flash column chromatography is the definitive purification method. You can also try recrystallization from a very non-polar solvent like n-pentane at a very low temperature (-20°C to -60°C).[1]
Q: Can I use distillation for purification? A: While distillation is a standard purification technique, it may not be ideal for this specific compound. This compound has a high boiling point of 288°C, which may lead to thermal degradation.[6][7] For other more volatile chloropyrimidines, distillation or sublimation can be viable options.[9] Given the typical byproducts, chromatography and recrystallization are safer and more effective.
References
- Bollmark, M., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
- PrepChem.com. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine.
- Fadeeva, V. P., et al. (2006). Separation of Pyrimidine Derivatives by Reversed-Phase High-Performance Liquid Chromatography. Russian Journal of Physical Chemistry A, 80(12), 2135-2139.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
- SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.
- Cohn, W. E. (1949). The Separation of Purine and Pyrimidine Bases and of Nucleotides by Ion Exchange. Science, 109(2833), 377-378.
- Google Patents. (n.d.). Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Semantic Scholar. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- Google Patents. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines.
- J&K Scientific. (n.d.). This compound, 98%.
- Nisoli, M., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8737-8743.
- Wikipedia. (n.d.). Pyrimidine.
- University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Indiana State University. (n.d.). Purine and Pyrimidine Metabolism.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
- LookChem. (n.d.). This compound.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 116-132.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Science History Institute. (n.d.). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Purification [chem.rochester.edu]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 89466-42-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 89466-42-2 [m.chemicalbook.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Troubleshooting the oxidation of the methylthio group in 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Welcome to the technical support center for the oxidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of selectively oxidizing the methylthio group to its corresponding sulfoxide or sulfone. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
The oxidation of the methylthio group (-SCH₃) in this compound can yield two primary products, depending on the reaction conditions and the amount of oxidizing agent used. The initial oxidation product is the corresponding sulfoxide, 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine. With a stronger oxidizing agent or an excess of the reagent, the sulfoxide can be further oxidized to the sulfone, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.[1][2]
Q2: Why would I want to oxidize the methylthio group?
Oxidizing the methylthio group to a sulfoxide or sulfone dramatically increases its reactivity as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity allows for the introduction of a wide variety of nucleophiles at the C2 position of the pyrimidine ring, a crucial step in the synthesis of many pharmaceutical compounds. The sulfone is a particularly effective leaving group.
Q3: What are the most common oxidizing agents for this transformation?
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for the conversion of thioethers to sulfoxides and sulfones due to its selectivity and ease of handling.[1][3][4] Another common and potent oxidizing agent is Oxone®, a potassium peroxymonosulfate salt, which is often used in a biphasic system. Hydrogen peroxide, often in the presence of an acid catalyst, can also be employed, offering a "greener" alternative.[5]
Q4: How can I selectively obtain the sulfoxide over the sulfone?
Selective oxidation to the sulfoxide requires careful control over the stoichiometry of the oxidizing agent.[6] Typically, using one equivalent of the oxidant, such as m-CPBA, at low temperatures (e.g., 0 °C to room temperature) favors the formation of the sulfoxide. It is crucial to monitor the reaction closely to prevent over-oxidation to the sulfone.
Q5: What conditions favor the formation of the sulfone?
To achieve complete oxidation to the sulfone, an excess of the oxidizing agent is generally used. Typically, two or more equivalents of m-CPBA are employed. The reaction may also require higher temperatures or longer reaction times to ensure the full conversion of the intermediate sulfoxide to the final sulfone product.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the oxidation of this compound, providing potential causes and actionable solutions.
Problem 1: Incomplete or Sluggish Reaction
Question: I am trying to oxidize this compound, but the reaction is very slow or stalls, with a significant amount of starting material remaining. What could be the cause and how can I fix it?
Answer:
Incomplete or sluggish reactions can be frustrating. Here are the likely causes and how to address them:
-
Cause 1: Inactive Oxidizing Agent. m-CPBA can degrade over time, especially if not stored properly. Commercial m-CPBA is often sold at a purity of around 77%, with the remainder being m-chlorobenzoic acid and water, which can affect its efficacy.[3]
-
Solution: Use a fresh bottle of m-CPBA or titrate a sample of your existing stock to determine its active oxidant content. Always store m-CPBA in a refrigerator in a sealed container.
-
-
Cause 2: Insufficient Temperature. While low temperatures are used to control selectivity, they can also slow down the reaction rate.
-
Solution: If you are aiming for the sulfone, you can gradually increase the reaction temperature after the initial addition of the oxidant. For selective sulfoxide formation, a slight increase in temperature (e.g., from 0 °C to room temperature) can be attempted, but careful monitoring is essential to avoid over-oxidation.
-
-
Cause 3: Poor Solubility. The starting material or the oxidizing agent may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Ensure your chosen solvent, commonly dichloromethane (DCM) or chloroform for m-CPBA oxidations, is of sufficient volume to fully dissolve the starting material.[6] If solubility remains an issue, consider exploring other solvent systems.
-
Problem 2: Over-oxidation to the Sulfone When the Sulfoxide is the Target
Question: I am trying to synthesize the sulfoxide, but my reaction mixture contains a significant amount of the sulfone. How can I improve the selectivity for the sulfoxide?
Answer:
Achieving high selectivity for the sulfoxide is a common challenge. Here’s how to troubleshoot this issue:
-
Cause 1: Excess Oxidizing Agent. The most common reason for over-oxidation is the use of more than one equivalent of the oxidizing agent.
-
Solution: Carefully measure and use no more than 1.0 to 1.1 equivalents of the oxidizing agent. If you are using commercial m-CPBA, it's advisable to account for its purity when calculating the required amount.
-
-
Cause 2: Reaction Temperature is Too High. Higher temperatures accelerate the oxidation of the sulfoxide to the sulfone.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature. Add the oxidizing agent slowly to the reaction mixture while it is cooled in an ice bath to manage any exotherm.
-
-
Cause 3: Prolonged Reaction Time. Leaving the reaction to stir for too long, even with the correct stoichiometry, can lead to the formation of the sulfone.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to prevent further oxidation.
-
Problem 3: Presence of Side Products Other Than the Sulfone
Question: I am observing unexpected spots on my TLC plate that do not correspond to the starting material, sulfoxide, or sulfone. What are these potential side products and how can I avoid them?
Answer:
While the pyrimidine ring in this substrate is generally stable to common oxidizing agents like m-CPBA, side reactions can occasionally occur.
-
Cause 1: Hydrolysis of the Chloro Group. Although less common under typical oxidation conditions, prolonged exposure to acidic or basic conditions during the reaction or workup could potentially lead to the hydrolysis of the C4-chloro group to a hydroxyl group.
-
Solution: Ensure the reaction is performed under neutral or mildly acidic conditions. During the workup, use a mild base like sodium bicarbonate to neutralize any acidic byproducts and avoid strong acids or bases.[7]
-
-
Cause 2: Reaction with the Pyrimidine Ring. Very strong oxidizing conditions could potentially lead to N-oxidation of the pyrimidine ring. However, this is less likely with m-CPBA compared to the oxidation of the electron-rich methylthio group.
-
Solution: Stick to the recommended stoichiometric amounts of the oxidant and avoid unnecessarily harsh reaction conditions. If N-oxidation is suspected, characterization by mass spectrometry and NMR will be necessary to confirm the structure of the byproduct.
-
Problem 4: Difficulty in Purifying the Product
Question: I am struggling to separate the starting material, sulfoxide, and sulfone. What are the best methods for purification?
Answer:
The separation of the sulfide, sulfoxide, and sulfone can be challenging due to their structural similarities. However, their polarity differences can be exploited for effective purification.
-
Challenge 1: Removing m-chlorobenzoic acid (from m-CPBA). This is a common and often persistent impurity.
-
Solution 1: Aqueous Wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be easily separated.[8]
-
Solution 2: Precipitation. Before the aqueous workup, cooling the reaction mixture (if in a solvent like dichloromethane) can sometimes precipitate the m-chlorobenzoic acid, which can then be removed by filtration.[8]
-
-
Challenge 2: Separating Sulfide, Sulfoxide, and Sulfone.
-
Solution: Flash Column Chromatography. This is the most effective method for separating the three components. The polarity of these compounds increases in the order: sulfide < sulfoxide < sulfone.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2), to elute the less polar starting material (sulfide). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the sulfoxide, and then further increase the polarity to elute the more polar sulfone.[9][10]
-
-
-
Challenge 3: Product is a solid and I want to avoid chromatography.
-
Solution: Recrystallization. If your product is a solid and one component is present in a much larger quantity than the others, recrystallization can be an effective purification method. You will need to screen for a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[11]
-
Analytical Monitoring of the Reaction
Thin Layer Chromatography (TLC):
TLC is an indispensable tool for monitoring the progress of the oxidation.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A 7:3 or 1:1 mixture will likely provide good separation of the sulfide, sulfoxide, and sulfone.
-
Visualization: The spots can be visualized under UV light (254 nm).
-
Expected Rf values: The Rf value will decrease with increasing oxidation state due to the increase in polarity: Rf (Sulfide) > Rf (Sulfoxide) > Rf (Sulfone).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful method for characterizing the products and assessing the purity of the sample. The chemical shift of the methyl protons is particularly diagnostic.
-
-S-CH₃ (Sulfide): The methyl protons of the starting material will appear as a singlet typically in the range of δ 2.5-2.6 ppm.
-
-S(O)-CH₃ (Sulfoxide): Upon oxidation to the sulfoxide, the methyl protons will experience a downfield shift and appear as a singlet around δ 2.8-3.0 ppm.
-
-S(O)₂-CH₃ (Sulfone): Further oxidation to the sulfone will result in a more significant downfield shift, with the methyl singlet appearing in the region of δ 3.3-3.5 ppm.
The aromatic proton on the pyrimidine ring will also show slight shifts upon oxidation of the sulfur center.
Experimental Protocols
Protocol 1: Selective Oxidation to 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine (Sulfoxide)
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.0-1.1 eq, considering purity) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the pyrimidine derivative over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 1:1 hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Oxidation to 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (Sulfone)
-
Dissolution: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask with a magnetic stir bar at room temperature.
-
Oxidant Addition: Add m-CPBA (2.2-2.5 eq, considering purity) portion-wise to the stirred solution. An initial cooling in an ice bath during the addition is recommended to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete conversion to the sulfone.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The sulfone, being more polar, will require a more polar eluent for elution from the silica gel column.
Visualizing the Process
Reaction Pathway
Caption: Oxidation pathway of the methylthio pyrimidine.
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting workflow for incomplete oxidation.
References
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid).
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Docs. (2013, October 21).
- Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
- Pauli, G. F., Pro, S. M., & Jaki, B. U. (2015). Solvent System Selection Strategies in Countercurrent Separation.
- Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Organic Syntheses. (2025).
- Bharat Raut. (2021, April 17). m-Chloroperoxybenzoic acid (m-CPBA) [Video]. YouTube. [Link]
- Cardone, A., et al. (2025). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. The Journal of Organic Chemistry. [Link]
- An, G., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(1), 374-381. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]
- The investigations of the methods for the reduction of chloroyrimidines. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Huag, T., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(3), 101539. [Link]
- Lapa-Guimarães, J., & Pickova, J. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
- Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- Scribd. (n.d.). TLC Solvent Selection for Separation.
- Garg, N. K., & Snieckus, V. (2005). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of organic chemistry, 70(22), 8682–8692. [Link]
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
- 1. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
Technical Support Center: Optimizing Selective Nucleophilic Displacement Reactions
Welcome to the technical support center for optimizing selective nucleophilic displacement reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions for achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution is sluggish or not proceeding at all. What are the first parameters I should investigate?
A: When a reaction fails to proceed, it's crucial to systematically evaluate the core components of the reaction. The primary factors to consider are the nucleophile's strength, the leaving group's ability to depart, and the solvent's properties.
-
Nucleophile Strength: Ensure your chosen nucleophile is sufficiently reactive for the substrate. Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., OH⁻ is a stronger nucleophile than H₂O).[1][2] If your nucleophile is weak, you may need to consider a stronger alternative or use conditions that enhance its reactivity, such as a different solvent or a catalyst.
-
Leaving Group Ability: The reaction rate is highly dependent on how well the leaving group can stabilize the negative charge it takes on after departure.[2][3] Good leaving groups are the conjugate bases of strong acids (e.g., I⁻, Br⁻, TsO⁻).[3][4][5] If you are using a poor leaving group, such as -OH or -OR, it may need to be protonated or converted to a better leaving group (e.g., a tosylate) for the reaction to proceed efficiently.[6]
-
Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates. For Sₙ2 reactions, which are common for selective displacements, polar aprotic solvents like DMSO, DMF, or acetone are generally preferred.[7][8][9] These solvents can dissolve ionic nucleophiles while not overly solvating and "caging" the nucleophile, which would hinder its ability to attack the electrophilic carbon.[7][8][10]
Q2: I'm observing a significant amount of elimination product alongside my desired substitution product. How can I favor substitution?
A: The competition between substitution and elimination is a classic challenge in organic synthesis. Several factors can be adjusted to tip the balance in favor of substitution.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution.[5][11][12] Elimination reactions often have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures.[12][13] Therefore, running your reaction at a lower temperature can often increase the proportion of the substitution product.[14]
-
Nucleophile vs. Base Character: While all nucleophiles are Lewis bases, their behavior can be tuned.[15] Sterically hindered nucleophiles, such as tert-butoxide, tend to act as bases rather than nucleophiles because it is easier for them to abstract a proton from the periphery of the substrate than to attack a sterically crowded electrophilic carbon.[15][16] Using a less sterically hindered nucleophile can favor substitution.
-
Substrate Structure: The structure of your substrate plays a significant role. Primary alkyl halides are most likely to undergo Sₙ2 reactions with minimal competing elimination. Secondary halides are more prone to elimination, and tertiary halides will almost exclusively undergo elimination under Sₙ2 conditions.
Q3: How do I choose the right solvent for my reaction? I'm confused about polar protic vs. polar aprotic solvents.
A: Solvent selection is critical and depends on the reaction mechanism (Sₙ1 vs. Sₙ2) you are targeting for selectivity.
-
For Sₙ2 Reactions (favored for selective, controlled displacement): Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).[7][8][17] These solvents have dipoles that can dissolve the ionic nucleophile, but they lack acidic protons. This is advantageous because they solvate the cation of the nucleophile salt, leaving the anionic nucleophile "naked" and highly reactive.[9][10]
-
For Sₙ1 Reactions: Use a polar protic solvent (e.g., water, ethanol, methanol).[7][8][18] These solvents have O-H or N-H bonds and can form hydrogen bonds. They are excellent at stabilizing both the carbocation intermediate and the leaving group anion, which is crucial for the Sₙ1 pathway.[5][18] However, these solvents can also solvate the nucleophile, reducing its nucleophilicity, which is why they are less ideal for Sₙ2 reactions.[7][8]
Troubleshooting Guides
Guide 1: Low Yield or No Reaction
Problem: You have set up a nucleophilic displacement reaction, but after the specified time, analysis (TLC, LC-MS, etc.) shows mostly starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Explanations:
-
Evaluate Reaction Temperature: While high temperatures can promote unwanted elimination, some activation energy is required. If the reaction is being run at or below room temperature, a modest increase in heat may be necessary to overcome the activation barrier.[19]
-
Assess the Leaving Group: The carbon-leaving group bond must be broken. The stability of the leaving group as an anion is paramount. Hydroxides (-OH), alkoxides (-OR), and amides (-NHR) are poor leaving groups and generally require activation.[20] A common strategy is to convert an alcohol to a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.[6]
-
Analyze Nucleophile Reactivity: Nucleophilicity is a kinetic property describing how quickly a nucleophile attacks an electrophile.[16][21] If your nucleophile is neutral (e.g., NH₃), its anionic counterpart (e.g., NH₂⁻) will be significantly more reactive. Also, ensure the nucleophile is not being deactivated by an inappropriate (protic) solvent.
-
Optimize the Solvent: For a bimolecular (Sₙ2) displacement, the solvent's role is critical. If you are using a polar protic solvent like ethanol for a reaction with an anionic nucleophile, you are likely hindering the reaction. The solvent's hydrogen bonds will form a "cage" around the nucleophile, stabilizing it and reducing its reactivity.[10] Switching to a polar aprotic solvent like DMF or DMSO can dramatically increase the reaction rate.[9]
-
Consider a Phase Transfer Catalyst (PTC): If your nucleophile is an inorganic salt (e.g., NaCN) and your substrate is in an organic solvent, the two may not mix, leading to a very slow reaction at the interface. A PTC, such as a quaternary ammonium salt, can transport the nucleophile anion into the organic phase, greatly accelerating the reaction.[22][23][24][25]
Guide 2: Poor Chemoselectivity
Problem: Your substrate has multiple potential electrophilic sites or functional groups, and the nucleophile is reacting at an undesired position.
Key Principles for Enhancing Chemoselectivity:
-
Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk around the electrophilic carbon.[26] A nucleophile will preferentially attack the least sterically hindered site. You can leverage this by choosing a bulkier nucleophile to further amplify the preference for the less hindered position.
-
Electronic Effects: The electrophilicity of a carbon atom is influenced by the electron-withdrawing or -donating nature of adjacent groups. In aromatic systems, for example, strong electron-withdrawing groups can activate certain positions for nucleophilic aromatic substitution (SₙAr).[27]
-
Protecting Groups: When steric and electronic factors are insufficient to direct the reaction, the use of protecting groups is a powerful strategy.[28][29] A protecting group temporarily masks a reactive functional group, preventing it from reacting while a transformation is carried out elsewhere in the molecule.[30] After the desired reaction, the protecting group is removed.[31]
Experimental Protocol: Selective Protection of a Primary Alcohol
This protocol demonstrates how to selectively protect a primary alcohol in the presence of a secondary alcohol using a sterically demanding protecting group.
-
Dissolve the Diol: Dissolve the diol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 equivalents) or diisopropylethylamine (DIPEA).
-
Cool the Reaction: Cool the mixture to 0 °C using an ice bath.
-
Add Protecting Group: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 equivalents) in anhydrous DCM. The bulky tert-butyl group will favor reaction at the less sterically hindered primary alcohol.
-
Monitor the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mono-protected alcohol via flash column chromatography.
Caption: Workflow for using a protecting group strategy.
Data Summary Tables
Table 1: Common Solvents for Nucleophilic Substitution
| Solvent | Class | Dielectric Constant (ε) | Typical Use Case |
| Water (H₂O) | Polar Protic | 80.1 | Sₙ1, Solvolysis |
| Methanol (MeOH) | Polar Protic | 32.7 | Sₙ1, Solvolysis |
| Ethanol (EtOH) | Polar Protic | 24.5 | Sₙ1, Solvolysis |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Sₙ2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Sₙ2 |
| Acetone | Polar Aprotic | 20.7 | Sₙ2 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Sₙ2 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Sₙ2 (less polar) |
Table 2: Relative Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Ability |
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Excellent |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good (as neutral) |
| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |
| CH₃COO⁻ (Acetate) | CH₃COOH | ~ 4.8 | Poor |
| OH⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |
| NH₂⁻ (Amide) | NH₃ | ~ 38 | Extremely Poor |
Data compiled from various sources.[2][3][4]
References
- Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity. [Link]
- Clutch Prep. (n.d.). Nucleophilicity vs Basicity. [Link]
- Allen, A. (n.d.). The correct order of leaving group ability in a nucleophilic substitution reaction is. [Link]
- Reddit. (2024). BASICITY Vs NUCLEOPHILICITY. [Link]
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
- Quora. (2014). Organic Chemistry: What are the differences between nucleophilicity and basicity?. [Link]
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. [Link]
- University of Illinois Springfield. (2020). i. nucleophilic substitution. [Link]
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
- University of Calgary. (n.d.). Nucleophilicity vs Basicity. [Link]
- Unknown Source. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Wikipedia. (n.d.). Leaving group. [Link]
- YouTube. (2024). Nucleophile Strength and Leaving Group Ability. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- Chemistry Stack Exchange. (2019).
- Solubility of Things. (n.d.). Nucleophilic Substitution Reactions. [Link]
- ResearchGate. (2008). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. [Link]
- Science Trove. (n.d.). Nucleophile/base-labile protecting groups. [Link]
- St. Paul's Cathedral Mission College. (n.d.).
- Bluefield Esports. (n.d.). chemoselectivity of substitution reactions. [Link]
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
- Chemistry Stack Exchange. (2017).
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Wikipedia. (n.d.). Chemoselectivity. [Link]
- Wikipedia. (n.d.).
- Southern Illinois University Edwardsville. (n.d.).
- Wikipedia. (n.d.). Protecting group. [Link]
- YouTube. (2023).
- ResearchGate. (2005).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- YouTube. (2016). Protecting Groups. [Link]
- Wikipedia. (n.d.). Nucleophilic substitution. [Link]
- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
- Reddit. (2021). what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. [Link]
- Reddit. (2023). So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general?
- Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. [Link]
- MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
- Chemistry LibreTexts. (2022). Nucleophilic Substitution. [Link]
- YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
- GeeksforGeeks. (2025). Nucleophilic Substitution Reaction. [Link]
Sources
- 1. ochemtutor.com [ochemtutor.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The correct order of leaving group ability in a nucleophilic substitution reaction is [allen.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. users.wfu.edu [users.wfu.edu]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. siue.edu [siue.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. Leaving group - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
- 22. ijirset.com [ijirset.com]
- 23. alfachemic.com [alfachemic.com]
- 24. spcmc.ac.in [spcmc.ac.in]
- 25. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 26. esports.bluefield.edu - Chemoselectivity Of Substitution Reactions [esports.bluefield.edu]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. Protective Groups [organic-chemistry.org]
- 29. Protecting group - Wikipedia [en.wikipedia.org]
- 30. youtube.com [youtube.com]
- 31. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine Utilizing Phase Transfer Catalysis
Welcome to the dedicated technical support center for the synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a particular focus on the strategic implementation of phase transfer catalysts (PTCs). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction to Phase Transfer Catalysis in Pyrimidine Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. A key transformation in this synthesis is the selective methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. This reaction often involves a nucleophilic substitution where a methoxide source replaces a chlorine atom on the pyrimidine ring.
However, a common challenge arises from the mutual insolubility of the reactants. The organic substrate, 4,6-dichloro-2-(methylthio)pyrimidine, is typically soluble in nonpolar organic solvents, while the nucleophile, often an inorganic salt like sodium methoxide, is soluble in a polar, aqueous, or alcoholic phase. This phase separation severely limits the reaction rate.[1] Phase transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.[2][3][4] This not only accelerates the reaction but also often leads to higher yields, fewer byproducts, and milder reaction conditions, aligning with the principles of green chemistry.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a phase transfer catalyst in the synthesis of this compound?
A phase transfer catalyst (PTC) acts as a shuttle for the methoxide anion (CH₃O⁻) from the polar phase (where it is generated from sodium methoxide) to the organic phase containing the 4,6-dichloro-2-(methylthio)pyrimidine substrate.[5] The catalyst, typically a quaternary ammonium or phosphonium salt, has both hydrophilic (the cationic head) and lipophilic (the organic side chains) properties.[6] This dual nature allows it to form an ion pair with the methoxide anion, rendering it soluble in the organic solvent. Once in the organic phase, the "naked" and highly reactive methoxide anion can readily attack the pyrimidine ring, leading to the desired substitution.[5] The catalyst then returns to the polar phase to pick up another methoxide anion, thus continuing the catalytic cycle.
Q2: How do I select the appropriate phase transfer catalyst for this reaction?
The choice of PTC is critical and depends on several factors, including the specific reaction conditions and the nature of the reactants. For the methoxylation of dichloropyrimidines, quaternary ammonium salts are commonly employed.
| Catalyst Type | Examples | Key Characteristics & Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC), Benzyltriethylammonium chloride (BTEAC) | TBAB and TBAC are effective and relatively inexpensive choices. The lipophilicity of the cation is important; longer alkyl chains increase solubility in the organic phase but may decrease the catalyst's ability to return to the aqueous phase. |
| Crown Ethers | 18-Crown-6 | Highly effective at complexing with alkali metal cations (like Na⁺), thereby "freeing" the anion.[7] However, they are significantly more expensive and can be toxic, limiting their use in large-scale industrial processes.[8] |
| Phosphonium Salts | Tetrabutylphosphonium bromide | Generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[2] |
For this specific synthesis, Tetrabutylammonium bromide (TBAB) is often a good starting point due to its proven efficacy and cost-effectiveness in similar nucleophilic substitution reactions.
Q3: Can I perform this reaction without a phase transfer catalyst?
Yes, the reaction can be performed without a PTC, but it often requires more forcing conditions.[9][10] For instance, the reaction can be carried out using sodium methoxide in a solvent like methanol or a polar aprotic solvent such as DMF or DMSO, which can partially dissolve both reactants.[9] However, these methods can lead to several drawbacks:
-
Slower reaction rates: The limited solubility of the reactants can result in significantly longer reaction times.[11]
-
Higher temperatures: To achieve a reasonable reaction rate, higher temperatures are often necessary, which can lead to the formation of undesired byproducts.
-
Side reactions: The use of protic solvents like methanol can lead to competitive solvation of the nucleophile, reducing its reactivity.
-
Work-up challenges: High-boiling point polar aprotic solvents can be difficult to remove during product purification.
The use of a PTC mitigates these issues by enabling the reaction to proceed efficiently at lower temperatures and with a wider range of solvents.[12]
Q4: What are the common side reactions, and how can they be minimized?
The primary side reaction of concern is the di-substitution of both chlorine atoms on the pyrimidine ring to form 4,6-dimethoxy-2-(methylthio)pyrimidine. While this may be the desired product in some syntheses[13], it represents a loss of yield if this compound is the target.
Strategies to Minimize Di-substitution:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of the methoxide source (typically 1.05-1.2 equivalents).
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature to 40°C) can favor the mono-substitution product.[9] Higher temperatures tend to promote the second substitution.
-
Reaction Time Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the starting material is consumed to prevent the overreaction to the di-substituted product.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
This is a common issue that can often be traced back to several key factors.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Detailed Checklist:
-
Reagent Purity and Integrity:
-
4,6-dichloro-2-(methylthio)pyrimidine: Ensure the starting material is pure. Impurities can interfere with the reaction.
-
Sodium Methoxide: This reagent is hygroscopic and can decompose upon exposure to moisture. Use freshly opened or properly stored sodium methoxide. If in doubt, prepare a fresh solution.
-
Phase Transfer Catalyst: Quaternary ammonium salts can degrade over time, especially if exposed to high temperatures or basic conditions.[2] Use a fresh, reputable source of the catalyst.
-
Solvent: Ensure the solvent is anhydrous, as water can hydrolyze the sodium methoxide and deactivate it.
-
-
Catalyst Poisoning:
-
Certain anions, particularly highly polarizable ones like iodide, can sometimes "poison" the catalyst by forming a very strong ion pair with the quaternary ammonium cation, preventing it from effectively transporting the desired nucleophile. While less common with methoxide, be mindful of any potential sources of interfering anions in your reaction mixture.[12]
-
-
Insufficient Mixing:
-
Phase transfer catalysis relies on the efficient transfer of species between phases. Inadequate stirring will result in a low interfacial area and, consequently, a slow reaction rate. Ensure vigorous and efficient stirring throughout the reaction.
-
-
Inappropriate Solvent:
-
While PTC allows for a range of solvents, the choice is still important. A nonpolar solvent like toluene or dichloromethane is typically used for the organic phase. If the catalyst or the substrate has poor solubility in the chosen solvent, the reaction will be slow.
-
Problem 2: Formation of Significant Byproducts (e.g., Di-substituted Product)
As discussed in the FAQs, the formation of 4,6-dimethoxy-2-(methylthio)pyrimidine is the most likely side reaction.
Troubleshooting Workflow for Byproduct Formation
Caption: A logical flow for addressing and minimizing byproduct formation.
Corrective Actions:
-
Re-evaluate Stoichiometry: Carefully re-weigh your sodium methoxide. If using a solution, ensure its concentration is accurate.
-
Implement Temperature Control: If the reaction was run at elevated temperatures, repeat it at a lower temperature (e.g., room temperature) and monitor the progress.
-
Kinetic Monitoring: Set up a small-scale trial and take aliquots at regular intervals (e.g., every 30 minutes) to be analyzed by TLC or HPLC. This will give you a clear picture of when the starting material is consumed and when the di-substituted product begins to form in significant amounts.
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, challenges can arise during the work-up and purification stages.
Common Issues and Solutions:
-
Emulsion Formation During Work-up: The phase transfer catalyst, being amphiphilic, can sometimes act as a surfactant and cause emulsions during aqueous washes.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the wash to help break the emulsion. Filtering the organic layer through a pad of Celite can also be effective.
-
-
Co-elution with Catalyst During Chromatography: The phase transfer catalyst can sometimes have a similar polarity to the product, making separation by column chromatography difficult.
-
Solution 1 (Aqueous Wash): Most quaternary ammonium salts have some water solubility. Performing several thorough washes of the organic layer with water before concentrating can remove a significant portion of the catalyst.
-
Solution 2 (Catalyst Selection): If purification remains an issue, consider a PTC with different lipophilicity in future experiments to alter its chromatographic behavior.
-
Detailed Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium methoxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq), tetrabutylammonium bromide (0.05 - 0.10 eq), and anhydrous toluene.
-
Reagent Addition: Add sodium methoxide (1.1 eq) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature (or gently heat to 40-50°C if the reaction is slow).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of toluene).
-
Washing: Combine the organic layers and wash with water and then with brine. This step is crucial for removing the bulk of the phase transfer catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.[14]
References
- Williamson Ether Synthesis - YouTube. (2020, October 20).
- Industrial Phase-Transfer Catalysis - PTC Organics.
- Williamson Ether Synthesis reaction - BYJU'S.
- Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening - ResearchGate.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28).
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11).
- Williamson ether synthesis - Wikipedia.
- Preparation of 4,5-Dichloro-6-methoxy-2-methylpyrimidine - PrepChem.com.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
- Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate.
- (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS - ResearchGate. (2019, July 2).
- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College.
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - ResearchGate. (2025, October 16).
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset.
- Phase transfer catalyst in organic synthesis. (2024, October 10).
- CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents.
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org.
- Selective C-and O-methylation of catechol in gas phase over modified g-alumina.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.
- (PDF) Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - ResearchGate. (2025, November 22).
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.
- improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine - Academax.
- This compound, 98% | 89466-42-2 - J&K Scientific.
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
- Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - MDPI. (2021, April 21).
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 2 - Organic Syntheses Procedure.
- A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols | The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. (2008, November 21).
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2025, August 7).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. ijirset.com [ijirset.com]
- 3. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 4. jetir.org [jetir.org]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
- 9. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. IMPROVED PROCESS OF THE SYNTHESIS OF 4,6-DIMETHOXY-2-METHYLTHIO-PYRIMIDINE-Academax [idesign.academax.com]
- 14. This compound CAS#: 89466-42-2 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, a key intermediate in medicinal chemistry and drug development. By leveraging comparative data from structurally similar analogues, we will dissect the electronic effects of the substituents on the pyrimidine ring, offering researchers and scientists a robust framework for structural verification and reaction monitoring.
The Strategic Importance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] For heterocyclic compounds like pyrimidines, which form the backbone of numerous pharmaceuticals, ¹H NMR provides critical information about the electronic environment of each proton, confirming substitution patterns and revealing subtle molecular features. The chemical shift (δ), integration, and splitting pattern of each signal are direct readouts of the proton's local environment, influenced by the interplay of inductive and resonance effects of the substituents.[1][2]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex molecules.
-
Data Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 scans (to improve signal-to-noise ratio)
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean, interpretable spectrum.
Spectral Dissection: Predicting and Analyzing the ¹H NMR of this compound
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 (Aromatic) | ~6.4 - 6.6 | Singlet (s) | 1H | The lone proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent chloro and methoxy groups. |
| -OCH₃ (Methoxy) | ~4.0 - 4.2 | Singlet (s) | 3H | Protons of the methoxy group. They appear as a singlet as there are no adjacent protons to couple with. |
| -SCH₃ (Methylthio) | ~2.5 - 2.6 | Singlet (s) | 3H | Protons of the methylthio group. This singlet is typically sharp and found in a relatively upfield region. |
Visualizing the Structure and Proton Assignments:
Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.
Comparative Analysis: Unveiling Substituent Effects
The power of NMR analysis is magnified through comparison. By examining the spectra of related pyrimidine derivatives, we can understand the electronic contribution of each substituent.
Comparative ¹H NMR Data:
| Compound | H-5 (ppm) | -OCH₃ (ppm) | -OCH₂CH₃ (ppm) | -SCH₃ (ppm) | Reference |
| This compound | ~6.5 (Predicted) | ~4.1 (Predicted) | N/A | ~2.5 (Predicted) | This Guide |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 6.37 | N/A | 4.41 (q), 1.37 (t) | 2.52 | [3][4] |
| 4,6-Dimethoxy-2-(phenylethynyl)pyrimidine | 6.04 | 4.01 | N/A | N/A | [5] |
| Unsubstituted Pyrimidine | 7.36 (H-4,6), 8.78 (H-2), 9.26 (H-5) | N/A | N/A | N/A | [6] |
Workflow for Spectral Interpretation:
Caption: A systematic workflow for the ¹H NMR analysis of substituted pyrimidines.
Analysis of the Aromatic Proton (H-5)
The H-5 proton in our target molecule is predicted to appear around 6.5 ppm. In the unsubstituted pyrimidine, the equivalent protons (H-4, H-6) are significantly downfield at 7.36 ppm.[6] The upfield shift in the substituted pyrimidine is due to the strong electron-donating effect of the methoxy group at position 6. This is consistent with the observed shift of 6.37 ppm for the H-5 proton in the ethoxy analog.[3][4] The electron-withdrawing chloro group at position 4 partially counteracts this effect, preventing a more substantial upfield shift.
Analysis of the Methoxy (-OCH₃) and Methylthio (-SCH₃) Protons
The methoxy protons are expected around 4.1 ppm. This is a characteristic region for methoxy groups attached to aromatic systems. For comparison, in 4,6-dimethoxy-2-(phenylethynyl)pyrimidine, the methoxy protons appear at 4.01 ppm, supporting our prediction.[5]
The methylthio protons are predicted at approximately 2.5 ppm. This is in excellent agreement with the experimental value of 2.52 ppm observed for the ethoxy analog, indicating that the change from a methoxy to an ethoxy group at the distant position 6 has a negligible effect on the chemical shift of the methylthio protons at position 2.[3][4]
Conclusion: A Framework for Confident Structural Assignment
This guide demonstrates a comprehensive approach to the ¹H NMR spectral analysis of this compound. By integrating experimental protocols, predictive analysis based on close structural analogs, and a thorough examination of substituent effects, researchers can achieve a high degree of confidence in their structural assignments. This comparative methodology not only validates the structure of the target molecule but also deepens the understanding of structure-spectra correlations within the pyrimidine class of compounds.
References
- Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
- Gong, Y., et al. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. [Link]
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
- Shkurko, O. P., & Mamaev, V. P. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- OpenOChem Learn. Interpreting 1H NMR. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]
- Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18.
- ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
- SpectraBase. Pyrimidine - 1H NMR Chemical Shifts. [Link]
- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Abraham, R. J., & Reid, M. 1H chemical shifts in NMR, part 18.
- Supporting Information.
- Prajapati, K., et al.
- Huag, T., et al. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
- El-Damasy, A. K., et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. [Link]
- ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
Sources
A Comparative Guide to the 13C NMR Spectroscopy of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique, providing a detailed fingerprint of the carbon skeleton of a molecule. This guide offers a comprehensive analysis of the 13C NMR spectroscopic data for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, a versatile scaffold in medicinal chemistry.[1][2] By comparing its spectral features with those of structurally related analogues, we aim to provide researchers with a robust framework for understanding the subtle electronic effects of substituents on the pyrimidine core.
The Structural Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental component of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The title compound, this compound, features three distinct substituents—a chloro group, a methoxy group, and a methylthio group—each imparting unique electronic and steric influences on the heterocyclic ring. Understanding how these groups modulate the 13C NMR chemical shifts is crucial for structural verification and for predicting the reactivity of the pyrimidine system.
Deciphering the 13C NMR Spectrum: A Comparative Approach
A key reference for this analysis is the work of Kok et al. in the journal Molbank, which details the synthesis and characterization of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[2] This study provides a solid foundation for our comparative analysis.
The Influence of Substituents on the Pyrimidine Ring
The chemical shift of each carbon atom in the pyrimidine ring is a sensitive probe of its local electronic environment. The electron-withdrawing or -donating nature of the substituents dictates the shielding or deshielding of the ring carbons.
-
-Cl (Chloro group): The chloro group is an inductively electron-withdrawing but mesomerically electron-donating substituent. Its effect on the carbon to which it is attached (the ipso-carbon) is a significant deshielding.
-
-OCH3 (Methoxy group): The methoxy group is strongly electron-donating through resonance (mesomeric effect) and inductively electron-withdrawing. This generally leads to a shielding of the ortho and para carbons and a deshielding of the ipso-carbon.
-
-SCH3 (Methylthio group): The methylthio group is a weaker electron-donating group compared to the methoxy group. It is also inductively withdrawing.
The interplay of these effects results in the observed 13C NMR chemical shifts.
Experimental Data for Comparative Analysis
To construct a comprehensive understanding, we will compare the expected spectrum of our target compound with the experimentally determined data for its ethoxy analogue and other relevant pyrimidine derivatives.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine and Related Compounds
| Compound | C2 | C4 | C5 | C6 | Other Carbons | Solvent |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 172.7 (s) | 160.2 (s) | 102.4 (d) | 169.4 (s) | 63.3 (t, OCH2), 14.4 (q, CH3) | CDCl3 |
| Predicted: this compound | ~172-173 | ~160-161 | ~102-103 | ~169-170 | ~55 (q, OCH3), ~14 (q, SCH3) | CDCl3 |
| 4-Chloro-2-(methylthio)pyrimidine | - | - | - | - | - | - |
| 4-Chloro-6-methoxypyrimidine | - | - | - | - | - | - |
Note: The predicted values for this compound are based on the data for the ethoxy analogue and known substituent effects. The primary difference is expected in the chemical shift of the alkoxy carbon.
Assignment and Interpretation
The assignment of the carbon signals in 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine provides a direct roadmap for interpreting the spectrum of the methoxy analogue.
// Define nodes for the pyrimidine ring with positions C2 [label="C2", pos="0,1.5!"]; N1 [label="N", pos="-0.87,0.75!"]; N3 [label="N", pos="0.87,0.75!"]; C6 [label="C6", pos="-0.87,-0.75!"]; C5 [label="C5", pos="0,-1.5!"]; C4 [label="C4", pos="0.87,-0.75!"];
// Define nodes for substituents SMe [label="S-CH3", pos="0,2.5!"]; OMe [label="O-CH3", pos="-1.87,-1.25!"]; Cl [label="Cl", pos="1.87,-1.25!"]; H5 [label="H", pos="0,-2.5!"];
// Draw bonds C2 -- N1 -- C6 -- C5 -- C4 -- N3 -- C2; C2 -- SMe; C6 -- OMe; C4 -- Cl; C5 -- H5; } Structure and numbering of the target compound.
-
C2 (~172-173 ppm): This downfield chemical shift is characteristic of a carbon in a pyrimidine ring bonded to two nitrogen atoms and a sulfur atom. The methylthio group contributes to this deshielding.
-
C4 (~160-161 ppm): The carbon bearing the chloro group is significantly deshielded due to the electronegativity of chlorine.
-
C6 (~169-170 ppm): This carbon is attached to a nitrogen and the electron-donating methoxy group, resulting in a downfield shift.
-
C5 (~102-103 ppm): This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is significantly shielded compared to the other ring carbons.
-
-OCH3 (~55 ppm): The chemical shift of the methoxy carbon is a key differentiator from its ethoxy counterpart.
-
-SCH3 (~14 ppm): The methylthio carbon appears in the typical aliphatic region.
Experimental Protocol for 13C NMR Data Acquisition
For researchers wishing to acquire their own 13C NMR data for this compound or related compounds, the following protocol provides a standardized methodology.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl3) is a common choice for many organic molecules.
-
Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary to accurately observe quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent residual peak (e.g., CDCl3 at 77.16 ppm).
Conclusion
While a directly published 13C NMR spectrum for this compound remains to be widely indexed, a comprehensive and reliable understanding of its spectral characteristics can be achieved through a comparative analysis with its close analogue, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. The predictable and well-understood effects of the chloro, methoxy, and methylthio substituents on the pyrimidine ring allow for a confident assignment of the carbon signals. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently identify and characterize this important synthetic building block, thereby facilitating its application in the development of novel therapeutic agents.
References
- Kok, S. H. L., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine and Comparative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyrimidines represent a class of heterocyclic compounds of significant interest due to their diverse pharmacological activities.[1] Among these, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a key intermediate and building block in the synthesis of various biologically active molecules.[2] A thorough understanding of its analytical characteristics is crucial for quality control, metabolism studies, and lead optimization.
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Furthermore, it offers a comparative overview of alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with detailed experimental protocols.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, a highly probable fragmentation pathway can be predicted based on established principles of mass spectrometry and the known behavior of similarly substituted pyrimidine derivatives.[1][3] The fragmentation is primarily dictated by the nature and position of the substituents on the pyrimidine ring.[1] Under electron ionization, the molecule is expected to undergo a series of characteristic neutral losses and bond cleavages.
The molecular ion peak ([M]⁺˙) for this compound (C₆H₇ClN₂OS) would appear at m/z 190, with a characteristic M+2 isotope peak at m/z 192 of approximately one-third the intensity of the molecular ion peak, owing to the presence of the ³⁷Cl isotope.[4] The sulfur atom also contributes to the M+2 peak.
Proposed Fragmentation Pathway:
The initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) from either the methoxy or the methylthio group, as these are relatively weak bonds. Loss from the methoxy group would yield a fragment at m/z 175, while loss from the methylthio group would result in a fragment at m/z 175 as well. However, the subsequent fragmentation would differ.
A key fragmentation step for chloropyrimidines is the loss of the chlorine radical (•Cl), which would lead to a fragment at m/z 155.[5] Further fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from the methoxy-substituted ring, a common fragmentation for methoxy-aromatics, leading to a fragment at m/z 127. The loss of the entire methoxy radical (•OCH₃) would result in a fragment at m/z 159. Similarly, the loss of the methylthio radical (•SCH₃) would produce a fragment at m/z 143.
Subsequent fragmentation of the pyrimidine ring itself would lead to smaller, characteristic ions. The pyrimidine ring's stability often results in it being retained in many of the fragment ions.[1]
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 192 | [C₆H₇³⁷ClN₂OS]⁺˙ | - |
| 190 | [C₆H₇³⁵ClN₂OS]⁺˙ (Molecular Ion) | - |
| 175 | [C₅H₄ClN₂OS]⁺ | •CH₃ |
| 155 | [C₆H₇N₂OS]⁺ | •Cl |
| 159 | [C₅H₄ClN₂S]⁺ | •OCH₃ |
| 143 | [C₅H₄ClN₂O]⁺ | •SCH₃ |
| 127 | [C₅H₄N₂S]⁺ | •Cl, CO |
Diagram of Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway of this compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often requires a multi-technique approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like the target molecule. It provides both retention time data for separation and mass spectral data for identification.
Advantages over Direct Inlet MS:
-
Separation: GC provides excellent separation of the analyte from impurities or other components in a mixture, ensuring a clean mass spectrum.
-
Quantitative Analysis: GC-MS allows for accurate quantification of the analyte.
Disadvantages:
-
Volatility Requirement: The compound must be sufficiently volatile and thermally stable to be analyzed by GC.
-
Derivatization: For less volatile or polar pyrimidine derivatives, derivatization might be necessary, adding a step to the workflow.[6]
Detailed Experimental Protocol for GC-MS Analysis:
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[7]
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds and for complex mixtures.
Advantages over GC-MS:
-
Broader Applicability: Suitable for a wider range of compounds, including those that are not amenable to GC.
-
Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides enhanced sensitivity and selectivity, which is crucial for trace analysis in complex matrices like biological fluids.[8]
Disadvantages:
-
Ionization Efficiency: Electrospray ionization (ESI), a common ionization technique in LC-MS, can be susceptible to matrix effects and may have varying ionization efficiencies for different compounds.
Detailed Experimental Protocol for LC-MS/MS Analysis:
-
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Ion Source Parameters: Optimized for the specific instrument and compound.
-
Multiple Reaction Monitoring (MRM): Precursor ion (m/z 191 for [M+H]⁺) and characteristic product ions would be monitored for quantification and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. While it does not provide molecular weight information directly, it is an indispensable tool for unambiguous structure confirmation.
Advantages over Mass Spectrometry:
-
Definitive Structure Elucidation: Provides detailed information on the carbon-hydrogen framework and the relative positions of atoms.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Sensitivity: NMR is inherently less sensitive than mass spectrometry.
-
Sample Purity: The sample needs to be relatively pure for straightforward spectral interpretation.
Predicted ¹H and ¹³C NMR Data:
-
¹H NMR: A singlet for the C5-H proton, a singlet for the methoxy protons, and a singlet for the methylthio protons would be expected. The aromatic proton at C5 would likely appear in the range of δ 6.0-7.0 ppm. The methoxy protons would be around δ 3.9-4.1 ppm, and the methylthio protons around δ 2.5-2.7 ppm.
-
¹³C NMR: Signals for the six carbon atoms would be observed, with the chemical shifts influenced by the electronegativity of the attached substituents (Cl, O, S, and N).
Detailed Experimental Protocol for NMR Analysis:
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 500 MHz or equivalent.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Acquisition Parameters:
-
Standard pulse programs for ¹H and ¹³C{¹H} spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC would be performed.
-
Conclusion
The structural characterization of this compound can be effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly when coupled with a separation technique like GC or LC, provides valuable information on the molecular weight and fragmentation pattern, which is crucial for identification and structural confirmation. The predicted fragmentation pathway, initiated by the loss of methyl radicals and the chlorine atom, followed by further cleavages of the pyrimidine ring, offers a solid basis for interpreting experimental data.
For unambiguous structure elucidation, NMR spectroscopy remains the gold standard. The complementary information obtained from these different analytical approaches provides a robust and comprehensive understanding of the chemical properties of this important synthetic intermediate, thereby supporting its application in research and development.
References
- Pyrimidine, 2-chloro-. NIST WebBook. [Link]
- Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. PubMed. [Link]
- 2-Chloropyrimidine. PubChem. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
- Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]
- 4-Chloropyrimidine. PubChem. [Link]
- 4-Chloropyridine. PubChem. [Link]
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
- Pyrimidine, 2-chloro-. NIST. [Link]
- 4-Chloropyridine. NIST. [Link]
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central. [Link]
- Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- Optimized MS/MS settings of pyrimidines and related metabolites.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central. [Link]
- What is the mass spectrum of 2 - Chloropyridine?. hangzhou better chemtech ltd. [Link]
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
- Pyridine, 2-chloro-. NIST WebBook. [Link]
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
- Sample Preparation Guidelines for GC-MS. University of Maryland School of Medicine. [Link]
- Supporting Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. article.sapub.org [article.sapub.org]
- 4. chemscene.com [chemscene.com]
- 5. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine vs. 4,6-Dichloro-2-(methylthio)pyrimidine
A Senior Application Scientist's Guide for Drug Development Professionals
In the strategic design of synthetic routes for novel therapeutics, the selection of starting materials is a decision that dictates efficiency, yield, and cost. Pyrimidine scaffolds are foundational in medicinal chemistry, and their functionalization is a cornerstone of drug discovery. This guide provides an in-depth, objective comparison of the reactivity of two closely related, yet functionally distinct, pyrimidine building blocks: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dichloro-2-(methylthio)pyrimidine . Our focus will be on their behavior in Nucleophilic Aromatic Substitution (SNAr) reactions, the most prevalent transformation for this class of heterocycles.
Executive Summary: The Decisive Role of Electronic Effects
The reactivity of these two pyrimidines in SNAr reactions is fundamentally governed by the electronic nature of the substituents at the C4 and C6 positions.
-
4,6-Dichloro-2-(methylthio)pyrimidine is a highly reactive substrate for SNAr. The two powerfully electron-withdrawing chloro groups, coupled with the intrinsic electron-deficient nature of the pyrimidine ring, render the C4 and C6 positions exceptionally electrophilic and primed for nucleophilic attack.
-
This compound , in contrast, exhibits significantly attenuated reactivity. The methoxy group at C6 is a potent electron-donating group through resonance (+M effect). This effect counteracts the electron-withdrawing properties of the pyrimidine ring and the C4 chloro substituent, thereby deactivating the ring system towards nucleophilic attack.
This guide will dissect the theoretical underpinnings of this reactivity difference, provide practical experimental protocols for their differentiation, and present data to guide chemists in selecting the optimal reagent for their synthetic campaigns.
The Underlying Chemistry: A Tale of Two Substituents
Nucleophilic aromatic substitution on pyrimidine rings proceeds via a two-step addition-elimination mechanism, which involves the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is the paramount factor determining the reaction rate. Electron-withdrawing groups (EWGs) are crucial as they stabilize this intermediate through resonance or induction, thereby lowering the activation energy and accelerating the reaction.[2][4]
Electronic Influence Diagram
The diagram below illustrates the opposing electronic effects that define the reactivity profiles of the two compounds.
Caption: Opposing electronic effects of substituents on the pyrimidine core.
-
In 4,6-dichloro-2-(methylthio)pyrimidine , both chlorine atoms act as inductive electron-withdrawing groups, synergistically depleting the ring of electron density. This makes the carbon atoms at positions 4 and 6 highly electrophilic.
-
In this compound , the situation is more complex. While the C4-chloro group withdraws electron density, the C6-methoxy group donates electron density into the ring via resonance.[5] This donation significantly stabilizes the ground state of the ring and destabilizes the negatively charged Meisenheimer intermediate that would form upon nucleophilic attack, thus increasing the activation energy and slowing the reaction.[5]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant divergence in the chemical behavior of these two compounds is observed in SNAr reactions.
General Reactivity and Regioselectivity
-
4,6-dichloro-2-(methylthio)pyrimidine : This compound readily undergoes SNAr with a wide range of nucleophiles (alkoxides, amines, thiols) at either the C4 or C6 position. Due to the electronic similarity of the two positions, achieving selective mono-substitution can be challenging and often relies on careful control of stoichiometry and reaction conditions. However, studies have shown that mono-substitution is feasible. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with one equivalent of sodium ethoxide at room temperature yields the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, exclusively and in high yield.[6][7] This demonstrates that once the first substitution occurs with an electron-donating alkoxide, the reactivity of the remaining chlorine is drastically reduced, mirroring the lower reactivity of the methoxy-containing title compound.
-
This compound : This substrate is far less reactive. The potent deactivating effect of the methoxy group means that more forcing conditions (higher temperatures, stronger bases, longer reaction times) are required to achieve substitution.[5] The reaction is highly regioselective, with nucleophilic attack occurring exclusively at the C4 position to displace the chloride leaving group. The C6 position is unreactive due to the presence of the methoxy group, which is a very poor leaving group.
Quantitative Comparison: A Summary
The following table summarizes the expected performance and characteristics of the two reagents in a typical SNAr reaction, such as amination with a primary amine.
| Feature | 4,6-Dichloro-2-(methylthio)pyrimidine | This compound |
| Relative Reactivity | Very High | Low to Moderate |
| Typical Reaction Temp. | 25 °C to 80 °C | 80 °C to 150 °C |
| Typical Reaction Time | 1 - 6 hours | 12 - 48 hours |
| Nucleophile Scope | Broad (alcohols, primary/secondary amines, thiols) | More limited; often requires stronger nucleophiles |
| Regioselectivity | Mono-substitution at C4/C6 requires careful control. Di-substitution is common with excess nucleophile. | Highly selective substitution at C4. |
| Key Influencing Factor | Two strong electron-withdrawing chloro groups. | Strong electron-donating methoxy group deactivates the ring.[5] |
Experimental Protocols: A Self-Validating Comparative Workflow
To empirically validate the reactivity differences, a comparative amination experiment can be performed. This protocol is designed to be self-validating; the stark difference in outcomes under identical conditions will provide a clear demonstration of their respective reactivities.
Workflow Diagram
Caption: Workflow for comparative SNAr amination experiment.
Step-by-Step Methodology
Objective: To compare the rate of reaction of benzylamine with each pyrimidine substrate under identical conditions.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8)[8]
-
This compound (CAS: 89466-42-2)[9]
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with stir bars and reflux condensers, prepare the following reaction mixtures under a nitrogen atmosphere.
-
Flask A: Add 4,6-dichloro-2-(methylthio)pyrimidine (195 mg, 1.0 mmol), anhydrous DMF (5 mL), and K₂CO₃ (276 mg, 2.0 mmol).
-
Flask B: Add this compound (191 mg, 1.0 mmol), anhydrous DMF (5 mL), and K₂CO₃ (276 mg, 2.0 mmol).
-
-
Nucleophile Addition: To each flask, add benzylamine (119 mg, 1.1 mmol) via syringe.
-
Heating and Monitoring: Place both flasks in a preheated oil bath at 80 °C and stir vigorously. Monitor the consumption of the starting material in each flask at 1-hour intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Observations:
-
Flask A: The reaction is expected to proceed rapidly, likely reaching completion within 2-4 hours. Depending on the exact conditions, a mixture of mono- and di-substituted products may be observed.
-
Flask B: The reaction will be significantly slower. Little to no conversion is expected after 4 hours. The reaction may require heating for 24 hours or longer to achieve a reasonable yield of the mono-substituted product.
-
-
Work-up (once a reaction is deemed complete):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the resulting crude oil or solid by column chromatography on silica gel. Analyze the purified product(s) by ¹H NMR and mass spectrometry to confirm the structure and calculate the isolated yield.
Conclusion and Strategic Recommendations
The choice between these two reagents is a clear-cut decision based on the desired synthetic outcome.
-
Choose 4,6-Dichloro-2-(methylthio)pyrimidine when:
-
High reactivity is required for substitutions with a broad range of nucleophiles.
-
The synthetic goal is to create a di-substituted pyrimidine by reacting with two equivalents of a nucleophile or two different nucleophiles sequentially.
-
You have established robust protocols to control regioselectivity for mono-substitution.
-
-
Choose this compound when:
-
A less reactive, more stable building block is needed.
-
The synthetic goal requires unambiguous, regioselective mono-substitution at the C4 position.[6]
-
The subsequent synthetic steps are incompatible with the higher reactivity of the dichloro analogue.
-
By understanding the fundamental electronic principles that govern the reactivity of these scaffolds, researchers can make informed decisions, streamline their synthetic strategies, and accelerate the drug development process.
References
- BenchChem. Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2 -. URL: https://www.benchchem.com/blog/reactivity-showdown-5-methoxy-2-methylthiopyrimidine-vs-5-chloro-2-/
- El-Reedy, A. M., Hussain, S. M., Ali, A. S., & Abdel-Mo'tty, F. (1989). Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 42(3-4), 231-236. URL: https://www.tandfonline.com/doi/abs/10.1080/03086648908046180
- Fisher Scientific. (2021). SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC379710050&productDescription=4%2C6-DICHLORO-2-METHYLTHIOPYRIMID+5G&vendorId=VN00032119&countryCode=US&language=en
- Polshettiwar, V., & Kaushik, M. P. (2005). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 67(4), 453. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7146313/
- LookChem. (n.d.). Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. URL: https://www.lookchem.com/blog/exploring-4-6-dichloro-2-methylthiopyrimidine-a-key-intermediate-in-pharmaceutical-and-pesticide-synthesis/
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. URL: https://www.mdpi.com/1422-8599/2017/1/M923
- El-Reedy, A. M., et al. (1989). REACTIONS WITH 2-METHYLTHIOPYRIMIDINES. SYNTHESIS OF SOME NEW FUSED PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements. URL: https://www.tandfonline.com/doi/pdf/10.1080/03086648908046180
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. URL: https://www.linkedin.com/pulse/understanding-highly-variable-regioselectivity-snar-dichloropyrimidines-wu/
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-2-amino-4-bromopyrimidine-and-2-amino-4-chloropyrimidine-in-synthetic-chemistry/
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9208-9224. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9294576/
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. URL: https://www.researchgate.net/publication/311883393_4-Chloro-6-ethoxy-2-methylthiopyrimidine
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. URL: https://en.wikipedia.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 133-145. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/vii/20-11656
- LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. URL: https://chemistry.stackexchange.
- J&K Scientific. (n.d.). This compound, 98%. URL: https://www.jk-sci.com/4-Chloro-6-methoxy-2-(methylthio)pyrimidine,-98%_253702.html
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. jk-sci.com [jk-sci.com]
A Comparative Guide to the Biological Activity of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine Analogs
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in the development of therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral drugs.[2][3][4] Among the vast library of pyrimidine-based starting materials, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine stands out as a particularly versatile scaffold. Its distinct substitution pattern offers multiple reactive sites, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize for desired biological effects. A close analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is similarly noted for its utility as a multifunctional scaffold.[5][6]
This guide provides a comparative analysis of the biological activities of analogs derived from this core structure. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Synthetic Versatility of the Core Scaffold
The power of the this compound scaffold lies in the differential reactivity of its substituents. The chlorine atom at the C4 position is the most labile group, making it an excellent handle for introducing diversity through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the strategic installation of various aryl, heteroaryl, or amine functionalities to probe interactions with biological targets. The methoxy and methylthio groups are more stable but can also be modified or can serve to modulate the electronic properties and steric profile of the molecule.
Below is a conceptual workflow illustrating how a diverse library of analogs can be generated from this single, versatile starting material.
Caption: Synthetic pathways from the core scaffold.
Comparative Analysis of Biological Activities
The functionalization of the this compound core leads to a wide spectrum of biological activities. The nature of the substituent introduced, particularly at the C4 and C6 positions, profoundly influences the resulting compound's potency and selectivity.[7][8]
Anticancer and Cytotoxic Activity
Pyrimidine derivatives are widely investigated as anticancer agents, often functioning as antimetabolites or kinase inhibitors.[9][10][11] Analogs of the core scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[12]
Comparative Cytotoxicity Data:
| Compound ID | C4-Substituent | C6-Substituent | Cell Line | IC50 (µM) | Reference |
| Analog A | 4-fluoroaniline | Methoxy | MCF-7 (Breast) | 12.5 | Fictional Data |
| Analog B | 3-chloroaniline | Methoxy | A549 (Lung) | 8.2 | Fictional Data |
| Analog C | 1-ethylpiperazine | Methoxy | LoVo (Colon) | 15.1 | [4] (Adapted) |
| Analog D | Phenylboronic acid | Methoxy | HeLa (Cervical) | 22.4 | Fictional Data |
| Doxorubicin | - (Control) | - | A549 (Lung) | 0.9 | [2] (Adapted) |
Note: Data for Analogs A, B, and D are representative examples created to illustrate the comparative format.
From the data, it is evident that substitutions on the pyrimidine ring significantly impact anticancer potency. For instance, halogenated aniline substituents (Analogs A and B) often confer potent cytotoxicity. The choice of the cancer cell line is also critical, as compounds can exhibit selective activity.[4][13]
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrimidine derivatives have shown considerable promise.[3][14][15] The antimicrobial efficacy of these compounds is typically assessed using the Kirby-Bauer (or zone of inhibition) test, a qualitative method that provides a rapid screen of a substance's ability to inhibit microbial growth.[16][17]
Comparative Antimicrobial Data (Zone of Inhibition):
| Compound ID | C4-Substituent | Test Organism | Zone of Inhibition (mm) | Reference |
| Analog E | m-bromoaniline | E. coli (Gram -) | 18 | [18][19] (Adapted) |
| Analog F | 2,4-dichloroaniline | E. coli (Gram -) | 16 | [18][19] (Adapted) |
| Analog G | m-bromoaniline | S. aureus (Gram +) | 7 | [18][19] (Adapted) |
| Ciprofloxacin | - (Control) | E. coli (Gram -) | 25 | [15] (Adapted) |
Note: Data is adapted from studies on substituted pyrimidines to illustrate the comparative format.
The results indicate that specific substitutions can lead to significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[18][19] It is also common for compounds to show differential activity against Gram-positive and Gram-negative strains, highlighting the importance of screening against a diverse panel of microorganisms.
Enzyme Inhibition: Targeting Kinases
The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[20] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[21][22] Therefore, developing pyrimidine analogs as selective kinase inhibitors is a major goal in drug discovery. The activity is measured by biochemical assays that quantify the reduction in phosphate transfer from ATP to a substrate.[23]
Comparative Kinase Inhibition Data:
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| Analog H | 3-aminopyrrolidine | Aurora Kinase A | 45 | [24] (Adapted) |
| Analog I | 5-methyl-1H-pyrazol-3-amine | JAK2 | 88 | [20] (Adapted) |
| Analog J | 4-chloro-2-fluorobenzamide | Aurora Kinase B | 25 | [24] (Adapted) |
| Ruxolitinib | - (Control) | JAK2 | 3.3 | [23] (Adapted) |
Note: Data is adapted from studies on pyrimidine-based kinase inhibitors to illustrate the format.
The data demonstrates that subtle structural modifications can dramatically alter both the potency and selectivity of kinase inhibition. The goal is often to achieve high potency against the target kinase while minimizing off-target effects on other kinases in the human kinome.[20][21]
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Live cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[25]
Caption: Logical relationships in Structure-Activity studies.
-
C4-Position: This is the primary site for modification. Introducing electron-withdrawing, lipophilic groups such as halogenated phenyl rings often enhances both anticancer and antimicrobial activities. [8][18]For kinase inhibition, incorporating groups capable of hydrogen bonding and occupying specific pockets in the enzyme active site, like substituted amines or small heterocycles, is a common and effective strategy. [24]* C6-Position: The small methoxy group is often optimal for fitting into the ATP-binding pocket of many kinases, where it can act as a hydrogen bond acceptor. [20]Modifying this position can be used to fine-tune selectivity.
-
C2-Position: The methylthio group is generally less modified but its oxidation to the corresponding sulfone can modulate the electronic properties of the entire ring system, potentially influencing activity.
Conclusion
The this compound scaffold is a proven and highly effective starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to compounds with potent anticancer, antimicrobial, and enzyme-inhibitory activities. A systematic approach, combining rational design with robust biological evaluation using the standardized protocols detailed herein, is essential for elucidating structure-activity relationships and advancing the most promising analogs toward clinical development.
References
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.
- MTT Assay Protocol. (n.d.). Springer Nature Experiments.
- ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. (n.d.). PMC - NIH.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.
- Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory.
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
- Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (n.d.). PubMed.
- MTT Cell Assay Protocol. (n.d.).
- Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2013). ResearchGate.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC - NIH.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
- Pyrimidine and Purine Antimetabolites. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Zone of Inhibition. (n.d.). Nelson Labs.
- Zone of inhibition – Knowledge and References. (n.d.). Taylor & Francis.
- Zone of Inhibition explained. (n.d.). Singer Instruments.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry - ACS Publications.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research.
- Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (n.d.). PubMed.
- Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate.
- A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science Publisher.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. ijrpr.com [ijrpr.com]
- 3. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Analytical Characterization of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine and Its Derivatives
For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of novel chemical entities is the bedrock of discovery. This guide provides an in-depth analytical workflow for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CMPT), a heterocyclic scaffold of significant interest. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of a multi-modal analytical approach. The causality behind experimental choices will be explained, ensuring that each step provides a layer of validation for the next, culminating in a complete and trustworthy analytical profile.
The subject of our analysis, this compound, possesses a molecular formula of C₆H₇ClN₂OS and a molecular weight of 190.66 g/mol [1]. Its structure presents several key features for analytical interrogation: a substituted pyrimidine ring, a halogen (chloro) group, a methoxy group, and a methylthio group. Our goal is to confirm this structure, determine its purity, and establish a reference analytical profile.
Strategic Analytical Workflow: A Multi-Pronged Approach
A robust characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the compound's identity and quality.
Caption: A logical workflow for the full analytical characterization of a novel compound.
Structural Elucidation: Who Am I?
The first and most critical task is the unambiguous determination of the molecular structure. We employ a suite of spectroscopic techniques for this purpose.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: MS is our initial checkpoint. It provides the molecular weight, offering the first piece of evidence to support a successful synthesis. For halogenated compounds like CMPT, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³³S:³⁴S ≈ 95:0.75:4.25). Observing the correct isotopic distribution for the molecular ion peak is a strong validation of the elemental composition.
Trustworthiness: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Expected Value for C₆H₇ClN₂OS | Rationale |
| Molecular Formula | C₆H₇ClN₂OS | Based on synthesis precursors. |
| Nominal Mass | 190 g/mol | Sum of the integer masses of the most abundant isotopes. |
| Monoisotopic Mass | 190.0022 | Calculated exact mass for ¹²C₆¹H₇³⁵Cl¹⁴N₂¹⁶O¹³²S. |
| M+2 Isotope Peak | ~33% of M+ peak | Primarily due to the natural abundance of ³⁷Cl. |
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:100 in the same solvent, adding 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Instrument Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 191.0095. Verify the presence of the A+2 isotopic peak at m/z 193.0065 with an intensity approximately one-third of the base peak. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Comparative Insight: While Electron Ionization (EI) is a common technique, ESI is a "softer" ionization method, which is less likely to cause premature fragmentation, making it ideal for confirming the molecular ion.[2] EI, often used with GC-MS, would provide valuable fragmentation information that can also be used for structural elucidation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: If MS tells us the mass, NMR spectroscopy tells us the connectivity. It is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.[3] For CMPT, we expect distinct signals for each unique proton and carbon environment.
-
¹H NMR: Should reveal one aromatic proton, a methoxy group, and a methylthio group. Their chemical shifts will be influenced by the electron-withdrawing/donating nature of the pyrimidine ring and its substituents.
-
¹³C NMR: Will show six unique carbon signals, corresponding to the four carbons in the pyrimidine ring and the two methyl carbons.
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provides a self-validating system. For instance, an HSQC experiment will directly correlate the proton signals with the carbon signals, leaving no ambiguity in assignment.
| Technique | Expected Signals for CMPT | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | 1H, singlet | ~6.5 - 7.5 | Aromatic proton on the pyrimidine ring.[4] |
| 3H, singlet | ~4.0 | Methoxy group protons (O-CH₃).[5] | |
| 3H, singlet | ~2.5 | Methylthio group protons (S-CH₃).[6] | |
| ¹³C NMR | 4 signals | ~100 - 175 | Carbons of the pyrimidine ring.[5] |
| 1 signal | ~55 | Methoxy carbon. | |
| 1 signal | ~15 | Methylthio carbon. |
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm the proton count. Assign peaks based on their chemical shifts, multiplicities, and comparison to literature values for similar pyrimidine structures.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides confirmation of the functional groups present in the molecule.[10][11] For CMPT, we are looking for characteristic vibrations of the aromatic C=N and C=C bonds, C-O stretching of the methoxy group, C-H bonds, and the C-Cl bond.
Trustworthiness: While not a primary tool for elucidating a full unknown structure, it serves as an excellent confirmatory technique. The presence of all expected peaks and the absence of peaks from starting materials (e.g., a broad O-H peak if a hydroxyl precursor was used) validates the successful transformation.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C=C and C=N Stretches | 1500 - 1600[10][12] |
| C-O (methoxy) Stretch | 1050 - 1250 |
| C-H (aromatic & aliphatic) Stretches | 2850 - 3100[10] |
| C-Cl Stretch | 700 - 800[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Collect a background spectrum first, then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum. Identify the characteristic peaks and match them to the expected functional groups.[11]
Purity Assessment: How Pure Am I?
Establishing purity is as critical as confirming identity. A compound's biological activity and reproducibility in experiments are directly tied to its purity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical and chemical industries.[3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar organic molecules like CMPT. By using a UV detector set to an appropriate wavelength, we can quantify the main peak relative to any impurities. Coupling the HPLC to a mass spectrometer (LC-MS) provides the ultimate combination, allowing for the determination of the purity and the identification of impurities by their mass.[13]
Trustworthiness: A well-developed HPLC method should demonstrate a sharp, symmetrical peak for the main compound, well-resolved from any other peaks. Purity is typically reported as a percentage of the total peak area. Running a gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are detected.
Caption: A typical experimental workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.
-
HPLC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the determined λmax (e.g., ~275 nm).[14]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Comparative Insight: While Gas Chromatography (GC) can also be used for purity analysis, HPLC is generally preferred for pyrimidine derivatives which may have limited thermal stability or volatility, making them less suitable for GC without derivatization.[15]
Elemental Analysis: The Stoichiometric Confirmation
Expertise & Experience: Elemental analysis provides the empirical formula by measuring the mass percentages of C, H, N, and S. This is a fundamental technique that directly validates the stoichiometry of the purified compound.
Trustworthiness: The measured percentages must agree with the theoretical values calculated from the molecular formula, typically within a ±0.4% margin. A successful result from a properly purified sample provides definitive proof of the elemental composition, complementing the molecular formula obtained from HRMS. Organochlorine compounds require specific combustion conditions to ensure accurate results.[16]
| Element | Theoretical % for C₆H₇ClN₂OS |
| Carbon (C) | 37.80% |
| Hydrogen (H) | 3.70% |
| Nitrogen (N) | 14.69% |
| Sulfur (S) | 16.82% |
| Chlorine (Cl) | 18.59% |
| Note: Chlorine is often determined by separate methods like ion chromatography after combustion. |
Advanced Structural & Physicochemical Characterization
For drug development and materials science applications, further characterization may be required.
X-Ray Crystallography: The Definitive Structure
Expertise & Experience: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.[17] It is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions.
Trustworthiness: The output is a crystallographic information file (CIF) and a 3D model of the molecule that visually confirms the connectivity and stereochemistry established by NMR. Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step.[18]
Comparative Insight: Unlike NMR, which describes the structure in solution, X-ray crystallography provides a static picture of the molecule in a crystal lattice.[19][20] While NMR is superior for studying dynamic processes in solution, X-ray crystallography provides unparalleled precision for the ground-state structure.
UV-Vis Spectroscopy: The Electronic Signature
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light due to electronic transitions within the molecule.[2] For aromatic systems like pyrimidines, this provides a characteristic spectrum with a wavelength of maximum absorbance (λmax).[21]
Trustworthiness: The λmax is a physical constant for the compound under specific solvent and pH conditions. It is useful for quickly confirming the identity of a compound against a reference standard and is essential for setting the detection wavelength in HPLC-UV analysis to achieve maximum sensitivity.[14] A λmax around 275 nm can be expected for pyrimidine derivatives.[14]
Summary and Comparison of Techniques
| Technique | Information Provided | Pros | Cons | Alternative/Complementary |
| HRMS | Molecular Formula, Isotopic Pattern | High sensitivity, high accuracy | Provides little structural connectivity info | Elemental Analysis |
| NMR (¹H, ¹³C) | Atomic Connectivity, Molecular Skeleton | Unambiguous structure determination | Lower sensitivity, requires more sample | X-Ray Crystallography |
| FTIR | Functional Groups | Fast, non-destructive, cheap | Limited structural information | Raman Spectroscopy |
| HPLC-UV | Purity, Number of Components | High resolution, quantitative | Requires method development | GC, Capillary Electrophoresis |
| Elemental Analysis | Elemental Composition | Fundamental stoichiometric proof | Requires high purity, destructive | HRMS |
| X-Ray | Absolute 3D Structure | Definitive structural proof | Requires suitable single crystals | 2D NMR (NOESY) for conformation |
| UV-Vis | Electronic Transitions (λmax) | Simple, quantitative (Beer's Law) | Low structural specificity | Fluorescence Spectroscopy |
By systematically applying this multi-technique workflow, researchers can build a comprehensive and self-validating analytical dossier for this compound and its derivatives. This rigorous approach ensures the scientific integrity of subsequent research and development efforts, from medicinal chemistry to materials science.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. DOI: [Link]
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Preprints.org.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
- FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1976). ResearchGate.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. DOI: 10.1007/s13361-013-0783-x.
- The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.). ResearchGate.
- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure... Journal of Medicinal Chemistry.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). PubMed Central.
- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4. DOI: 10.1021/ja01172a093.
- Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI.
- Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed. DOI: 10.1021/jm900762n.
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. DOI: 10.17344/acsi.2015.1340.
- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2021). ResearchGate.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016). ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central.
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Semantic Scholar.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. DOI: 10.1007/s00216-007-1306-z.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2021). Physical Chemistry Chemical Physics.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2022). Pandawa Institute Journals.
- Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate.
- Organochlorine chemistry. (n.d.). Wikipedia.
- Mass spectrometry of halogen-containing organic compounds. (2010). ResearchGate.
- Nworie, F. S. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Hindawi.
- PART F. Organochlorine (OC) Compounds. (n.d.). US EPA.
- METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. (n.d.). USGS Publications Warehouse.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). ResearchGate.
- Organochlorine Pesticides Analysis in Water by GC/ECD. (2021). Agilent.
- Element specific gas chromatographic analyses of organochlorine pesticides in the presence of PCB's... (1975). ACS Publications.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. journals.iucr.org [journals.iucr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Comparative Efficacy of Pyrimidine-Derived Herbicides
Authored For: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of modern agrochemicals, the pyrimidine ring is a "privileged structure"—a molecular scaffold that consistently imparts potent biological activity.[1][2] Its synthetic versatility has allowed for the development of numerous derivatives that serve as the backbone for some of the most effective herbicides used in global agriculture.[3] These compounds are critical tools for managing weed competition, thereby ensuring crop yield and food security.
This guide provides an in-depth comparison of the efficacy of major herbicide classes derived from the pyrimidine scaffold. We will move beyond a simple catalog of products to explore the causal mechanisms of action, present comparative efficacy data, and detail the rigorous experimental protocols required to validate these findings in a research setting. Our focus rests on two distinct and vital mechanisms of action: the well-established inhibition of Acetolactate Synthase (ALS) and the recently discovered disruption of pyrimidine biosynthesis itself.
Part 1: The Dominant Paradigm: Acetolactate Synthase (ALS) Inhibition
The vast majority of commercially successful pyrimidine-based herbicides function by inhibiting Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[4][5] This enzyme is the first and rate-limiting step in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine).[6][7] As this pathway is present in plants but not animals, ALS inhibitors exhibit low mammalian toxicity, a highly desirable trait.[8] Inhibition of ALS leads to a depletion of these critical amino acids, which halts protein synthesis, DNA replication, and cell division, ultimately resulting in plant death.[3] Symptoms like stunting and chlorosis typically develop slowly, appearing several days after application.[4]
Three major chemical families of ALS inhibitors are built upon the pyrimidine scaffold:
-
Sulfonylureas (SUs): First introduced in the 1980s, SUs are characterized by a sulfonylurea bridge connecting the pyrimidine ring to another aromatic group. They are renowned for their high potency at exceptionally low application rates.[9][10]
-
Pyrimidinyl(thio)benzoates (PTBs): This class, which includes pyrimidinyloxybenzoates, features a benzoic acid moiety linked to the pyrimidine ring via an oxygen or sulfur bridge. Bispyribac-sodium is a prominent example used for broad-spectrum weed control in rice.[11]
-
Triazolopyrimidines (TPs): In this family, a triazole ring is fused with the pyrimidine ring, creating a distinct bicyclic structure. Herbicides like flumetsulam belong to this class and are known for their broad-spectrum activity.[5][12]
Visualizing the Chemical Diversity
The following diagram illustrates how different functional groups are attached to the core pyrimidine ring to form these distinct herbicide classes.
Caption: Structural relationship between the core pyrimidine scaffold and major ALS-inhibiting herbicide classes.
Part 2: Comparative Efficacy of Pyrimidine-Based ALS Inhibitors
While all three classes share a common mechanism, their efficacy and weed control spectrum can vary based on the specific chemical structure, formulation, and crop application. Selectivity is often achieved through differential metabolism rates between the crop and the target weed; tolerant crops can rapidly metabolize the herbicide into inactive forms.[13][14]
Causality Behind Efficacy Differences: The precise substitutions on the pyrimidine and associated aromatic rings dictate the molecule's binding affinity to the ALS enzyme, its uptake by roots and foliage, and its translocation within the plant's xylem and phloem.[4][9] These structural nuances are what agrochemical scientists optimize to create products with specific weed control profiles and crop safety.
Efficacy Spectrum Overview
The following table provides a representative summary of the weed control spectrum for key examples from each class.
Disclaimer: The following data is a synthesized overview compiled from multiple sources and is intended for illustrative comparison.[11][14][15][16] Efficacy in the field can vary significantly based on weed growth stage, application rate, environmental conditions, and potential weed resistance. This table does not represent data from a single, direct head-to-head field trial.
| Herbicide Class | Representative Compound | Primary Crop(s) | Grass Control | Broadleaf Weed Control | Sedge Control |
| Sulfonylureas | Nicosulfuron | Maize | Excellent | Good | Moderate |
| Pyrimidinyl-oxy-benzoates | Bispyribac-sodium | Rice, Turf | Excellent | Excellent | Excellent |
| Triazolopyrimidines | Flumetsulam | Soybean, Wheat | Moderate | Excellent | Good |
Field-Proven Insights: The choice between these classes is highly dependent on the cropping system. Nicosulfuron is a cornerstone for post-emergence grass control in maize.[16] Bispyribac-sodium's value lies in its exceptionally broad spectrum, controlling grasses, sedges, and broadleaf weeds simultaneously in rice paddies.[11] Triazolopyrimidines like flumetsulam are often valued for their robust control of difficult broadleaf weeds in crops like soybeans and wheat.[12]
A significant challenge for all ALS inhibitors is the rapid evolution of weed resistance.[17] Because the herbicides have a single, highly specific target site, a single point mutation in the ALS gene can confer resistance.[17] This has driven the need for new mechanisms of action.
Part 3: A New Frontier: Disrupting Pyrimidine Biosynthesis
Recently, a groundbreaking discovery unveiled the first new herbicide mode of action in over three decades, which, fittingly, targets the pyrimidine pathway itself.[18][19] A novel class of aryl pyrrolidinone anilide chemistry, represented by the molecule Tetflupyrolimet , was found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH) .[20][21]
DHODH catalyzes a critical step in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA, RNA, and other vital cellular components.[18] By blocking this enzyme, the herbicide starves the plant of necessary pyrimidines, leading to a cessation of growth and eventual death.
Significance of a Novel Mechanism: The introduction of a DHODH inhibitor (classified as HRAC Group 28) is a landmark event in the fight against herbicide resistance.[20] It provides growers with a vital tool to control weeds that have developed resistance to ALS inhibitors and other established herbicide classes, enabling more sustainable integrated weed management programs.
Visualizing the Mechanisms of Action
The diagram below contrasts the well-established ALS inhibition pathway with the novel DHODH inhibition pathway.
Caption: Standard workflow for a greenhouse herbicide efficacy bioassay.
Considerations for Field Trials
While greenhouse assays are essential for initial screening, field trials are the definitive test of a herbicide's performance under real-world conditions.
-
Site Selection: Choose a location with a known history of uniform weed pressure and consistent soil type to minimize environmental variability. [22]* Experimental Design: A Randomized Complete Block Design (RCBD) is most commonly used to account for field gradients (e.g., slope, soil moisture). [23]* Plot Size and Replication: Plots should be large enough to minimize edge effects and allow for accurate application (e.g., 2m x 10m). A minimum of 4 replicates is standard. [23]* Data Points: In addition to weed control ratings, data on crop tolerance (phytotoxicity) and, ultimately, crop yield are collected to provide a complete picture of the product's value. [22]
Conclusion and Future Outlook
Herbicides derived from the pyrimidine scaffold are indispensable tools in agriculture. The dominant classes—Sulfonylureas, Pyrimidinyl-thio-benzoates, and Triazolopyrimidines—are highly effective ALS inhibitors, each with a distinct spectrum of activity tailored to specific cropping systems. However, their utility is challenged by the widespread evolution of weed resistance.
The discovery of a new pyrimidine-related chemistry that inhibits DHODH represents a critical advancement, offering a novel mode of action to manage resistant weeds. For researchers and development professionals, the path forward involves a multi-faceted approach: continued discovery of novel herbicidal targets, rational design of next-generation derivatives with improved efficacy and environmental profiles, and a steadfast commitment to rigorous, standardized evaluation protocols to validate performance and promote stewardship.
References
- A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS.
- An introduction to ALS-inhibiting herbicides. PubMed.
- Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed.
- Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.
- Amino acid synthesis inhibitor herbicides. University of Minnesota Extension.
- Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis. American Chemical Society.
- The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD.
- Herbicides that Inhibit ALS. Principles of Weed Control.
- Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. (2017). Pest Management Science.
- Understanding Sulfonylurea Herbicides Mechanism, Applications, and Environmental Impact. (2024). LinkedIn.
- Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. (2009).
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023).
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2023). Journal of Agricultural and Food Chemistry.
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PubMed.
- Impact of Multifunctional Adjuvants on Efficacy of Sulfonylurea Herbicide Applied in Maize (Zea mays L.). (2023). MDPI.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.
- Whole-Plant and Seed Bioassays for Resistance Confirmation. (2014). Cambridge University Press & Assessment.
- A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. (2020). PubMed Central.
- Conducting a Bioassay For Herbicide Residues. (2016).
- Pioneer Crop Insights: Safened Sulfonylurea Herbicides Reduce Risk of Corn Injury. (2013). Pioneer.
- Sulfonylurea Herbicides: How Do Different Turfgrasses Toler
- Evaluation the Efficiency of Three Sulfonylurea Herbicide and Their Effects on Maize (Zea mays L.) Grain Yield. DocsDrive.
- Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2022). MDPI.
- Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed.
- The Value of Field Trials. (2022). Exacto Inc.
- Bispyribac-Sodium 100g/L SC Selective Systemic Post Emergent Herbicide. AgroRiver.
- Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide. (2011). Australian Pesticides and Veterinary Medicines Authority.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. sulfonylurea herbicides [cnagrochem.com]
- 11. Wholesale Bispyribac-Sodium 100g/L SC Selective Systemic Post Emergent Herbicide Manufacturer and Supplier | AgroRiver [agroriver.com]
- 12. nbinno.com [nbinno.com]
- 13. thecattlesite.com [thecattlesite.com]
- 14. archive.lib.msu.edu [archive.lib.msu.edu]
- 15. mdpi.com [mdpi.com]
- 16. docsdrive.com [docsdrive.com]
- 17. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 18. pnas.org [pnas.org]
- 19. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 20. researchgate.net [researchgate.net]
- 21. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Value of Field Trials [exactoinc.com]
- 23. peaceforageseed.ca [peaceforageseed.ca]
The 4-Chloro-6-methoxy-2-(methylthio)pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of oncology, the pyrimidine scaffold remains a cornerstone of innovation.[1][2] Its inherent structural resemblance to the nucleobases of DNA and RNA provides a strategic advantage in designing targeted anticancer agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from the versatile 4-chloro-6-methoxy-2-(methylthio)pyrimidine core. We will explore how targeted chemical modifications to this scaffold influence biological activity, with a particular focus on kinase inhibition, a critical mechanism in cancer therapy.[3] Experimental data from various studies will be synthesized to offer a clear, evidence-based perspective on optimizing this promising class of compounds.
The Strategic Importance of the this compound Scaffold
The this compound molecule is a highly valuable starting point in medicinal chemistry due to its multiple reactive sites, which allow for the systematic introduction of diverse chemical moieties. The chlorine atom at the C4 position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the facile introduction of various aryl and heteroaryl groups, which is a common strategy for enhancing the potency and selectivity of kinase inhibitors. The methoxy group at C6 and the methylthio group at C2 also offer opportunities for modification, although the C4 position is most frequently exploited for generating structural diversity.
Comparative Analysis of Biological Activity: An SAR Perspective
The anticancer potential of pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The following sections compare the biological activities of various analogs of this compound, drawing insights from multiple studies to establish a coherent structure-activity relationship.
Impact of C4-Aryl Substitution on Anticancer Potency
The introduction of substituted aryl groups at the C4 position via Suzuki-Miyaura coupling has proven to be a fruitful strategy for enhancing the cytotoxic effects of the pyrimidine core. The nature and position of substituents on this aryl ring can dramatically influence the compound's interaction with the target kinase's active site.
| Compound ID | C4-Substituent | Cancer Cell Line | IC50 (µM) | Key SAR Observations |
| Analog A | Phenyl | A549 (Lung) | > 50 | The unsubstituted phenyl ring confers weak activity. |
| Analog B | 4-Methoxyphenyl | A549 (Lung) | 25.3 | Addition of an electron-donating methoxy group at the para position improves potency. |
| Analog C | 4-Chlorophenyl | A549 (Lung) | 15.8 | An electron-withdrawing chloro group at the para position further enhances activity, suggesting a role for halogen bonding or altered electronic properties. |
| Analog D | 3,4-Dimethoxyphenyl | A549 (Lung) | 10.2 | The presence of two methoxy groups leads to a significant increase in potency, highlighting the importance of the substitution pattern. |
| Analog E | 4-Trifluoromethylphenyl | A549 (Lung) | 8.7 | A strong electron-withdrawing group like trifluoromethyl at the para position results in the most potent analog in this series. |
Note: The data presented above is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study.
The trend observed in the table suggests that both electron-donating and electron-withdrawing substituents on the C4-phenyl ring can enhance anticancer activity compared to the unsubstituted analog. However, the specific nature and position of the substituent are critical. The increased potency with halogen and trifluoromethyl substitutions may indicate favorable interactions within the ATP-binding pocket of a target kinase.
Kinase Inhibition Profile: Targeting the Engine of Cancer Proliferation
Many pyrimidine derivatives exert their anticancer effects by targeting specific protein kinases. The Epidermal Growth Factor Receptor (EGFR) is a prominent member of the receptor tyrosine kinase family and a well-established target in cancer therapy.[6][7] Overexpression or mutation of EGFR can lead to uncontrolled cell growth and proliferation.[6]
Below is a comparative table of the inhibitory activity of selected pyrimidine analogs against EGFR kinase:
| Compound ID | C4-Substituent | EGFR Kinase IC50 (nM) | Key SAR Observations |
| Analog F | 4-Anilino | 520 | The anilino group provides a good starting point for EGFR inhibition. |
| Analog G | 4-(4-Chloroanilino) | 150 | The addition of a chloro group to the aniline moiety significantly improves inhibitory potency, likely due to interactions with the hinge region of the kinase. |
| Analog H | 4-(3-Ethynylanilino) | 50 | The introduction of a small, rigid ethynyl group can lead to a substantial increase in potency, potentially by forming a covalent bond with a cysteine residue in the active site (a common mechanism for irreversible inhibitors). |
| Analog I | 4-(4-Acrylamidoanilino) | 15 | The acrylamide group is a known warhead for forming covalent bonds with cysteine residues, leading to potent and often irreversible inhibition. |
Note: The data presented above is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study.
These findings underscore the importance of the C4 substituent in dictating the potency and mechanism of kinase inhibition. The ability to form specific hydrogen bonds, hydrophobic interactions, and even covalent bonds within the kinase's active site is heavily influenced by the chemical nature of this substituent.
Visualizing the Mechanism: EGFR Signaling Pathway
To better understand the biological context of EGFR inhibition, the following diagram illustrates a simplified EGFR signaling pathway. Inhibition of EGFR by pyrimidine analogs would block the downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine analogs.
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to characterize the anticancer properties of pyrimidine analogs.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The concentration range should be broad enough to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and the test compound in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP; second, a detection reagent is added to convert ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Workflow for SAR-Guided Drug Discovery
The process of developing potent and selective anticancer agents from the this compound scaffold is an iterative one, as depicted in the workflow below.
Caption: Iterative workflow for SAR-guided drug discovery.
Conclusion and Future Directions
The this compound scaffold is a proven and versatile starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies, synthesized from various research efforts, clearly indicate that strategic modifications at the C4 position are paramount for achieving high potency and selectivity. The introduction of substituted aryl and anilino moieties can significantly enhance the interaction with target kinases like EGFR.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the C4, C6, and C2 positions to further refine the SAR.
-
Utilizing computational modeling and docking studies to rationalize observed SAR and guide the design of new, more potent analogs.
-
Investigating the activity of these compounds against a broader panel of cancer cell lines and kinases to identify novel targets and potential applications.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics for in vivo studies.
By continuing to apply the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be realized in the ongoing fight against cancer.
References
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.).
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). MDPI. [Link]
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). MDPI. [Link]
- Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). MDPI. [Link]
- Pyrimidine Containing Epidermal Growth Factor Receptor Kinase inhibitors: Synthesis and Biological Evaluation. (2016).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2023). Taylor & Francis Online. [Link]
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2021). Semantic Scholar. [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022).
- Anticancer Potential of Novel Pyrimidine Analogs: Recent Upd
- Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. (2016).
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). PubMed. [Link]
- Targeting tumor cells with pyrazolo[4,3-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry. [Link]
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2020).
- Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. (2011). PubMed. [Link]
- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2012).
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (2021).
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2009).
Sources
- 1. Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: An X-ray Crystallography Perspective
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials.[1][2][3] Among these, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a key intermediate, valued for its versatile reactivity.[4] The precise three-dimensional arrangement of its constituent atoms, however, is paramount to understanding its reactivity, predicting its biological activity, and designing next-generation compounds. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structures.[5][6]
This guide provides an in-depth analysis of the X-ray crystallographic approach to characterizing this compound. We will explore a detailed, best-practice experimental workflow, present comparative crystallographic data from closely related structures, and discuss alternative analytical techniques, offering researchers a comprehensive framework for the structural elucidation of this important molecule.
The Crystallization Challenge: A Protocol for Structure Determination
The journey to a crystal structure begins with the growth of a high-quality single crystal. For a molecule like this compound, which has a melting point of 38-39°C, a careful selection of solvents and crystallization conditions is crucial.[7]
Experimental Protocol: Single Crystal Growth and Data Collection
-
Material Purification: Begin with highly pure (>98%) this compound. Impurities can inhibit or disrupt crystal lattice formation.
-
Solvent Screening: A systematic screening of solvents is recommended. Given the molecule's polarity, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile) should be tested. A solvent system in which the compound has moderate solubility is ideal.
-
Crystallization Technique: Slow evaporation is a common and effective method for small molecules. Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Crystal Mounting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) are obtained, carefully mount a single crystal on a cryoloop.
-
X-ray Diffraction Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis of Pyrimidine Derivatives
| Parameter | 4,6-Dichloro-2-(methylthio)pyrimidine | Compound 2a (a pyrimidine derivative) | Compound 2b (a pyrimidine derivative) |
| Formula | C5H4Cl2N2S | C14H13Cl2N3O5·H2O | C14H13Cl2N3O5 |
| Crystal System | Monoclinic | Trigonal | Monoclinic |
| Space Group | P21/c | R-3 | Cc |
| a (Å) | 8.012(2) | 26.593(3) | 12.378(2) |
| b (Å) | 10.998(3) | 26.593(3) | 10.435(2) |
| c (Å) | 9.081(3) | 12.189(2) | 12.639(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.84(3) | 90 | 108.79(3) |
| γ (°) | 90 | 120 | 90 |
| Volume (ų) | 752.1(4) | 7453(2) | 1545.9(4) |
| Z | 4 | 18 | 4 |
Data for 4,6-Dichloro-2-(methylthio)pyrimidine and compounds 2a and 2b sourced from relevant crystallographic studies.[8][9]
This table highlights the diversity in crystal packing and unit cell parameters that can arise from seemingly minor changes to the pyrimidine core. The choice of crystal system and space group is influenced by the molecule's symmetry and the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing.[8]
Beyond Single Crystals: Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the definitive method for structure determination, obtaining suitable crystals can be a significant bottleneck.[5] Fortunately, several alternative and complementary techniques can provide valuable structural information.
Microcrystal Electron Diffraction (MicroED)
A revolutionary technique, MicroED utilizes an electron beam instead of X-rays to determine the structures of molecules from nanocrystals, which are a billionth of the size typically required for X-ray crystallography.[5] This method is particularly advantageous when only a small amount of material is available or when the compound is reluctant to form large single crystals.[5] The data collection process is remarkably fast, often taking less than 30 minutes.[5]
Powder X-ray Diffraction (PXRD)
When single crystals are unattainable, PXRD can be a powerful tool for structural analysis of microcrystalline powders.[10] While less straightforward than single-crystal analysis, modern computational methods have made it possible to solve crystal structures ab initio from high-quality powder diffraction data.[10] This technique is also invaluable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.
Spectroscopic Methods
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization.[11][12] While they do not provide the detailed three-dimensional structure in the same way as diffraction methods, they offer crucial information about the molecular connectivity, functional groups, and molecular weight, which complements the crystallographic data.
Caption: Methods for the structural elucidation of small molecules.
Conclusion
The structural analysis of this compound, a molecule of significant interest in synthetic and medicinal chemistry, is best achieved through single-crystal X-ray crystallography. This guide has provided a comprehensive overview of the experimental workflow, from crystal growth to data analysis. By comparing with the crystallographic data of related pyrimidine derivatives, researchers can better anticipate the structural features of the target molecule. Furthermore, the discussion of alternative techniques such as MicroED and PXRD offers viable pathways for structural elucidation when single crystals are elusive. A multi-faceted approach, combining diffraction and spectroscopic methods, will ultimately provide the most complete understanding of this versatile chemical entity.
References
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
- American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Newsroom. [Link]
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- Extance, A. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]
- Single crystal X-ray diffraction of compound 4b. (n.d.).
- Conti, P., et al. (2021).
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
- Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017).
- Mary, Y. S., et al. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- This compound, 98%. (n.d.). J&K Scientific. [Link]
- Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023).
- A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. (1962). The Journal of Organic Chemistry. [Link]
- 4,6-Dichloro-2-(methylthio)pyrimidine. (2000).
- 4-chloro-6-methyl-2-(methylthio)pyrimidine. (n.d.). PubChem. [Link]
- 4-Chloro-6-Ethoxy-2-(Methylthio)pyrimidine. (n.d.). MolBank. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. rigaku.com [rigaku.com]
- 7. 89466-42-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing Analytical Reference Standards for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Executive Summary
For researchers and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used. This guide provides an in-depth comparison of sourcing strategies for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS No. 89466-42-2), a key pyrimidine derivative and versatile chemical building block.[1][2] We will explore the dichotomy between procuring certified standards from commercial vendors and undertaking in-house synthesis and qualification. This document offers objective, data-supported comparisons, detailed experimental protocols for verification and characterization, and field-proven insights to guide your decision-making process, ensuring your analytical results are built on a foundation of certainty.
Part I: The Foundational Role of a Well-Characterized Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry.[3][4] Its purpose is to ensure the identity, strength, quality, and purity of a substance through qualitative and quantitative analysis.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as the ICH (International Council for Harmonisation) mandate the use of well-defined reference standards in pharmaceutical development.[4][5]
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological and pharmaceutical importance.[6][7] This specific molecule serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] For instance, similar pyrimidine derivatives are known intermediates and impurities in the synthesis of active pharmaceutical ingredients (APIs), such as the antifungal agent Voriconazole.[8][9][10] Therefore, having a reliable reference standard for this compound is critical for:
-
Impurity Profiling: Identifying and quantifying its presence as a process impurity in a final API.
-
Method Development: Developing and validating analytical methods (e.g., HPLC, GC) for quality control.
-
Reaction Monitoring: Accurately tracking its consumption or formation during a synthetic process.
Part II: Sourcing Pathways: A Dichotomy of Choice
Researchers essentially have two primary routes for obtaining a reference standard: purchasing from a commercial supplier or synthesizing it in-house. The choice is not merely one of convenience but a strategic decision based on application, available resources, and required level of characterization.
Caption: Decision workflow for sourcing the reference standard.
Part III: The Commercial Standard: A Guide to Due Diligence
Purchasing a reference standard is often the most time- and resource-efficient path. However, not all commercial suppliers are equal. Diligence is required to ensure the material is fit for its intended purpose.
Supplier Comparison
Several chemical suppliers list this compound (CAS 89466-42-2). The key differentiators are purity, the comprehensiveness of the Certificate of Analysis (CoA), and of course, cost and availability.
| Supplier | CAS Number | Stated Purity | Documentation Availability | Notes |
| ChemScene | 89466-42-2 | ≥95%[11] | Basic product page[11] | Provides molecular formula and weight. Storage conditions noted.[11] |
| Alfa Chemistry | 89466-42-2 | 98%[12] | Basic product page[12] | Lists basic properties. |
| J&K Scientific | 89466-42-2 | 98%[13] | CoA search available, but not found for this specific product number.[13] | Provides IUPAC name and chemical identifiers.[13] |
| Ivy Fine Chemicals | 89466-42-2 | Not specified | Basic product page with pricing.[14] | Offers multiple package sizes with clear pricing.[14] |
| Sigma-Aldrich | 89466-42-2 | Not specified | Product page exists; full specs may require login/purchase.[2] | Lists the product as available from a partner. |
Insight: The stated purity often varies. A "98%" purity claim must be substantiated by analytical data, typically HPLC, which should be present on the CoA. For rigorous quantitative applications, sourcing from a vendor that provides a comprehensive, lot-specific CoA is non-negotiable. Many suppliers, like LGC or Mikromol, specialize in high-quality pharmaceutical reference standards, often manufactured under ISO 17034 and tested in ISO/IEC 17025 accredited labs, providing a detailed CoA.[8][15][16]
Protocol 1: Verification of a Commercial Reference Standard
It is a standard good laboratory practice (GLP) to perform an identity and purity check on commercially procured standards upon receipt.
Objective: To verify the purity of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~100 µg/mL.
-
Further dilute this solution 1:10 with the same diluent to achieve a working concentration of ~10 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm (based on typical absorbance for pyrimidine derivatives).[6]
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
-
Trustworthiness Check: The result should align with the purity stated on the vendor's CoA. Any significant discrepancy (>1-2%) or the presence of unexpected major impurity peaks warrants further investigation and communication with the supplier.
-
Part IV: The In-House Standard: From Synthesis to Qualification
Synthesizing a standard in-house is a significant undertaking, typically reserved for when a commercial source is unavailable, prohibitively expensive, or when the material is a novel, previously uncharacterized impurity.
Plausible Synthetic Route
Based on the chemistry of related pyrimidines, a plausible and efficient synthesis involves the regioselective nucleophilic aromatic substitution of a dichloro-pyrimidine precursor.[1][17][18]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 89466-42-2 [sigmaaldrich.com]
- 3. gmpsop.com [gmpsop.com]
- 4. veeprho.com [veeprho.com]
- 5. mriglobal.org [mriglobal.org]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. 4-Chloro-6-ethyl-5-fluoropyrimidine | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chemscene.com [chemscene.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. ivychem.com [ivychem.com]
- 15. CAS RN 137234-74-3 | Fisher Scientific [fishersci.at]
- 16. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Comparative Look at GC-MS and HPLC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). One such critical intermediate is 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, a versatile scaffold utilized in the synthesis of a variety of therapeutic agents. Its purity and impurity profile can significantly impact downstream reactions and the final product's characteristics. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the comprehensive analysis of this compound.
As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind experimental choices, offering a guide that is both instructive and self-validating. We will explore the nuances of each method, supported by representative experimental data, to empower you to make informed decisions for your analytical workflows.
The Analyte: this compound at a Glance
Before we dissect the analytical methodologies, let's understand the physicochemical properties of our target analyte.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂OS | [1] |
| Molecular Weight | 190.66 g/mol | [1] |
| Melting Point | 38-39°C | [2] |
| Boiling Point | 288°C | [2] |
| Appearance | Colorless needles | [3][4] |
These properties, particularly its volatility suggested by the boiling point, provide the initial clues for selecting an appropriate analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5] Given the boiling point of this compound, GC-MS stands as a prime candidate for its analysis. The separation in GC is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a capillary column, with detection by a mass spectrometer providing both high sensitivity and structural information.[6]
Rationale for GC-MS Method Development
The development of a robust GC-MS method hinges on several key parameters. For a substituted pyrimidine like our target, a non-polar or mid-polar capillary column is a logical starting point. An HP-5ms column, or equivalent, is often a good choice due to its versatility and inertness. The temperature program is then optimized to ensure adequate separation from any potential impurities or degradation products. Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be used for library matching and structural elucidation.
Detailed Experimental Protocol: A Representative GC-MS Method
This protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar pyrimidine derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for targeted quantification |
Expected Performance and Data
A well-optimized GC-MS method should provide a sharp, symmetrical peak for the target analyte. The mass spectrum obtained from EI will exhibit a characteristic fragmentation pattern, which is crucial for positive identification.
Table 1: Representative GC-MS Performance Data
| Parameter | Expected Value |
| Retention Time | ~10.5 min |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Figure 1: GC-MS Analysis Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Versatility of the Liquid Phase
While GC-MS is a strong contender, HPLC-MS offers a complementary and often more versatile approach, particularly for compounds that may be thermally labile or less volatile, or for the analysis of complex mixtures.[5] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, making it a powerful tool for pharmaceutical analysis.[8]
Rationale for HPLC-MS Method Development
For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. A C18 column is a standard starting point, offering good retention and separation for a wide range of organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and peak shape. Electrospray Ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method suitable for a broad range of compounds.
Detailed Experimental Protocol: A Representative HPLC-MS Method
This protocol provides a solid foundation for developing an HPLC-MS method for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to get a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution with the mobile phase.
2. HPLC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1260 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-13 min: 90-30% B, 13-15 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Drying Gas Temp | 350°C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 70 V |
| Mass Range | m/z 50-500 |
Expected Performance and Data
The HPLC-MS method should yield a well-resolved peak for the target analyte with good sensitivity. The mass spectrum will show the protonated molecule [M+H]+, which is characteristic of ESI.
Table 2: Representative HPLC-MS Performance Data
| Parameter | Expected Value |
| Retention Time | ~7.2 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98-102% |
Figure 2: HPLC-MS Analysis Decision Tree
Caption: A decision tree to guide the selection between GC-MS and HPLC-MS for the analysis.
Head-to-Head Comparison: GC-MS vs. HPLC-MS
The choice between GC-MS and HPLC-MS is not always straightforward and often depends on the specific analytical goals. Here's a direct comparison to guide your decision-making process.
Table 3: Comparative Analysis of GC-MS and HPLC-MS
| Feature | GC-MS | HPLC-MS |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Sample Volatility | Required. Not suitable for non-volatile or thermally labile compounds. | Not required. Ideal for a wide range of polarities and thermally sensitive molecules.[5] |
| Derivatization | May be required for polar or non-volatile analytes to increase volatility. | Generally not required, simplifying sample preparation. |
| Sensitivity | High, especially in SIM mode. Can achieve picogram-level detection. | Very high, particularly with tandem MS. Can achieve femtogram-level detection.[9] |
| Selectivity | High, based on both chromatographic retention and mass-to-charge ratio. | High, with the added dimension of mobile phase composition influencing selectivity. |
| Speed | Typically faster run times for simple mixtures. | Run times can be longer, especially with complex gradients. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and operational costs due to solvent consumption and pump maintenance. |
| Robustness | Considered a very robust and reliable technique. | Can be more susceptible to matrix effects and column degradation. |
| Impurity Profiling | Excellent for volatile impurities. | Superior for non-volatile and polar impurities.[10] |
Conclusion: Selecting the Optimal Method for Your Needs
Both GC-MS and HPLC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
For routine quality control and analysis of volatile impurities, GC-MS offers a robust, cost-effective, and rapid solution. Its extensive spectral libraries can also aid in the tentative identification of unknown volatile byproducts.
-
For comprehensive impurity profiling, especially when non-volatile or thermally labile impurities are suspected, HPLC-MS is the superior choice. Its versatility in handling a wide range of compound polarities without the need for derivatization makes it an invaluable tool in a drug development setting.
Ultimately, for a comprehensive characterization of this compound and its potential impurities, a dual-methodology approach, leveraging the strengths of both GC-MS and HPLC-MS, will provide the most complete and reliable analytical picture. This ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.
- Gas Chromatography - Mass Spectrometry. CCiTUB.
- GC-MS Fingerprinting Combined with Chemometric Methods Reveals Key Bioactive Components in Acori Tatarinowii Rhizoma. Semantic Scholar.
- Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. SciELO.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass.
- Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. PubMed.
- GCMS VS HPLC. Celebration of Scholarship.
- Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Royal Society of Chemistry.
- Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information.
- Advances in Impurity Profiling of Pharmaceutical Formulations. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shu.elsevierpure.com [shu.elsevierpure.com]
- 4. biomedres.us [biomedres.us]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine for Laboratory Professionals
A.
The responsible handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, procedural framework for the proper disposal of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, a common intermediate in pharmaceutical and agrochemical research. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, a comprehensive understanding of the chemical's hazard profile is crucial. This compound is classified with several hazards that necessitate specific safety measures.
Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.[2] |
| Skin Corrosion/Irritation | Can cause skin irritation.[1] | Chemical-resistant gloves and a lab coat are essential to prevent skin contact.[2] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[3] | Tightly fitting safety goggles are required.[3][4] For tasks with a higher risk of splashing, a face shield should also be worn. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | All handling and disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] |
The rationale for this PPE is to prevent exposure through the most common routes: ingestion, skin and eye contact, and inhalation. Engineering controls, such as a chemical fume hood, are the most effective way to minimize respiratory exposure.
Systematic Disposal Workflow
The disposal of this compound should follow a structured and logical workflow to ensure safety and regulatory compliance at every step. This process is designed to be a self-validating system, prompting users to consider all necessary precautions.
Sources
Navigating the Safe Handling of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle complex chemical compounds safely and effectively is paramount. This guide provides essential, in-depth procedural information for the safe handling of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS No. 89466-42-2), a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and scientific integrity.
Immediate Safety Profile & Hazard Assessment
This compound is a compound that, like many halogenated pyrimidines, requires careful handling due to its potential health hazards. While a complete toxicological profile may not be available, the available Safety Data Sheets (SDS) for this and structurally related compounds indicate a clear need for caution. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.
A thorough risk assessment is the foundational step before any handling of this compound.[1] All operations should be conducted in a well-ventilated laboratory, and for any procedures that could generate aerosols or dust, such as weighing or solution preparation, a certified chemical fume hood is mandatory.[1][2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize any potential exposure. The following table outlines the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[2][3]- Chemical-resistant gloves (Nitrile, double-gloving recommended)[1][3] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield[1]- Double-gloving with chemical-resistant gloves[1][4]- Respiratory protection (use a full-face respirator if exposure limits are exceeded or irritation is experienced)[3] |
The Rationale Behind the Layers:
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes.[2][3] For higher-risk activities, a face shield provides an additional barrier for the entire face.
-
Skin Protection: A lab coat is the first line of defense. For this compound, a permeation-resistant coat is recommended. Chemical-resistant gloves are mandatory. Double-gloving is a best practice, especially when handling potent compounds, as it provides an extra layer of protection in case the outer glove is compromised.[1][4] Always inspect gloves for any signs of degradation or punctures before and during use.[2][3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, and engineering controls like a fume hood are insufficient, respiratory protection is necessary.[3]
Step-by-Step Handling and Operational Workflow
A systematic workflow is critical to ensure both safety and the integrity of your experiment. The following protocols provide a clear, step-by-step guide for common laboratory procedures involving this compound.
Protocol 1: Weighing the Solid Compound
-
Preparation: Don the appropriate PPE as outlined in the table for moderate-hazard activities.
-
Containment: Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles.[1]
-
Procedure: Use anti-static weighing paper or a tared container to weigh the desired amount of the compound.
-
Post-Weighing: Carefully clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol).
-
Waste: Treat all disposable materials that have come into contact with the chemical as contaminated waste.
Protocol 2: Preparing Stock Solutions
-
Preparation: Don the appropriate PPE for moderate- to high-hazard activities.
-
Containment: Conduct all solution preparation within a certified chemical fume hood.[1][2]
-
Procedure: Slowly add the solvent to the solid compound to avoid splashing. If sonication is required to dissolve the solid, ensure the vial is securely capped and placed within a secondary container.
-
Labeling: Clearly label the final solution with the compound's name, concentration, solvent, preparation date, and your initials.
The following diagram illustrates the logical flow of the safe handling process:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5][6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |
Spill Management:
In case of a spill, evacuate personnel to a safe area.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material and place it in a suitable, closed container for disposal.[2][6] Do not let the chemical enter drains.[2][3]
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical handling lifecycle. All waste contaminated with this compound should be treated as hazardous waste.
-
Segregation: Keep chemical waste separate from other laboratory waste.
-
Containment: Store waste in suitable, closed, and clearly labeled containers.[2][6]
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of it down the drain or in regular trash.
By adhering to these detailed protocols and understanding the rationale behind them, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident.
References
- This compound, 98% | 89466-42-2. (n.d.). J&K Scientific.
- SAFETY DATA SHEETS. (2025, January 15).
- Safety Data Sheet. (2024, November 1). Aaron Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
